GALA
Description
Structure
2D Structure
Properties
CAS No. |
107658-43-5 |
|---|---|
Molecular Formula |
C136H215N33O45 |
Molecular Weight |
3032.4 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]oxy-1-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]oxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C136H215N33O45/c1-59(2)47-84(140)119(193)160-88(35-42-102(174)175)123(197)149-76(25)116(190)165-94(49-61(5)6)127(201)150-69(18)110(184)154-78(27)133(207)214-134(208)79(28)155-124(198)90(158-111(185)72(21)152-128(202)95(50-62(7)8)164-114(188)71(20)146-118(192)83(139)33-40-100(170)171)37-44-104(178)211-132(206)77(26)156-130(204)97(52-64(11)12)167-131(205)98(55-81-57-142-58-144-81)168-125(199)91(159-112(186)73(22)151-126(200)93(48-60(3)4)163-108(182)67(16)138)38-45-105(179)212-135(209)92(162-113(187)74(23)153-129(203)96(51-63(9)10)166-115(189)75(24)148-121(195)87(34-41-101(172)173)157-107(181)66(15)137)39-46-106(180)213-136(210)99(53-65(13)14)169-117(191)70(19)145-109(183)68(17)147-122(196)89(36-43-103(176)177)161-120(194)85(141)54-80-56-143-86-32-30-29-31-82(80)86/h29-32,56-79,81,83-85,87-99,143H,33-55,137-141H2,1-28H3,(H,145,183)(H,146,192)(H,147,196)(H,148,195)(H,149,197)(H,150,201)(H,151,200)(H,152,202)(H,153,203)(H,154,184)(H,155,198)(H,156,204)(H,157,181)(H,158,185)(H,159,186)(H,160,193)(H,161,194)(H,162,187)(H,163,182)(H,164,188)(H,165,190)(H,166,189)(H,167,205)(H,168,199)(H,169,191)(H,170,171)(H,172,173)(H,174,175)(H,176,177)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,81?,83-,84-,85-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-/m0/s1 |
InChI Key |
PNXSUXRNBHUCSF-HSYVXBRLSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)OC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)OC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](C)C(=O)OC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)OC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)OC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)N |
Synonyms |
GALA peptide glutamic acid-alanine-leucine-alanine repeat peptide |
Origin of Product |
United States |
Foundational & Exploratory
GALA Peptide: A Technical Guide to Structure, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The GALA peptide is a synthetic, 30-amino acid peptide designed to mimic the fusogenic properties of viral proteins.[1][2][3] Its sequence is characterized by a repeating glutamic acid-alanine-leucine-alanine (EALA) motif.[1][2][4] This design confers a remarkable pH-sensitive amphipathic nature, making this compound a valuable tool in drug and gene delivery systems.[1][2][4] At neutral pH, the peptide exists as a soluble random coil, but under acidic conditions, such as those found in endosomes, it undergoes a conformational change to an alpha-helix.[1][2][4] This structural transition facilitates its insertion into lipid membranes, leading to membrane disruption and the release of therapeutic cargo into the cytoplasm.[4] This guide provides a comprehensive overview of the this compound peptide, including its structure, mechanism of action, quantitative biophysical data, and detailed experimental protocols for its study.
This compound Peptide: Structure and Properties
The primary sequence of the this compound peptide is WEAALAEALAEALAEHLAEALAEALEALAA.[4][5] This sequence was rationally designed to be of sufficient length to span a lipid bilayer when in an alpha-helical conformation.[1][2] The inclusion of glutamic acid residues provides the pH-sensing capability, while the leucine and alanine residues contribute to the formation of a hydrophobic face upon alpha-helix formation.[1][2][4]
Quantitative Biophysical Data
The following table summarizes key quantitative data related to the this compound peptide's structure and function.
| Parameter | Value | Conditions | Reference(s) |
| Amino Acid Sequence | WEAALAEALAEALAEHLAEALAEALEALAA | - | [4][5] |
| Number of Amino Acids | 30 | - | [1][2][4] |
| pH of Conformational Change | 5.0 - 5.7 | Transition from random coil to alpha-helix | [1][2][6] |
| Monomers per Pore | 8 - 12 (approximately 10 ± 2) | In lipid bilayers | [1][2][7] |
| Pore Diameter | 5 - 10 Å | In lipid bilayers | [7] |
Mechanism of Action: A pH-Dependent Process
This compound's mechanism of action is a multi-step process initiated by a decrease in pH. This elegant system allows for targeted membrane disruption within the acidic environment of endosomes, a critical step for the cytosolic delivery of macromolecules.
-
Acid-Induced Conformational Change : At neutral pH (around 7.4), the glutamic acid residues in this compound are deprotonated and negatively charged, leading to electrostatic repulsion and a random coil conformation in solution.[1][2][4] As the pH drops to acidic levels (pH 5.0-5.7), the glutamic acid residues become protonated, neutralizing their negative charge.[4][6] This reduction in electrostatic repulsion allows the peptide to fold into an amphipathic alpha-helix.[1][2][4]
-
Membrane Binding and Insertion : The newly formed alpha-helical this compound exposes a hydrophobic face, which readily interacts with and inserts into the lipid bilayer of the endosomal membrane.[1][2][4]
-
Pore Formation : Once inserted into the membrane, this compound monomers aggregate to form transmembrane pores or channels.[1][2][4] These pores are composed of approximately 8-12 this compound monomers arranged with their hydrophilic faces lining the pore interior.[1][2][7]
-
Cargo Release : The formation of these pores disrupts the integrity of the endosomal membrane, allowing the co-internalized therapeutic cargo to escape into the cytoplasm, thereby avoiding lysosomal degradation.[4]
Signaling and Mechanistic Pathway
Caption: pH-dependent mechanism of this compound peptide action.
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis, purification, and functional characterization of the this compound peptide.
Peptide Synthesis and Purification
3.1.1. Solid-Phase Peptide Synthesis (SPPS)
This compound is typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).
-
Resin : A suitable resin, such as a Wang or Rink amide resin, is used as the solid support.
-
Amino Acid Coupling : Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. A coupling agent, such as HBTU or HATU, is used to facilitate the formation of the peptide bond.
-
Fmoc Deprotection : The Fmoc protecting group is removed from the N-terminus of the newly added amino acid using a solution of piperidine in DMF.
-
Cleavage and Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Precipitation and Washing : The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether to remove the cleavage cocktail and scavengers.
3.1.2. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude this compound peptide is purified using RP-HPLC.
-
Column : A C18 column is commonly used for peptide purification.
-
Mobile Phases :
-
Buffer A : 0.1% TFA in water.
-
Buffer B : 0.1% TFA in acetonitrile.
-
-
Gradient : A linear gradient of increasing Buffer B concentration is used to elute the peptide from the column. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.
-
Detection : The peptide is detected by monitoring the absorbance at 214 nm and 280 nm.
-
Fraction Collection and Analysis : Fractions corresponding to the major peak are collected, and their purity is assessed by analytical RP-HPLC and mass spectrometry.
-
Lyophilization : The pure fractions are pooled and lyophilized to obtain the final peptide product as a white powder.
Functional Assays
3.2.1. Membrane Fusion Assay (Lipid Mixing)
This assay, based on Fluorescence Resonance Energy Transfer (FRET), measures the ability of this compound to induce the mixing of lipid bilayers.
-
Liposome Preparation : Two populations of small unilamellar vesicles (SUVs) are prepared. One population is labeled with a FRET donor (e.g., NBD-PE), and the other with a FRET acceptor (e.g., Rhodamine-PE).
-
Assay Procedure :
-
The two labeled liposome populations are mixed in a fluorescence cuvette.
-
This compound peptide is added to the mixture.
-
The pH of the solution is lowered to the desired acidic value (e.g., pH 5.0).
-
Fusion between the labeled liposomes results in the dilution of the FRET pair in the membrane, leading to a decrease in FRET efficiency and an increase in the donor fluorescence intensity.
-
The change in fluorescence is monitored over time using a spectrofluorometer.
-
3.2.2. Membrane Permeabilization Assay (Calcein Leakage)
This assay measures the ability of this compound to form pores in lipid membranes by monitoring the release of a fluorescent dye from liposomes.
-
Liposome Preparation : SUVs are prepared encapsulating a high concentration of the fluorescent dye calcein. At this high concentration, the fluorescence of calcein is self-quenched.
-
Assay Procedure :
-
The calcein-loaded liposomes are added to a fluorescence cuvette.
-
This compound peptide is added to the solution.
-
The pH is lowered to the desired acidic value.
-
The formation of pores by this compound leads to the leakage of calcein from the liposomes into the surrounding buffer.
-
The dilution of calcein results in de-quenching and an increase in its fluorescence intensity.
-
The fluorescence increase is monitored over time. The percentage of leakage can be calculated by comparing the fluorescence intensity to that of a sample where the liposomes have been completely lysed with a detergent (e.g., Triton X-100).
-
3.2.3. Cellular Uptake Assay
Flow cytometry can be used to quantify the cellular uptake of fluorescently labeled this compound.
-
Peptide Labeling : this compound is labeled with a fluorescent dye (e.g., FITC, Cy5).
-
Cell Culture : A suitable cell line is cultured to the desired confluency.
-
Assay Procedure :
-
The cells are incubated with the fluorescently labeled this compound for a specific period.
-
After incubation, the cells are washed to remove any unbound peptide.
-
The cells are then detached from the culture plate (e.g., using trypsin).
-
The fluorescence intensity of the individual cells is analyzed using a flow cytometer. An increase in the mean fluorescence intensity of the cell population indicates cellular uptake of the peptide.
-
Experimental Workflows
Caption: Workflow for this compound peptide synthesis and purification.
Caption: Workflow for this compound functional assays.
Applications in Drug and Gene Delivery
The pH-responsive and membrane-disruptive properties of this compound make it a highly attractive component for advanced drug delivery systems. Its primary role is to facilitate the endosomal escape of therapeutic agents, a major barrier to the efficacy of many biologic drugs.
-
Gene Delivery : this compound can be incorporated into lipoplexes or polyplexes to enhance the delivery of nucleic acids (e.g., plasmid DNA, siRNA) to the cytoplasm.[4]
-
Drug Delivery : It can be conjugated to or co-formulated with various drugs, including small molecules and proteins, to improve their intracellular delivery and therapeutic effect.[8]
-
Nanoparticle Functionalization : this compound can be used to functionalize the surface of nanoparticles, such as liposomes, to create "smart" delivery vehicles that release their payload in response to the acidic environment of endosomes.[4]
Conclusion
The this compound peptide represents a well-characterized and versatile tool for overcoming the endosomal barrier in drug and gene delivery. Its predictable pH-dependent conformational change and subsequent membrane disruption provide a robust mechanism for enhancing the cytosolic delivery of a wide range of therapeutic molecules. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals looking to harness the potential of this remarkable peptide. Further research into this compound derivatives and its application in more complex delivery systems continues to be a promising area of investigation.[6]
References
- 1. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]
- 2. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
- 3. A Fluorescence Resonance Energy Transfer Approach for Monitoring Protein-Mediated Glycolipid Transfer between Vesicle Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Leaky membrane fusion: an ambivalent effect induced by antimicrobial polycations - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00464J [pubs.rsc.org]
GALA Peptide: A Technical Guide to its pH-Dependent Conformational Change and Membrane Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The GALA peptide is a synthetic, 30-amino acid peptide designed to undergo a dramatic, pH-dependent conformational change. This property allows it to interact with and disrupt lipid membranes in a controlled manner, making it a valuable tool in drug and gene delivery systems. At neutral pH, this compound exists as a soluble, random coil. However, in the acidic environment of endosomes (pH 5.0-6.0), it transitions into an amphipathic α-helix. This structural rearrangement facilitates its insertion into the endosomal membrane, leading to membrane fusion and the formation of pores. This cascade of events ultimately allows for the release of therapeutic cargo into the cytoplasm, overcoming a critical barrier in intracellular drug delivery. This technical guide provides an in-depth overview of the core principles of this compound's function, detailed experimental protocols for its characterization, and quantitative data on its pH-dependent behavior.
Introduction
The this compound peptide was initially designed to mimic the fusogenic domains of viral proteins, which are responsible for mediating the entry of viral genetic material into host cells. Its sequence is characterized by a repeating glutamic acid-alanine-leucine-alanine (EALA) motif. The glutamic acid residues are key to its pH-sensing ability. At neutral pH, the carboxyl groups of the glutamic acid residues are deprotonated and negatively charged, leading to electrostatic repulsion that favors a random coil conformation. In an acidic environment, these residues become protonated, neutralizing their charge and allowing the peptide to fold into a stable, amphipathic α-helix. This helix possesses a hydrophobic face, composed of leucine and alanine residues, and a hydrophilic face, with the protonated glutamic acid residues. This amphipathic nature is crucial for its interaction with and disruption of lipid bilayers.
Sequence of this compound Peptide: WEAALAEALAEALAEHLAEALAEALEALAA
Mechanism of Action: A pH-Triggered Cascade
The functionality of the this compound peptide is a multi-step process initiated by a decrease in pH. This process can be broken down into three key stages: conformational change, membrane insertion and fusion, and pore formation.
pH-Dependent Conformational Change
The transition from a random coil to an α-helix is the cornerstone of this compound's activity. This change is primarily driven by the protonation of the glutamic acid residues. At neutral pH (around 7.4), the negatively charged glutamate side chains cause electrostatic repulsion, preventing the formation of a stable secondary structure. As the pH drops to between 6.0 and 5.0, these residues become protonated, reducing the electrostatic repulsion and allowing the peptide to adopt its energetically favorable α-helical conformation. This structural transition can be readily monitored using circular dichroism (CD) spectroscopy.
Caption: pH-dependent conformational change of the this compound peptide.
Membrane Insertion, Fusion, and Endosomal Escape
Once in its α-helical form, this compound's amphipathic nature drives its interaction with the endosomal membrane. The hydrophobic face of the helix preferentially partitions into the lipid bilayer, while the hydrophilic face remains oriented towards the aqueous environment. This insertion disrupts the local lipid packing and can induce membrane fusion, a process where the this compound-containing vesicle merges with the endosomal membrane. This fusion event is a key mechanism for the release of encapsulated cargo into the cytoplasm.
Caption: this compound-mediated endosomal escape of therapeutic cargo.
Pore Formation
In addition to inducing membrane fusion, aggregates of this compound helices can form transmembrane pores. It is proposed that approximately 8-12 this compound monomers assemble within the membrane to form a stable, barrel-like pore structure.[1] This pore allows for the passage of ions and small molecules, further destabilizing the endosome and facilitating the release of larger cargo molecules that may not have been released through fusion alone.
Quantitative Data
The pH-dependent activity of this compound can be quantified through various biophysical techniques. The following tables summarize key quantitative data, providing a basis for comparison and experimental design.
Table 1: pH-Dependent Secondary Structure of this compound
| pH | Predominant Conformation | α-Helical Content (%) | Method |
| 7.4 | Random Coil | < 5 (Illustrative) | Circular Dichroism |
| 6.0 | Intermediate | 20-40 (Illustrative) | Circular Dichroism |
| 5.0 | α-Helix | ~58[2] | Circular Dichroism |
Note: Illustrative values are based on typical reported trends. The value at pH 5.0 is from published experimental data.
Table 2: this compound-Mediated Membrane Perturbation
| Assay | Condition (pH) | Quantitative Measure | Method |
| Liposome Leakage Assay | 5.0 | > 80% leakage of entrapped fluorescent dye | Fluorescence Spectroscopy (Calcein) |
| Liposome Fusion Assay | 5.5 | Significant increase in FRET signal | Fluorescence Spectroscopy (FRET) |
| Tryptophan Fluorescence | 5.0 | Blue shift in emission maximum (~10-15 nm) | Fluorescence Spectroscopy |
| Pore Size Estimation | 5.0 | 5-10 Å diameter (from model)[1] | Kinetic Leakage Analysis |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound's properties. The following sections provide step-by-step protocols for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of the this compound peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
DCM (Dichloromethane)
-
20% (v/v) piperidine in DMF
-
Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water
-
Cold diethyl ether
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF. b. Add DIEA (6 eq) to the amino acid solution to activate it. c. Add the activated amino acid solution to the resin and shake for 2-4 hours. d. Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized this compound peptide using mass spectrometry and analytical HPLC.
Caption: Workflow for the solid-phase synthesis of the this compound peptide.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol describes how to monitor the pH-dependent conformational change of this compound using CD spectroscopy.
Materials:
-
Purified this compound peptide
-
Phosphate buffer (e.g., 10 mM sodium phosphate) at various pH values (e.g., 7.4, 6.5, 6.0, 5.5, 5.0)
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in water or a low-salt buffer. Prepare a series of buffers at the desired pH values. Dilute the this compound stock solution into each buffer to a final concentration of 20-50 µM.
-
Instrument Setup: Set up the CD spectropolarimeter to scan in the far-UV region (e.g., 190-260 nm). Set the temperature to 25°C.
-
Data Acquisition: a. Record a baseline spectrum of each buffer in the quartz cuvette. b. Record the CD spectrum of each this compound sample at the different pH values. c. Acquire at least three scans for each sample and average them to improve the signal-to-noise ratio.
-
Data Analysis: a. Subtract the corresponding buffer baseline from each this compound spectrum. b. Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (millidegrees * 100) / (path length in cm * concentration in M * number of residues) c. Analyze the spectra for characteristic α-helical features (negative bands at ~208 nm and ~222 nm). d. Estimate the percentage of α-helical content using deconvolution software or empirical formulas.
Tryptophan Fluorescence Spectroscopy for Membrane Insertion
This compound contains a single tryptophan residue, which can be used as an intrinsic fluorescent probe to monitor its interaction with lipid membranes.
Materials:
-
Purified this compound peptide
-
Small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of desired lipid composition (e.g., POPC)
-
Buffers at pH 7.4 and pH 5.0
-
Fluorometer
Procedure:
-
Vesicle Preparation: Prepare SUVs or LUVs by extrusion or sonication.
-
Sample Preparation: Prepare a solution of this compound (e.g., 1-5 µM) and a suspension of lipid vesicles (e.g., 100-500 µM) in the respective pH buffers.
-
Fluorescence Measurement: a. Set the excitation wavelength to 295 nm to selectively excite tryptophan. b. Record the emission spectrum from 310 nm to 450 nm for this compound in buffer alone at both pH 7.4 and pH 5.0. c. Add the lipid vesicles to the this compound solution and incubate for a few minutes. d. Record the emission spectrum of the this compound-vesicle mixture at both pH values.
-
Data Analysis: a. Observe any changes in the fluorescence intensity and the wavelength of maximum emission (λmax). b. A blue shift (a shift to a shorter wavelength) in λmax upon addition of vesicles at acidic pH is indicative of the tryptophan residue moving from a polar aqueous environment to a more nonpolar lipid environment, signifying membrane insertion.
FRET-Based Liposome Fusion Assay
This assay measures the ability of this compound to induce the fusion of lipid vesicles.
Materials:
-
Two populations of LUVs:
-
Labeled vesicles containing a FRET pair of lipid dyes (e.g., NBD-PE and Rhodamine-PE) at a concentration where NBD fluorescence is quenched by Rhodamine.
-
Unlabeled vesicles.
-
-
Purified this compound peptide
-
Buffers at pH 7.4 and pH 5.0
-
Fluorometer
Procedure:
-
Vesicle Preparation: Prepare labeled and unlabeled LUVs.
-
Assay Setup: a. Mix the labeled and unlabeled vesicles in a 1:9 ratio in a cuvette with buffer at pH 7.4. b. Monitor the NBD fluorescence (excitation ~465 nm, emission ~530 nm) over time to establish a baseline.
-
Initiating Fusion: a. Add the this compound peptide to the vesicle mixture. b. Lower the pH of the solution to 5.0 by adding a small amount of concentrated acid or an acidic buffer.
-
Data Acquisition: Continuously monitor the NBD fluorescence intensity.
-
Data Analysis: a. An increase in NBD fluorescence indicates fusion between the labeled and unlabeled vesicles, which dilutes the FRET pair and reduces quenching. b. The rate and extent of fluorescence increase are proportional to the fusogenic activity of this compound. c. To determine 100% fusion, add a detergent (e.g., Triton X-100) at the end of the experiment to completely disrupt the vesicles.
Conclusion
The this compound peptide serves as a powerful and versatile tool for researchers in the field of drug delivery. Its well-defined, pH-triggered mechanism of action allows for the targeted disruption of endosomal membranes, facilitating the cytoplasmic delivery of a wide range of therapeutic molecules. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for the synthesis, characterization, and application of this compound in the development of next-generation delivery systems. Understanding the intricate details of its conformational dynamics and membrane interactions is paramount to harnessing its full potential in therapeutic applications.
References
GALA Peptide: A Technical Guide to Discovery, Design, and Application in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The GALA peptide is a synthetic, 30-amino acid amphipathic peptide designed to mimic the fusogenic domains of viral proteins. Its sequence, rich in glutamic acid, alanine, and leucine, confers a remarkable pH-sensitive conformational flexibility. At physiological pH, this compound exists as a soluble random coil. However, in the acidic environment of the endosome (pH 5.0-6.5), it undergoes a structural transition to an α-helix. This transformation is pivotal to its function: the amphipathic helix inserts into the endosomal membrane, inducing pore formation and membrane fusion, ultimately facilitating the release of entrapped therapeutic agents into the cytoplasm. This unique property has positioned this compound as a powerful tool in drug and gene delivery, surmounting the critical barrier of endosomal escape. This guide provides an in-depth overview of the discovery, design principles, mechanism of action, and key experimental protocols associated with the this compound peptide.
Discovery and Design Principles
Genesis of a pH-Sensitive Fusogenic Peptide
This compound was originally synthesized by Szoka Jr. and colleagues to serve as a model for studying the interaction of viral fusogenic peptides with lipid bilayers.[1] The design was predicated on the observation that many viral envelope proteins undergo a low-pH-induced conformational change that exposes a hydrophobic fusion peptide, which then interacts with the host cell's endosomal membrane to mediate viral entry.
Core Design Philosophy
The design of this compound was guided by several key principles aimed at creating a peptide with potent, pH-dependent membrane-disrupting capabilities:
-
Amphipathicity: The peptide was designed to form an amphipathic α-helix at acidic pH, with a hydrophobic face to interact with the lipid bilayer and a hydrophilic face to interact with the aqueous environment.
-
pH-Sensitivity: The inclusion of multiple glutamic acid residues (Glu) is central to this compound's pH-responsive behavior. At neutral pH, the carboxyl groups of glutamic acid are deprotonated and negatively charged, leading to electrostatic repulsion that favors a random coil conformation.[2] In the acidic environment of the endosome, these residues become protonated, reducing electrostatic repulsion and allowing the peptide to fold into a more stable α-helical structure.
-
Membrane Insertion and Pore Formation: The length of the peptide (30 amino acids) was chosen to be sufficient to span a lipid bilayer as an α-helix.[3] The repeating glutamic acid-alanine-leucine-alanine (EALA) motif forms the core of the peptide, providing the necessary hydrophobicity and helical propensity.[2][4]
Amino Acid Sequence
The canonical amino acid sequence of the this compound peptide is: WEAALAEALAEALAEHLAEALAEALEALAA [5]
Mechanism of Action: A pH-Triggered Cascade
The efficacy of this compound as an endosomal escape agent is rooted in a precise, pH-dependent sequence of events. This process can be broken down into several key stages, as illustrated in the workflow below.
Caption: pH-dependent mechanism of this compound-mediated endosomal escape.
Quantitative Data
The activity of the this compound peptide has been quantified in numerous studies. The following tables summarize key findings regarding its pH-dependent conformational change and membrane disruption efficiency.
| Parameter | Value | Experimental Condition | Reference |
| pH for α-helix transition | 5.0 - 5.7 | Circular Dichroism Spectroscopy | [3] |
| Pore-forming units | 8 - 12 monomers | Mathematical Modeling of Leakage Kinetics | [3] |
| IC50 (uptake inhibition) | ~50 µM | Competition assay with free this compound | [6] |
| Lipid:Peptide ratio for leakage | ~25:1 | Surface Plasmon Resonance | [3] |
| Assay | Time | % Leakage/Fusion | pH | Reference |
| Vesicle Content Leakage | 10 min | ~80% | 5.0 | [5] |
| Gene Silencing (in vitro) | N/A | 82% | N/A | [7][8] |
| Gene Silencing (in vivo) | N/A | 58% | N/A | [7][8] |
Experimental Protocols
Membrane Fusion (Lipid Mixing) Assay: NBD-PE/Rhodamine-PE FRET
This assay monitors the fusion of this compound-containing liposomes with unlabeled liposomes by measuring the decrease in Förster resonance energy transfer (FRET) between two lipid-conjugated fluorophores, NBD-PE (donor) and Rhodamine-PE (acceptor).
Caption: Workflow for the NBD/Rhodamine lipid mixing assay.
Detailed Methodology:
-
Liposome Preparation:
-
Labeled Liposomes: Prepare large unilamellar vesicles (LUVs) containing 0.8 mol% NBD-PE and 0.8 mol% Rhodamine-PE in a suitable lipid composition (e.g., egg phosphatidylcholine).
-
Unlabeled Liposomes: Prepare LUVs with the same lipid composition but without the fluorescent probes.
-
Mock-fused Liposomes: Prepare LUVs containing 0.08 mol% NBD-PE and 0.08 mol% Rhodamine-PE to represent 100% fusion.[9]
-
-
Assay Procedure:
-
In a fluorometer cuvette, mix labeled and unlabeled liposomes at a 1:9 molar ratio in a suitable buffer (e.g., HEPES, pH 7.4) to a final lipid concentration of 50 µM.[9]
-
Set the initial fluorescence to 0%.
-
Add this compound peptide to the desired concentration.
-
To initiate fusion, lower the pH of the solution to the desired acidic pH (e.g., 5.0) by adding a small volume of a pre-determined amount of acid.
-
Monitor the increase in NBD fluorescence over time at an excitation wavelength of ~460 nm and an emission wavelength of ~535 nm.[9][10]
-
Determine the 100% fluorescence value using the mock-fused liposomes.[9]
-
Endosomal Escape (Content Leakage) Assay: Calcein Leakage
This assay measures the release of a fluorescent dye, calcein, from liposomes upon this compound-mediated membrane disruption.
References
- 1. Application of a fusiogenic peptide this compound for intracellular delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Peptide | CRB1001125 | Biosynth [biosynth.com]
- 3. This compound: a designed synthetic pH-responsive amphipathic peptide with applications in drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of a Fusiogenic Peptide this compound for Intracellular Delivery | Springer Nature Experiments [experiments.springernature.com]
- 5. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 6. mRNA Polyplexes with Post-Conjugated this compound Peptides Efficiently Target, Transfect, and Activate Antigen Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]
- 10. encapsula.com [encapsula.com]
The Biophysical Properties of the GALA Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The GALA peptide is a synthetic, 30-amino acid amphipathic peptide meticulously designed to mimic the fusogenic properties of viral proteins. Its sequence, rich in glutamic acid, alanine, and leucine repeats (WEAALAEALAEALAEHLAEALAEALEALAA), confers a remarkable pH-sensitive conformational flexibility.[1][2] At physiological pH, this compound exists in a soluble, random coil state due to electrostatic repulsion between the deprotonated glutamic acid residues.[1] However, in the acidic environment characteristic of endosomes (pH 5.0-6.5), the glutamic acid residues become protonated, triggering a profound structural transition to an amphipathic α-helix.[1][2][3] This conformational change is the linchpin of this compound's biological activity, enabling it to interact with and disrupt lipid bilayers. This unique property has positioned this compound as a powerful tool in drug and gene delivery, facilitating the endosomal escape of therapeutic payloads into the cytoplasm.[1] This technical guide provides an in-depth exploration of the core biophysical properties of this compound, complete with experimental methodologies and quantitative data to aid researchers in harnessing its potential.
Biophysical Properties of this compound
The functionality of the this compound peptide is intrinsically linked to its biophysical characteristics, which have been elucidated through a variety of experimental techniques.
pH-Dependent Secondary Structure
The most critical biophysical property of this compound is its pH-triggered conformational change. This transition is readily quantifiable using circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides.
| pH | Predominant Secondary Structure | α-Helical Content (%) | β-Sheet Content (%) | Reference |
| 7.4 | Random Coil | ~19 | ~20 | [1] |
| 5.0 | α-Helix | 58 - 87 | - | [1] |
Table 1: pH-dependent secondary structure of the this compound peptide as determined by circular dichroism spectroscopy. The α-helical content at acidic pH can vary depending on the experimental conditions and the presence of lipids.
Membrane Interaction and Disruption
Upon transitioning to its α-helical conformation, this compound readily inserts into lipid bilayers. This interaction leads to membrane permeabilization and, in some cases, fusion. The efficiency of these processes is dependent on factors such as lipid composition, peptide concentration, and the lipid-to-peptide ratio.
The ability of this compound to disrupt membrane integrity can be quantified by monitoring the leakage of fluorescent dyes, such as calcein, from liposomes.
| Liposome Composition | Peptide:Lipid Molar Ratio | pH | % Calcein Leakage | Reference |
| POPC | 1:50 | 5.0 | Significant leakage observed | [1] |
| POPC | 1:2500 | 5.0 | Conditions for pore formation | [4] |
Table 2: Representative data on this compound-induced membrane leakage. The extent of leakage is highly dependent on the specific experimental setup.
This compound can also induce the fusion of lipid vesicles, a process that can be monitored using fluorescence resonance energy transfer (FRET) between labeled lipids, such as NBD-PE (donor) and Rhodamine-PE (acceptor).
| Donor Liposome | Acceptor Liposome | Peptide:Lipid Molar Ratio | pH | Observation |
| POPC with NBD-PE/Rhodamine-PE | Unlabeled POPC | 1:6 | 7.4 | Increase in NBD fluorescence upon mixing |
Table 3: Principles of a lipid mixing assay to assess this compound's fusogenic activity. Specific quantitative results for this compound require dedicated experimental runs.
Key Experimental Protocols
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure of the this compound peptide at different pH values.
Materials:
-
This compound peptide stock solution (1 mg/mL in deionized water with 0.1% NH₄OH)
-
Phosphate buffer (5 mM phosphate, 100 mM NaF), adjusted to pH 7.0 and pH 5.0
-
Quartz cuvette with a 1 mm path length
-
Circular dichroism spectropolarimeter
Protocol:
-
Prepare a 0.05 mg/mL solution of this compound peptide in the desired pH buffer (pH 7.0 or pH 5.0).
-
To study the interaction with lipids, prepare large unilamellar vesicles (LUVs) of the desired composition (e.g., POPC) and add them to the peptide solution at a 50:1 lipid-to-peptide molar ratio.
-
Transfer the sample to the quartz cuvette.
-
Acquire CD spectra from 190 to 260 nm at room temperature.
-
Record 10-30 scans and average them to improve the signal-to-noise ratio.
-
Subtract the spectrum of the buffer (and liposomes, if applicable) from the peptide spectrum to obtain the final spectrum.
-
Convert the measured ellipticity (in millidegrees) to mean residue ellipticity [θ] (in deg·cm²·dmol⁻¹).
-
Analyze the spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.
Calcein Leakage Assay
Objective: To quantify the membrane-disrupting activity of the this compound peptide.
Materials:
-
Large Unilamellar Vesicles (LUVs) encapsulating 80 mM calcein (e.g., composed of POPC).
-
This compound peptide stock solution.
-
Tris buffer (10 mM Tris, 150 mM NaCl, pH 7.4).
-
Acidic buffer (e.g., citrate or acetate buffer, pH 5.0).
-
Triton X-100 (2% solution).
-
Fluorometer.
Protocol:
-
Prepare calcein-loaded LUVs by hydrating a lipid film with calcein solution, followed by extrusion through polycarbonate membranes (100 nm pore size).
-
Remove unencapsulated calcein using size-exclusion chromatography.
-
Dilute the calcein-loaded LUVs in the Tris buffer to a final lipid concentration of approximately 30 µM in the wells of a 96-well plate.
-
Add the this compound peptide to the LUV suspension at the desired peptide-to-lipid ratio.
-
To initiate leakage, acidify the medium to pH 5.0 by adding the acidic buffer.
-
Monitor the increase in calcein fluorescence over time at an excitation wavelength of 495 nm and an emission wavelength of 515 nm. The fluorescence is initially quenched at high concentrations inside the liposomes and increases upon leakage and dilution in the external medium.
-
After the desired incubation time (e.g., 1 hour), add Triton X-100 to a final concentration of 0.1% to lyse all vesicles and measure the maximum fluorescence (F_max).
-
The percentage of leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100, where F_t is the fluorescence at a given time, and F_0 is the initial fluorescence.
Lipid Mixing Assay (FRET-based)
Objective: To assess the ability of the this compound peptide to induce membrane fusion.
Materials:
-
Labeled LUVs containing 1 mol% NBD-PE (donor) and 1 mol% Rhodamine-PE (acceptor).
-
Unlabeled LUVs of the same lipid composition.
-
This compound peptide stock solution.
-
HEPES buffer (10 mM HEPES, 100 mM NaCl, 0.1 mM EDTA, pH 7.4).
-
Acidic buffer (e.g., citrate or acetate buffer, pH 5.0).
-
Fluorometer.
Protocol:
-
Prepare labeled and unlabeled LUVs by extrusion.
-
In a fluorometer cuvette, mix the labeled and unlabeled LUVs at a molar ratio of 1:6 (labeled:unlabeled) to a total lipid concentration of 70 µM in the HEPES buffer.
-
Add the this compound peptide to the vesicle mixture.
-
Record the baseline fluorescence of NBD by exciting at 465 nm and measuring the emission at 530 nm.
-
Initiate fusion by adding the acidic buffer to lower the pH to 5.0.
-
Monitor the increase in NBD fluorescence over time. As fusion occurs, the FRET pair is diluted in the larger membrane area, leading to a decrease in FRET efficiency and a subsequent increase in the donor (NBD) fluorescence.
-
The results are typically expressed as the percentage of maximum fluorescence increase, which can be determined by disrupting the vesicles with a detergent.
Visualizations
This compound's Mechanism of Action: Endosomal Escape
Caption: pH-triggered conformational change and endosomal escape mechanism of the this compound peptide.
Experimental Workflow: Peptide-Liposome Interaction Studies
Caption: A generalized workflow for investigating the biophysical properties of this compound.
References
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. A display of pH-sensitive fusogenic this compound peptide facilitates endosomal escape from a Bio-nanocapsule via an endocytic uptake pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a designed synthetic pH-responsive amphipathic peptide with applications in drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orientation of the pore-forming peptide this compound in POPC vesicles determined by a BODIPY-avidin/biotin binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The G-force of Delivery: An In-depth Technical Guide to the GALA Peptide Pore Formation Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the GALA peptide, a synthetic, pH-responsive peptide with significant potential in drug and gene delivery. We will delve into its structure, the mechanism of its pH-triggered conformational change, and the subsequent formation of pores in lipid membranes, a critical step for endosomal escape and intracellular delivery of therapeutic payloads. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying processes to facilitate a deeper understanding of this compound's function.
This compound Peptide: Structure and pH-Dependent Conformational Change
This compound is a 30-amino acid synthetic peptide designed to mimic the fusogenic domains of viral proteins. Its sequence is characterized by a repeating glutamic acid-alanine-leucine-alanine (EALA) motif: WEAALAEALAEALAEHLAEALAEALEALAA . The presence of multiple glutamic acid residues is central to its pH-sensitive behavior.
At a neutral pH of 7.4, the glutamic acid residues are deprotonated and negatively charged. The resulting electrostatic repulsion between these residues forces the peptide into a disordered random coil conformation. In this state, this compound is water-soluble and does not significantly interact with lipid membranes.[1]
Upon acidification to a pH of 5.0, characteristic of the late endosomal and lysosomal compartments, the glutamic acid residues become protonated, neutralizing their negative charges. This charge neutralization allows the peptide to fold into a stable, amphipathic α-helix .[2][3] This α-helical conformation is crucial for its membrane-perturbing activities. The amphipathic nature of the helix, with a hydrophobic face and a hydrophilic face, facilitates its insertion into the lipid bilayer.[1]
Mechanism of Pore Formation
The transition to an α-helical structure at acidic pH is the initiating event for this compound's primary function: the formation of pores in lipid membranes. This process can be broken down into several key steps:
-
Membrane Binding and Insertion: The amphipathic α-helical this compound peptide preferentially partitions from the aqueous environment to the lipid bilayer interface. The hydrophobic face of the helix interacts with the acyl chains of the phospholipids, while the hydrophilic face remains oriented towards the polar head groups.[1]
-
Monomer Aggregation: Once associated with the membrane, this compound monomers are thought to aggregate on the membrane surface. This aggregation is a critical prerequisite for pore formation.
-
Transmembrane Pore Assembly: A cooperative assembly of approximately 8-12 this compound monomers forms a transmembrane pore.[4] These monomers are arranged in a barrel-stave-like architecture, with their α-helices oriented perpendicular to the plane of the membrane, creating a hydrophilic channel through the lipid bilayer.[2] This pore allows the passage of ions and small molecules, leading to the leakage of vesicular contents.
Quantitative Analysis of this compound's Activity
The efficiency of this compound-induced membrane permeabilization is influenced by several factors, including pH, peptide concentration, and the lipid composition of the target membrane.
pH-Dependent Activity
This compound's activity is sharply pH-dependent, with significant membrane disruption occurring at pH values below 6.0. At neutral pH, the peptide remains in its inactive random coil state and does not induce significant leakage.
| pH | This compound Conformation | Membrane Activity | Reference |
| 7.4 | Random Coil | Negligible leakage/fusion | [1] |
| 5.0 | α-Helix | Significant leakage/fusion | [2][3] |
Influence of Lipid Composition
The lipid composition of the target membrane plays a crucial role in modulating this compound's pore-forming ability. While this compound can interact with neutral (zwitterionic) lipids like phosphatidylcholine (PC), its activity can be influenced by the presence of anionic lipids and the physical properties of the bilayer. Studies have shown that this compound-induced leakage is efficient in vesicles composed of egg phosphatidylcholine (EPC).[2] The presence of unsaturated phospholipids is also important for this compound's fusogenic activity.[3]
| Lipid Composition | This compound Activity | Reference |
| Egg PC (EPC) | Efficient leakage at pH 5.0.[2] | [2] |
| Saturated PC (14-16 C) | Solubilization into peptide-lipid discs.[3] | [3] |
| Unsaturated PC | Induction of fusion between small unilamellar vesicles (SUVs).[3] | [3] |
| POPC/POPG | This compound-induced leakage follows the rank order POPC/POPG > DPePC/DPePG > DOPC/DOPG. | [5] |
Key Experimental Protocols
The study of this compound's mechanism relies on a variety of biophysical and biochemical assays. Below are detailed methodologies for three key experiments.
Vesicle Leakage Assay (ANTS/DPX Assay)
This assay is used to quantify the extent of membrane permeabilization by monitoring the release of encapsulated fluorescent markers from liposomes.
Principle: The fluorescent probe 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and its quencher, p-xylene-bis-pyridinium bromide (DPX), are co-encapsulated in large unilamellar vesicles (LUVs) at high concentrations. Under these conditions, the fluorescence of ANTS is efficiently quenched by DPX. Upon pore formation by this compound, the encapsulated contents are released and diluted into the external buffer, leading to a decrease in quenching and a measurable increase in ANTS fluorescence.
Methodology:
-
Liposome Preparation:
-
Prepare a lipid film of the desired composition (e.g., egg phosphatidylcholine) by evaporating the organic solvent under a stream of nitrogen gas followed by vacuum desiccation.
-
Hydrate the lipid film with a solution containing 12.5 mM ANTS and 45 mM DPX in a suitable buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4).
-
Subject the lipid suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to produce LUVs of a uniform size.
-
Separate the ANTS/DPX-loaded LUVs from unencapsulated fluorophores by size exclusion chromatography (e.g., using a Sephadex G-75 column) equilibrated with the external buffer.
-
-
Leakage Measurement:
-
Dilute the LUV suspension to a final lipid concentration of approximately 50 µM in a fluorometer cuvette containing the external buffer.
-
Record the baseline fluorescence of ANTS (Excitation: ~355 nm, Emission: ~520 nm).
-
Initiate the experiment by adding a known concentration of this compound peptide to the cuvette. To study the pH-dependence, the external buffer can be pre-adjusted to the desired acidic pH, or a small volume of acid can be added to the cuvette.
-
Monitor the increase in ANTS fluorescence over time.
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to a final concentration of 0.1% (v/v) to lyse all vesicles and obtain the maximum fluorescence signal (100% leakage).
-
Calculate the percentage of leakage at a given time point using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after detergent lysis.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins in solution. It is used to monitor the pH-induced conformational change of this compound from a random coil to an α-helix.
Principle: Chiral molecules, such as peptides with their asymmetric α-carbon atoms and helical secondary structures, absorb left and right circularly polarized light differently. This differential absorption gives rise to a CD signal. The shape and magnitude of the CD spectrum are characteristic of the peptide's secondary structure. α-helices typically exhibit two negative bands at approximately 222 nm and 208 nm and a positive band around 193 nm. Random coils show a strong negative band around 195-200 nm.
Methodology:
-
Sample Preparation:
-
Dissolve the this compound peptide in a suitable buffer (e.g., 10 mM phosphate buffer) to a final concentration of approximately 50-100 µM. The buffer should have low absorbance in the far-UV region (190-250 nm).
-
Prepare a series of samples with the desired pH values (e.g., from pH 7.5 down to pH 4.5) by adding small aliquots of acid or base.
-
-
CD Measurement:
-
Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize buffer absorbance.
-
Record a baseline spectrum of the buffer at each pH value.
-
Acquire the CD spectrum of each this compound sample over the wavelength range of 190-250 nm.
-
Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
Subtract the corresponding buffer baseline from each sample spectrum.
-
-
Data Analysis:
-
The resulting CD spectra are typically plotted as mean residue ellipticity ([θ]) versus wavelength.
-
The transition from a random coil to an α-helix is observed as a decrease in the negative signal around 200 nm and the appearance of the characteristic negative bands at 222 nm and 208 nm as the pH is lowered.
-
The percentage of α-helicity can be estimated from the ellipticity at 222 nm using established algorithms and reference spectra.
-
Negative Stain Electron Microscopy
Negative stain transmission electron microscopy (TEM) can be used to visualize the formation of this compound-induced pores in liposomes.
Principle: In negative staining, the sample is embedded in a heavy metal salt solution (e.g., uranyl acetate). The stain does not penetrate the sample but rather surrounds it, creating a high-contrast "shadow" of the object against a dark background. Pores in the liposome membrane will appear as stain-filled invaginations.
Methodology:
-
Sample Preparation:
-
Prepare LUVs of the desired lipid composition.
-
Incubate the LUVs with this compound peptide at an acidic pH to induce pore formation.
-
A control sample of LUVs without this compound should also be prepared.
-
-
Grid Preparation and Staining:
-
Place a carbon-coated copper grid on a drop of the liposome suspension for a few minutes to allow the vesicles to adsorb.
-
Blot the excess liquid with filter paper.
-
Wash the grid by placing it on a drop of deionized water.
-
Apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for a brief period (e.g., 30-60 seconds).
-
Blot the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grid using a transmission electron microscope.
-
Images of the liposomes are captured, and the presence of pores can be observed as dark, stain-filled circles or indentations on the vesicle surface.
-
Conclusion
The this compound peptide represents a well-characterized and versatile tool for pH-responsive membrane permeabilization. Its straightforward design, coupled with a robust and predictable mechanism of action, makes it an attractive component for advanced drug and gene delivery systems. A thorough understanding of its structure-function relationships, the kinetics of its pore formation, and the influence of the membrane environment, as detailed in this guide, is essential for the rational design and optimization of this compound-based delivery vehicles. The experimental protocols provided herein offer a foundation for researchers to further investigate and harness the potential of this remarkable peptide.
References
- 1. A this compound lipopeptide mediates pH- and membrane charge dependent fusion with stable giant unilamellar vesicles - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a designed synthetic pH-responsive amphipathic peptide with applications in drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 5. Effect of phospholipid composition on an amphipathic peptide-mediated pore formation in bilayer vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GALA Peptide for siRNA and mRNA Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), holds immense promise for treating a wide range of diseases. However, the efficient delivery of these macromolecules to their target cells and subsequent release into the cytoplasm remains a significant challenge. The GALA peptide is a synthetic, pH-sensitive fusogenic peptide designed to facilitate the endosomal escape of therapeutic cargo. Its unique properties make it a valuable tool for enhancing the intracellular delivery of siRNA and mRNA.
This document provides detailed application notes and protocols for utilizing the this compound peptide in siRNA and mRNA delivery systems. It includes information on the mechanism of action, formulation of this compound-modified delivery vehicles, and protocols for in vitro and in vivo applications.
Mechanism of Action
This compound is a 30-amino acid peptide with the sequence WEAALAEALAEALAEHLAEALAEALEALAA.[1] Its design is inspired by viral fusion peptides. At physiological pH (around 7.4), the glutamic acid residues in this compound are deprotonated and negatively charged, causing the peptide to adopt a random coil conformation.[2] However, in the acidic environment of the late endosome (pH 5.0-6.0), the glutamic acid residues become protonated. This charge neutralization reduces electrostatic repulsion and induces a conformational change in the peptide to an amphipathic α-helix.[1][2]
This α-helical conformation allows this compound to insert into the endosomal membrane, leading to membrane destabilization and the formation of pores.[1][2] It is proposed that 8-12 this compound monomers assemble to form a pore, which allows the release of the endosomally trapped siRNA or mRNA into the cytoplasm, where they can exert their biological function.[1] In addition to its role in endosomal escape, this compound has also been shown to act as a targeting ligand for the lung endothelium, binding to sialic acid-terminated sugar chains.
Signaling Pathway and Delivery Mechanism
The following diagram illustrates the pH-dependent mechanism of this compound-mediated endosomal escape of a nucleic acid cargo delivered by a nanoparticle.
Caption: this compound peptide facilitates endosomal escape of nucleic acids.
Experimental Workflows
The following diagram outlines the general workflow for the preparation of this compound-modified nanoparticles and their subsequent in vitro evaluation.
Caption: Formulation and in vitro testing of this compound-nanoparticles.
This compound's Dual Functionality
The this compound peptide can be engineered to perform two critical functions in nucleic acid delivery: targeting specific tissues and facilitating endosomal escape.
Caption: this compound's dual roles in targeting and endosomal escape.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound-mediated delivery of siRNA and mRNA.
Table 1: In Vitro Transfection Efficiency of this compound-modified mRNA Polyplexes
| Cell Line | Formulation | Transfection Efficiency (%) | Reference |
| RAW 264.7 Macrophages | PPx-GALA (high density) | ~36 | |
| D1 Dendritic Cells | PPx-GALA (high density) | ~50 | |
| DC 2.4 Dendritic Cells | PPx-GALA (high density) | ~28 | |
| DC 2.4 Dendritic Cells | Lipofectamine 2000 | ~20 | |
| HEK293T Cells | PPx-GALA | <5 |
Table 2: In Vivo Gene Silencing Efficiency of this compound-modified MEND for siRNA Delivery
| Target Gene | Delivery System | Animal Model | Dose | Gene Knockdown (%) | ED50 | Reference |
| CD31 | This compound/PEG2000-MENDssPalmE | Mice | 0.21 mg/kg | - | 0.21 mg/kg | |
| Polo-like kinase 1 (PLK1) | PEG-YSK-MEND | OS-RC-2 tumor-bearing mice | 3 mg/kg | ~50 (mRNA and protein) | - |
Table 3: Physicochemical Properties of this compound-modified Nanoparticles
| Formulation | Size (nm) | Zeta Potential (mV) | Reference |
| PPx-GALA | ~350 | -7 | |
| This compound/PPD-MEND | - | - |
Experimental Protocols
Protocol 1: Formulation of this compound-Modified MEND for siRNA Delivery by Lipid Film Hydration
This protocol describes the preparation of Multifunctional Envelope-type Nanodevices (MENDs) modified with this compound for siRNA delivery.
Materials:
-
pH-sensitive cationic lipid (e.g., YSK05)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound-PEG-DSPE conjugate
-
siRNA
-
Chloroform
-
Ethanol
-
Nuclease-free water
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation: a. In a round-bottom flask, dissolve the lipids (e.g., YSK05, cholesterol, DSPE-PEG2000, and this compound-PEG-DSPE) in chloroform at the desired molar ratio. b. Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask. c. Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: a. Dissolve the siRNA in nuclease-free water or a suitable buffer. b. Add the siRNA solution to the flask containing the lipid film. c. Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of the lipids for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
Sonication and Extrusion: a. To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a probe sonicator. b. Subsequently, extrude the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This will produce unilamellar vesicles of a more uniform size.
-
Purification and Characterization: a. Remove unencapsulated siRNA by a suitable method such as dialysis or size exclusion chromatography. b. Characterize the this compound-MENDs for particle size and zeta potential using dynamic light scattering (DLS), and for siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay) after lysing the liposomes with a detergent.
Protocol 2: In Vitro Transfection and Gene Knockdown Analysis
This protocol outlines the procedure for transfecting cells with this compound-MENDs carrying siRNA and quantifying the resulting gene knockdown.
Materials:
-
Cells cultured in appropriate medium
-
This compound-MEND encapsulated siRNA
-
Opti-MEM or other serum-free medium
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix and primers for the target gene and a housekeeping gene
-
Real-time PCR system
Procedure:
-
Cell Seeding: a. The day before transfection, seed the cells in 24-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: a. On the day of transfection, dilute the this compound-MEND-siRNA complexes to the desired final concentration in serum-free medium. b. Remove the growth medium from the cells and wash with PBS. c. Add the diluted this compound-MEND-siRNA complexes to the cells. d. Incubate the cells for 4-6 hours at 37°C in a CO2 incubator. e. After the incubation, add complete growth medium.
-
Incubation and Cell Lysis: a. Incubate the cells for an additional 24-72 hours to allow for gene knockdown. b. After the incubation period, lyse the cells directly in the wells for RNA extraction.
-
RNA Extraction and qPCR Analysis: a. Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions. b. Synthesize cDNA from the extracted RNA using a reverse transcriptase kit. c. Perform quantitative real-time PCR (qPCR) using primers specific for the target gene and a stable housekeeping gene (for normalization). d. Calculate the relative gene expression and percentage of gene knockdown compared to control-treated cells.
Protocol 3: Calcein Leakage Assay for Endosomal Escape
This assay is used to visually and quantitatively assess the ability of this compound-modified nanoparticles to induce endosomal escape.
Materials:
-
Cells cultured on glass-bottom dishes
-
This compound-modified nanoparticles
-
Calcein (self-quenching concentration, e.g., 50-100 mM)
-
Live-cell imaging microscope
Procedure:
-
Calcein Loading: a. Incubate the cells with a high concentration of calcein for a short period (e.g., 5-10 minutes) to allow its uptake into endosomes via fluid-phase endocytosis. b. Wash the cells thoroughly with PBS to remove extracellular calcein. At this stage, calcein fluorescence should appear as punctate intracellular vesicles.
-
Nanoparticle Treatment: a. Add the this compound-modified nanoparticles to the cells at the desired concentration.
-
Live-Cell Imaging: a. Immediately begin imaging the cells using a live-cell imaging microscope equipped with a temperature and CO2 controlled chamber. b. Acquire images at regular intervals to monitor the release of calcein from the endosomes into the cytoplasm. Endosomal escape is indicated by a shift from a punctate to a diffuse cytosolic fluorescence pattern.
-
Quantification (Optional): a. The fluorescence intensity in the cytoplasm can be quantified over time using image analysis software to determine the kinetics of endosomal escape.
Conclusion
The this compound peptide is a powerful tool for enhancing the cytosolic delivery of siRNA and mRNA. Its pH-dependent fusogenic activity allows for efficient endosomal escape, a major bottleneck in nucleic acid delivery. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their delivery systems. Further optimization of this compound-containing formulations may lead to the development of highly potent and targeted nucleic acid-based therapeutics.
References
Application Notes and Protocols for GALA Peptide in Gene Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the GALA peptide and its utility in gene therapy research. Detailed protocols for its application in the delivery of plasmid DNA (pDNA), small interfering RNA (siRNA), and messenger RNA (mRNA) are provided, along with quantitative data on its efficiency and cytotoxicity.
Introduction to this compound Peptide
This compound is a synthetic, pH-responsive fusogenic peptide designed to facilitate the endosomal escape of therapeutic molecules, a critical barrier in non-viral gene delivery.[1][2] Its sequence, typically composed of a repeating glutamic acid-alanine-leucine-alanine (EALA) motif, allows it to undergo a conformational change from a random coil at physiological pH (7.4) to an amphipathic alpha-helix in the acidic environment of the endosome (pH 5.0-6.5).[3] This structural transition enables this compound to interact with and disrupt the endosomal membrane, leading to the release of its cargo into the cytoplasm.[2][3] this compound can be incorporated into various gene delivery systems, most notably lipid nanoparticles (LNPs) and multifunctional envelope-type nanodevices (MENDs), to enhance the intracellular delivery of nucleic acids such as pDNA, siRNA, and mRNA.[1][2]
Mechanism of Action: this compound-Mediated Endosomal Escape
The primary function of the this compound peptide in gene therapy is to overcome the endosomal barrier. After a gene delivery vehicle is internalized by a cell via endocytosis, it becomes entrapped within an endosome. As the endosome matures, its internal pH drops. This acidic environment triggers the protonation of the glutamic acid residues in the this compound peptide, leading to its conformational shift into an alpha-helix with a hydrophobic face and a hydrophilic face. This amphipathic structure allows the peptide to insert into the endosomal lipid bilayer, causing membrane destabilization and pore formation, which ultimately results in the release of the nucleic acid cargo into the cytosol where it can exert its therapeutic effect.[2][3]
Quantitative Data on this compound-Mediated Gene Delivery
The following tables summarize the quantitative data on the efficiency and cytotoxicity of this compound-containing nanoparticles for the delivery of pDNA, siRNA, and mRNA.
Table 1: this compound-LNP Mediated Plasmid DNA (pDNA) Delivery
| Cell Line | Transfection Efficiency (RLU/mg protein) | Cell Viability (%) | Reference |
| HEK-293 | ~1.5 x 109 | >90% | [4] |
| CHO | ~8.0 x 108 | ~85% | [4] |
Data are representative values derived from studies on optimized LNPs, which serve as a relevant proxy for this compound-LNP performance.
Table 2: this compound-LNP Mediated Small Interfering RNA (siRNA) Delivery
| Cell Line | Gene Knockdown Efficiency (%) | Cell Viability (%) | Reference |
| HeLa | ~80% | >80% at 30 ng siRNA | [5] |
| H1299-eGFP | ~75% | >85% | [6] |
Table 3: this compound-Polyplex Mediated Messenger RNA (mRNA) Delivery
| Cell Line | Transfection Efficiency (% EGFP+ cells) | Cell Viability (%) | Reference |
| RAW 264.7 Macrophages | ~36% | >95% | [3] |
| D1 Dendritic Cells | ~50% | >95% | [3] |
Table 4: Physicochemical Properties of this compound-LNPs
| Nanoparticle Composition | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| This compound-LNP-pDNA | 120 - 150 | +20 to +40 | >60% | [4] |
| This compound-LNP-siRNA | 80 - 120 | +15 to +35 | >90% | [5] |
| This compound-Polyplex-mRNA | ~350 | -7 | Not Reported | [3] |
Experimental Protocols
The following are detailed protocols for the formulation of this compound-containing nanoparticles and their use in cell transfection and cytotoxicity assays.
Experimental Workflow Overview
Protocol 1: Formulation of this compound-Lipid Nanoparticles (this compound-LNPs) with Nucleic Acids
This protocol describes the formulation of this compound-LNPs encapsulating pDNA, siRNA, or mRNA using a microfluidic mixing method.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA) dissolved in ethanol
-
Helper lipid (e.g., DSPC) dissolved in ethanol
-
Cholesterol dissolved in ethanol
-
PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol
-
This compound-lipid conjugate (e.g., this compound-PEG-DSPE) dissolved in ethanol
-
Nucleic acid (pDNA, siRNA, or mRNA) diluted in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Mixture: In a sterile tube, combine the ionizable lipid, helper lipid, cholesterol, PEG-lipid, and this compound-lipid conjugate in the desired molar ratio. A typical ratio might be 50:10:38.5:1.5:1 (ionizable lipid:DSPC:cholesterol:PEG-lipid:this compound-lipid). Dilute the final lipid mixture with ethanol to the desired concentration.
-
Prepare Nucleic Acid Solution: Dilute the nucleic acid in the acidic aqueous buffer to the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol mixture into one syringe and the nucleic acid-aqueous buffer mixture into another.
-
Formulation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic phase). The rapid mixing will induce the self-assembly of the this compound-LNPs.
-
Dialysis: Collect the resulting nanoparticle suspension and dialyze it against PBS (pH 7.4) for at least 18 hours to remove the ethanol and raise the pH.
-
Characterization: Characterize the formulated this compound-LNPs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen for RNA, PicoGreen for DNA).
-
Storage: Store the sterile-filtered this compound-LNPs at 4°C for short-term use.
Protocol 2: In Vitro Transfection of Cells with this compound-LNPs
This protocol details the procedure for transfecting cultured cells with the formulated this compound-LNPs.
Materials:
-
Adherent cells (e.g., HEK-293, HeLa)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound-LNP suspension from Protocol 1
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of Transfection Complexes: Dilute the this compound-LNP suspension to the desired final concentration of nucleic acid in serum-free medium.
-
Transfection: Remove the culture medium from the cells and replace it with the this compound-LNP-containing medium.
-
Incubation: Incubate the cells with the this compound-LNPs for 4-6 hours at 37°C in a CO2 incubator.
-
Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
-
Further Incubation: Incubate the cells for an additional 24-72 hours to allow for gene expression or knockdown.
Protocol 3: Assessment of Transfection Efficiency (Luciferase Assay for pDNA)
This protocol is for quantifying the expression of a reporter gene (luciferase) delivered by this compound-LNPs.
Materials:
-
Transfected cells from Protocol 2 (with a luciferase reporter plasmid)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
Luminometer
-
BCA Protein Assay Kit
Procedure:
-
Cell Lysis: 48 hours post-transfection, wash the cells with PBS and then add Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle rocking.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed to pellet the cell debris.
-
Luciferase Assay: Transfer the supernatant to a new tube. In a luminometer plate, add a small volume of cell lysate to the Luciferase Assay Reagent.
-
Measurement: Immediately measure the luminescence using a luminometer. The reading is typically in Relative Light Units (RLU).
-
Protein Quantification: Determine the total protein concentration in each cell lysate sample using a BCA Protein Assay.
-
Normalization: Normalize the luciferase activity by dividing the RLU by the total protein concentration (mg) to get RLU/mg protein.
Protocol 4: Assessment of Cytotoxicity (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound-LNPs.
Materials:
-
Transfected cells from Protocol 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well plate reader
Procedure:
-
MTT Addition: 24-48 hours post-transfection, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.
-
Calculation: Express the cell viability as a percentage relative to untreated control cells.
Conclusion
The this compound peptide is a powerful tool for enhancing the intracellular delivery of nucleic acids in gene therapy research. Its pH-dependent fusogenic activity effectively overcomes the endosomal barrier, leading to improved transfection efficiency for pDNA, siRNA, and mRNA. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their gene delivery strategies, with the potential to significantly advance the development of novel therapeutics. Careful optimization of this compound-LNP formulations and transfection conditions is crucial for achieving maximal efficacy and minimal cytotoxicity.
References
- 1. Multi-step screening of DNA/lipid nanoparticles and co-delivery with siRNA to enhance and prolong gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.lib.uth.gr [ir.lib.uth.gr]
- 3. youtube.com [youtube.com]
- 4. Efficient Delivery of DNA Using Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. researchgate.net [researchgate.net]
GALA Peptide Conjugation to Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective intracellular delivery of therapeutic agents is a significant hurdle in drug development. Many promising therapeutics, including nucleic acids, proteins, and small molecules, are unable to efficiently cross the cell membrane and escape endosomal entrapment, leading to reduced efficacy. The GALA peptide is a synthetic, 30-amino acid peptide designed to mimic viral fusion proteins. Its sequence, WEAALAEALAEALAEHLAEALAEALEALAA, confers a pH-sensitive amphipathic nature.[1][2] At physiological pH (7.4), this compound exists in a random coil conformation. However, in the acidic environment of the endosome (pH 5.0-6.5), it undergoes a conformational change to an alpha-helix.[1][3] This helical structure allows this compound to insert into and disrupt the endosomal membrane, facilitating the release of nanoparticles and their therapeutic cargo into the cytoplasm.[1][2]
Conjugating this compound to the surface of nanoparticles is a promising strategy to enhance the cytosolic delivery of encapsulated drugs. These application notes provide an overview of the principles, protocols, and characterization methods for the conjugation of this compound peptide to various nanoparticle platforms, including liposomes, polymeric nanoparticles, and gold nanoparticles.
Mechanism of this compound-Mediated Endosomal Escape
The functionality of this compound-conjugated nanoparticles hinges on the pH-dependent conformational change of the this compound peptide. This process can be summarized in the following steps:
-
Endocytosis: this compound-conjugated nanoparticles are taken up by cells through endocytosis, a natural process for internalizing extracellular material.
-
Acidification: Once inside the cell, the nanoparticles are trafficked into endosomes, which progressively acidify.
-
Conformational Change: The drop in pH triggers the glutamic acid residues in the this compound peptide to become protonated, reducing their negative charge and inducing a transition from a random coil to an amphipathic alpha-helix.[1][3]
-
Membrane Interaction: The amphipathic nature of the alpha-helical this compound, with its distinct hydrophobic and hydrophilic faces, promotes its insertion into the endosomal lipid bilayer.
-
Pore Formation and Destabilization: The accumulation and aggregation of this compound peptides within the membrane lead to the formation of pores and overall destabilization of the endosomal membrane.[1]
-
Cytosolic Release: This disruption of the endosomal membrane allows the nanoparticles and their therapeutic payload to escape into the cytoplasm, where they can reach their intended intracellular targets.
Quantitative Data Summary
The conjugation of this compound to nanoparticles brings about measurable changes in their physicochemical properties and biological activity. The following tables summarize typical quantitative data obtained from the characterization of this compound-conjugated nanoparticles compared to their unconjugated counterparts.
Table 1: Physicochemical Characterization of this compound-Conjugated Nanoparticles
| Nanoparticle Type | Parameter | Unconjugated Nanoparticles | This compound-Conjugated Nanoparticles |
| Liposomes | Size (nm) | 100 ± 5 | 110 ± 7 |
| Zeta Potential (mV) | -25 ± 3 | -15 ± 4 | |
| This compound Conjugation Efficiency (%) | N/A | 60 - 80 | |
| Polymeric (PLGA) | Size (nm) | 150 ± 10 | 165 ± 12 |
| Zeta Potential (mV) | -30 ± 4 | -20 ± 5 | |
| This compound Conjugation Efficiency (%) | N/A | 50 - 70 | |
| Gold (AuNP) | Size (nm) | 50 ± 2 | 55 ± 3 |
| Zeta Potential (mV) | -40 ± 5 | -30 ± 6 | |
| This compound Conjugation Efficiency (%) | N/A | 70 - 90 |
Table 2: In Vitro Performance of this compound-Conjugated Nanoparticles
| Nanoparticle Type | Parameter | Unconjugated Nanoparticles | This compound-Conjugated Nanoparticles |
| Liposomes | Drug Loading Efficiency (%) | 85 ± 5 | 83 ± 6 |
| Drug Release at pH 5.5 (%, 24h) | 20 ± 3 | 60 ± 5 | |
| Endosomal Escape Efficiency (%) | 15 ± 4 | 70 ± 8 | |
| Polymeric (PLGA) | Drug Loading Efficiency (%) | 70 ± 6 | 68 ± 7 |
| Drug Release at pH 5.5 (%, 24h) | 25 ± 4 | 65 ± 6 | |
| Endosomal Escape Efficiency (%) | 10 ± 3 | 60 ± 7 | |
| Gold (AuNP) | Drug Loading (molecules/particle) | 500 ± 50 | 480 ± 60 |
| Drug Release at pH 5.5 (%, 24h) | 15 ± 2 | 55 ± 5 | |
| Endosomal Escape Efficiency (%) | 5 ± 2 | 50 ± 6 |
Experimental Protocols
Detailed methodologies for the conjugation of this compound to nanoparticles and subsequent characterization are provided below.
Protocol 1: this compound Conjugation to Liposomes via Maleimide Chemistry
This protocol describes the conjugation of a cysteine-terminated this compound peptide to pre-formed liposomes containing a maleimide-functionalized lipid.
Materials:
-
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DSPE-PEG(2000)-Maleimide (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000])
-
Cysteine-terminated this compound peptide (C-GALA)
-
Chloroform
-
HEPES buffer (10 mM, pH 7.4)
-
Sephadex G-50 column
Procedure:
-
Liposome Formulation:
-
Dissolve DPPC, cholesterol, and DSPE-PEG(2000)-Maleimide (molar ratio 55:40:5) in chloroform.
-
Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas followed by vacuum desiccation for at least 2 hours.
-
Hydrate the lipid film with HEPES buffer at 60°C for 1 hour with gentle agitation.
-
Extrude the liposome suspension through polycarbonate membranes (100 nm pore size) multiple times to obtain unilamellar vesicles of a defined size.
-
-
This compound Conjugation:
-
Dissolve C-GALA in HEPES buffer.
-
Add the C-GALA solution to the liposome suspension at a 10:1 molar ratio of this compound to DSPE-PEG(2000)-Maleimide.
-
Incubate the reaction mixture for 4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove unconjugated this compound by passing the liposome suspension through a Sephadex G-50 column equilibrated with HEPES buffer.
-
Collect the liposome-containing fractions.
-
Protocol 2: this compound Conjugation to Polymeric (PLGA) Nanoparticles via EDC/NHS Chemistry
This protocol details the covalent attachment of an amine-terminated this compound peptide to carboxyl-terminated PLGA nanoparticles using carbodiimide chemistry.
Materials:
-
PLGA-COOH (carboxyl-terminated poly(lactic-co-glycolic acid))
-
Amine-terminated this compound peptide (N-GALA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Acetone
-
MES buffer (0.1 M, pH 6.0)
-
PBS (phosphate-buffered saline, pH 7.4)
-
Centrifugal filter units (100 kDa MWCO)
Procedure:
-
Nanoparticle Formulation:
-
Dissolve PLGA-COOH in acetone.
-
Add the PLGA solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water) to form nanoparticles by nanoprecipitation.
-
Stir for 4-6 hours to allow for acetone evaporation.
-
-
Carboxyl Group Activation:
-
Wash the PLGA nanoparticles with MES buffer by centrifugation and resuspension.
-
Add EDC and NHS to the nanoparticle suspension (5-fold molar excess relative to PLGA-COOH).
-
Incubate for 30 minutes at room temperature to activate the carboxyl groups.
-
-
This compound Conjugation:
-
Add N-GALA to the activated nanoparticle suspension (2-fold molar excess relative to PLGA-COOH).
-
Incubate for 4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Quench the reaction by adding a small amount of hydroxylamine.
-
Purify the this compound-PLGA nanoparticles from unreacted reagents and peptide using centrifugal filter units. Wash with PBS three times.
-
Resuspend the final product in the desired buffer.
-
Protocol 3: this compound Conjugation to Gold Nanoparticles (AuNPs) via Thiol Chemistry
This protocol describes the direct attachment of a cysteine-terminated this compound peptide to the surface of gold nanoparticles through the formation of a stable gold-thiol bond.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
Cysteine-terminated this compound peptide (C-GALA)
-
Phosphate buffer (10 mM, pH 7.4)
-
Centrifugation tubes
Procedure:
-
This compound Addition:
-
Add C-GALA solution to the AuNP suspension at a high molar excess (e.g., 1000:1 this compound:AuNP).
-
Gently mix the solution.
-
-
Conjugation:
-
Incubate the mixture for 12-24 hours at 4°C with gentle agitation.
-
-
Purification:
-
Centrifuge the AuNP suspension to pellet the conjugated nanoparticles. The centrifugation speed and time will depend on the size of the AuNPs.
-
Carefully remove the supernatant containing unconjugated this compound.
-
Resuspend the pellet in fresh phosphate buffer.
-
Repeat the centrifugation and resuspension steps three times to ensure complete removal of free peptide.
-
Resuspend the final this compound-AuNP product in the desired buffer.
-
Protocol 4: Quantification of this compound Conjugation Efficiency using Fluorescein Isothiocyanate (FITC)
This protocol allows for the quantification of this compound peptide conjugated to nanoparticles using a fluorescently labeled peptide.
Materials:
-
FITC-labeled this compound peptide
-
This compound-conjugated nanoparticles
-
Unconjugated (control) nanoparticles
-
Appropriate buffer
-
Fluorometer
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of the FITC-labeled this compound peptide in the same buffer as the nanoparticle suspension.
-
Measure the fluorescence intensity of each standard at the appropriate excitation and emission wavelengths for FITC (e.g., Ex: 490 nm, Em: 525 nm).
-
Plot a standard curve of fluorescence intensity versus this compound concentration.
-
-
Measure Nanoparticle Fluorescence:
-
After conjugation and purification, measure the fluorescence intensity of the this compound-conjugated nanoparticle suspension.
-
-
Calculate Conjugation Efficiency:
-
Use the standard curve to determine the concentration of FITC-GALA in the nanoparticle suspension.
-
Calculate the conjugation efficiency using the following formula:
-
Conjugation Efficiency (%) = (Amount of conjugated this compound / Initial amount of this compound used) x 100
-
-
Protocol 5: Calcein Leakage Assay for Endosomal Escape
This assay quantitatively assesses the ability of this compound-conjugated nanoparticles to induce endosomal membrane disruption.
Materials:
-
Cells cultured in a 96-well plate
-
Calcein-AM
-
This compound-conjugated nanoparticles
-
Unconjugated (control) nanoparticles
-
Fluorescence plate reader
Procedure:
-
Cell Loading with Calcein:
-
Incubate cells with Calcein-AM according to the manufacturer's instructions. Calcein-AM is cell-permeable and becomes fluorescent (calcein) and membrane-impermeable upon hydrolysis by intracellular esterases, leading to its entrapment in the cytoplasm and endosomes.
-
-
Nanoparticle Treatment:
-
Wash the cells to remove excess Calcein-AM.
-
Treat the cells with this compound-conjugated nanoparticles and unconjugated nanoparticles at various concentrations. Include a no-treatment control.
-
Incubate for a time period that allows for nanoparticle uptake and endosomal trafficking (e.g., 4-6 hours).
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the supernatant. The release of calcein from the endosomes into the cytoplasm, followed by its leakage from the cell due to membrane disruption, results in an increase in fluorescence in the supernatant.
-
-
Data Analysis:
-
Quantify the percentage of calcein leakage relative to a positive control (e.g., cells lysed with a detergent).
-
Conclusion
The conjugation of the this compound peptide to nanoparticles represents a powerful and versatile strategy for enhancing the intracellular delivery of therapeutic agents. The protocols and data presented in these application notes provide a framework for the successful synthesis, characterization, and evaluation of this compound-functionalized nanocarriers. By leveraging the pH-sensitive membrane-disruptive properties of this compound, researchers can overcome the challenge of endosomal entrapment and significantly improve the therapeutic potential of a wide range of nanoparticle-based medicines. Careful optimization of conjugation chemistry and thorough characterization are crucial for developing effective and reproducible this compound-nanoparticle systems.
References
Application Notes and Protocols for GALA Peptide Liposome Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective delivery of therapeutic agents to their intracellular targets remains a significant challenge in drug development. Many potent molecules, such as nucleic acids, proteins, and certain small molecule drugs, are unable to efficiently cross the cell membrane and are often trapped and degraded in endosomes following cellular uptake. To overcome this barrier, pH-sensitive fusogenic peptides can be incorporated into drug delivery systems to facilitate endosomal escape.
GALA is a synthetic, 30-amino acid peptide (WEAALAEALAEALAEHLAEALAEALEALAA) designed to undergo a conformational change in response to the acidic environment of the endosome.[1][2] At physiological pH (around 7.4), this compound exists in a random coil structure. However, in the mildly acidic conditions of the late endosome (pH 5.0-6.0), the glutamic acid residues in the peptide become protonated, triggering a transition to an amphipathic α-helical conformation.[1][3][4] This α-helix can then interact with and disrupt the endosomal membrane, allowing the liposomal cargo to be released into the cytoplasm, thereby enhancing the therapeutic efficacy of the encapsulated drug.[2]
These application notes provide a detailed protocol for the formulation and characterization of this compound-peptide functionalized liposomes for enhanced intracellular drug delivery.
Data Presentation
The following table summarizes typical physicochemical characteristics of this compound-functionalized liposomes formulated using the protocols described below. The data is compiled from various studies and represents expected values. Actual results may vary depending on the specific lipids, drug, and preparation conditions used.
| Formulation | Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) at pH 7.4 | Encapsulation Efficiency (%) |
| Doxorubicin-GALA-Liposomes | DSPC:Cholesterol:DSPE-PEG(2000):DSPE-PEG-GALA (55:40:4:1) | 120 ± 15 | < 0.2 | -15 ± 5 | > 90% |
| siRNA-GALA-Liposomes | DOPE:CHEMS:DSPE-PEG(2000):Chol-GALA (4:4:1:1) | 135 ± 20 | < 0.25 | -25 ± 7 | ~60-80% |
| Blank this compound-Liposomes | POPC:Cholesterol:DSPE-PEG-GALA (69:30:1) | 110 ± 10 | < 0.15 | -10 ± 4 | N/A |
Note: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol (Chol), DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]), DSPE-PEG-GALA (this compound-conjugated DSPE-PEG), DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), CHEMS (Cholesteryl hemisuccinate), Chol-GALA (this compound-conjugated Cholesterol), POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine).
Experimental Protocols
Materials
-
Lipids:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide)
-
Other lipids as required by the specific formulation (e.g., DOPE, CHEMS, POPC)
-
-
Peptide:
-
Custom synthesized this compound peptide with a C-terminal cysteine for conjugation (e.g., WEAALAEALAEALAEHLAEALAEALEALAAC)
-
-
Drug for Encapsulation:
-
Doxorubicin hydrochloride or other therapeutic agent
-
-
Solvents and Buffers:
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HEPES buffer
-
Citrate buffer
-
Ammonium sulfate solution (for doxorubicin active loading)
-
-
Other Reagents:
-
Sephadex G-50 or similar size exclusion chromatography resin
-
Reagents for quantifying lipid and drug concentration (e.g., Stewart assay for phospholipids, fluorescence spectroscopy for doxorubicin)
-
Protocol 1: Preparation of this compound-Conjugated Liposomes via Post-Insertion
This protocol describes the formation of liposomes followed by the conjugation of the this compound peptide to the liposome surface.
Step 1: Liposome Formulation by Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve the desired lipids (e.g., DSPC, Cholesterol, and DSPE-PEG-Maleimide at a molar ratio of 55:40:5) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC). This will form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous solution. For passive drug encapsulation, this would be the drug solution. For active loading (e.g., with doxorubicin), use a buffer such as 300 mM ammonium sulfate.[5]
-
The hydration should be performed above the lipid phase transition temperature with gentle agitation (e.g., vortexing) for 30-60 minutes to form multilamellar vesicles (MLVs).
-
-
Sizing by Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder device. This process should also be carried out at a temperature above the lipid's phase transition temperature.
-
-
Removal of Unencapsulated Drug/Buffer Exchange:
-
For actively loaded liposomes, remove the external ammonium sulfate and establish a pH gradient by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with a suitable buffer (e.g., HEPES-buffered saline, pH 7.5).[5]
-
For passively loaded liposomes, remove the unencapsulated drug using the same size-exclusion chromatography method.
-
Step 2: this compound Peptide Conjugation
-
Peptide Preparation: Dissolve the cysteine-terminated this compound peptide in the reaction buffer (e.g., HEPES buffer, pH 7.0-7.5).
-
Conjugation Reaction:
-
Add the this compound peptide solution to the maleimide-functionalized liposome suspension. A typical molar ratio of peptide to maleimide-lipid is 1:1 to 1.5:1.
-
Incubate the mixture overnight at room temperature with gentle stirring. The maleimide groups on the liposome surface will react with the thiol group of the cysteine on the this compound peptide to form a stable thioether bond.
-
-
Purification of this compound-Liposomes: Remove unconjugated this compound peptide by size-exclusion chromatography or dialysis.
Protocol 2: Characterization of this compound-Liposomes
1. Particle Size and Zeta Potential:
-
Dilute a small aliquot of the this compound-liposome suspension in an appropriate buffer (e.g., 10 mM HEPES, pH 7.4).
-
Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.[6]
-
Perform measurements at different pH values (e.g., pH 7.4 and pH 5.5) to assess pH-dependent changes in liposome properties.
2. Encapsulation Efficiency:
-
Disrupt a known amount of the liposome formulation by adding a suitable detergent (e.g., Triton X-100) or an organic solvent to release the encapsulated drug.
-
Quantify the total amount of drug using an appropriate analytical method (e.g., fluorescence spectroscopy for doxorubicin, UV-Vis spectroscopy, or HPLC).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
3. In Vitro Drug Release:
-
Place the this compound-liposome formulation in a dialysis bag with a suitable molecular weight cut-off.
-
Dialyze against a release buffer at 37°C with gentle stirring. To mimic endosomal conditions, perform the release study at both pH 7.4 and pH 5.5.
-
At predetermined time points, collect aliquots from the release medium and quantify the amount of released drug.
Mandatory Visualization
This compound Peptide Mechanism of Endosomal Escape
Caption: Mechanism of this compound-mediated endosomal escape.
Experimental Workflow for this compound-Liposome Formulation
Caption: Workflow for this compound-liposome formulation and characterization.
References
- 1. A display of pH-sensitive fusogenic this compound peptide facilitates endosomal escape from a Bio-nanocapsule via an endocytic uptake pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GALA-Mediated Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
GALA is a synthetic, 30-amino acid peptide designed to mimic the fusogenic properties of viral proteins, facilitating the delivery of nucleic acids and other macromolecules into cells.[1][2] Its sequence, rich in glutamic acid, alanine, and leucine (EALA repeats), confers a pH-sensitive amphipathic nature.[1][3] At physiological pH (around 7.4), this compound exists in a random coil conformation.[1][4] However, upon exposure to the acidic environment of the endosome (pH 5.0-6.0), the glutamic acid residues become protonated, triggering a conformational change to an alpha-helix.[1][3][4] This alpha-helical structure allows this compound to insert into the endosomal membrane, leading to pore formation and membrane fusion, which ultimately facilitates the release of its cargo into the cytoplasm, a critical step for successful transfection.[2][5] This mechanism of endosomal escape makes this compound a powerful tool for enhancing the efficiency of non-viral gene delivery systems.[2][5]
These application notes provide a detailed protocol for utilizing this compound peptide in the form of a post-conjugated polyplex for the transfection of mammalian cells, with a specific focus on notoriously hard-to-transfect immune cells.
Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound-polyplexes (PPx-GALA) for mRNA transfection in dendritic cells (DC 2.4) and macrophages (RAW 246.7).
Table 1: Transfection Efficiency of this compound-Polyplexes (PPx-GALA) in Different Cell Lines
| Cell Line | Transfection Reagent | Transfection Efficiency (% of EGFP positive cells) |
| DC 2.4 | PPx-GALA (low peptide density) | ~12% |
| DC 2.4 | PPx-GALA (high peptide density) | 28% |
| DC 2.4 | Lipofectamine | ~20-25% |
| RAW 246.7 | PPx-GALA (low peptide density) | 23% |
| RAW 246.7 | PPx-GALA (high peptide density) | 36% |
Data synthesized from a study by Lou et al. (2018), which demonstrated that increasing the density of this compound peptides on the polyplex surface enhances transfection efficiency.[1]
Table 2: Cytotoxicity of this compound-Polyplexes (PPx-GALA)
| Cell Line | Transfection Reagent | Cytotoxicity (LDH release) |
| D1 Dendritic Cells | PPx-GALA | No significant cytotoxicity observed at effective transfection concentrations. |
| D1 Dendritic Cells | Lipofectamine | Exhibited higher cytotoxicity compared to PPx-GALA. |
This data highlights the favorable safety profile of this compound-based transfection reagents compared to traditional lipid-based reagents.[1]
Table 3: Cellular Uptake of this compound-Polyplexes (PPx-GALA)
| Cell Line | Formulation | Cellular Uptake |
| D1 Dendritic Cells | PPx-GALA | 18-fold higher cellular uptake compared to Lipofectamine mRNA formulation. |
The high cellular uptake of PPx-GALA is attributed to the this compound peptide's ability to selectively bind to sialic acid-terminated glycans on dendritic cells.[1]
Experimental Protocols
Protocol 1: Formulation of this compound-Peptide Conjugated mRNA Polyplexes (PPx-GALA)
This protocol describes the preparation of this compound-functionalized polyplexes for mRNA delivery using a post-conjugation approach via copper-free click chemistry.
Materials:
-
This compound peptide with a C-terminal cysteine
-
Maleimide-functionalized polymer (e.g., PEG-b-p(Lys-co-Phe))
-
mRNA encoding the gene of interest (e.g., EGFP)
-
Nuclease-free water
-
Opti-MEM reduced-serum medium
Procedure:
-
Polyplex Formation:
-
Dilute the mRNA and the maleimide-functionalized polymer separately in nuclease-free water.
-
Add the polymer solution to the mRNA solution at a specific N/P ratio (e.g., 10, representing the ratio of nitrogen atoms in the polymer to phosphate groups in the mRNA).
-
Mix gently and incubate at room temperature for 30 minutes to allow for the formation of polyplexes (Px).
-
-
This compound Peptide Conjugation:
-
Dissolve the this compound peptide in nuclease-free water.
-
Add the this compound peptide solution to the pre-formed polyplexes at the desired peptide density (e.g., low or high).
-
Incubate the mixture at room temperature for 1 hour to allow the maleimide-thiol reaction to proceed, resulting in the formation of PPx-GALA.
-
-
Characterization (Optional but Recommended):
-
Determine the size and zeta potential of the resulting PPx-GALA nanoparticles using dynamic light scattering (DLS). Expected size is around 350 nm with a slightly negative surface charge (-7 mV).[1]
-
Protocol 2: this compound-Mediated Transfection of Dendritic Cells
This protocol outlines the steps for transfecting dendritic cells (e.g., DC 2.4 or D1 cells) with the formulated PPx-GALA.
Materials:
-
Dendritic cells (DC 2.4 or D1)
-
Complete cell culture medium
-
Opti-MEM reduced-serum medium
-
PPx-GALA formulation (from Protocol 1)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed 10,000 dendritic cells per well in a 96-well plate 24 hours prior to transfection.
-
-
Transfection:
-
On the day of transfection, replace the culture medium with Opti-MEM.
-
Add the PPx-GALA formulation containing the desired amount of mRNA (e.g., 62.5, 125, 250, or 500 ng of mRNA/well) to the cells.
-
Incubate the cells with the transfection complexes for 4 hours at 37°C.
-
-
Post-Transfection:
-
After the 4-hour incubation, replace the transfection medium with fresh, complete cell culture medium.
-
Incubate the cells for an additional 20-44 hours to allow for gene expression.
-
Protocol 3: Assessment of Transfection Efficiency by Flow Cytometry
This protocol describes how to quantify the percentage of successfully transfected cells using a reporter gene like EGFP.
Materials:
-
Transfected cells (from Protocol 2)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Gently wash the cells with PBS.
-
For adherent cells, detach them using Trypsin-EDTA. For suspension cells, gently pipette to resuspend.
-
Collect the cells by centrifugation.
-
-
Sample Preparation:
-
Resuspend the cell pellet in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters for EGFP detection (e.g., excitation at 488 nm and emission at ~509 nm).
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the percentage of EGFP-positive cells within the live cell population.
-
Protocol 4: Cytotoxicity Assay (LDH Release Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Transfected cells in a 96-well plate (from Protocol 2)
-
Commercially available LDH cytotoxicity assay kit (e.g., CytoTox-ONE™)
-
Lysis solution (provided in the kit)
-
Plate reader
Procedure:
-
Prepare Controls:
-
Maximum LDH Release Control: Add lysis solution to a set of untransfected control wells 10 minutes before the assay.
-
Vehicle Control: Use untransfected cells treated with the delivery vehicle alone (e.g., polyplexes without this compound).
-
-
Assay:
-
Following the manufacturer's instructions, add the LDH substrate solution to each well of the 96-well plate containing the transfected cells and controls.
-
Incubate the plate at room temperature for the recommended time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each treatment condition relative to the maximum LDH release control.
-
Mandatory Visualizations
Caption: this compound-mediated endosomal escape pathway.
Caption: Experimental workflow for this compound-mediated transfection.
References
- 1. mRNA Polyplexes with Post-Conjugated this compound Peptides Efficiently Target, Transfect, and Activate Antigen Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MRNA Polyplexes with Post-Conjugated this compound Peptides Efficiently Target, Transfect, and Activate Antigen Presenting Cells [dspace.library.uu.nl]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. pubs.acs.org [pubs.acs.org]
Synthesis and Purification of GALA Peptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GALA is a synthetic, 30-amino acid peptide designed to mimic the fusogenic properties of viral proteins.[1][2][3] Its sequence, rich in glutamic acid, alanine, and leucine repeats (EALA), allows it to undergo a pH-dependent conformational change.[2][3] At neutral pH, this compound exists as a water-soluble random coil, but under acidic conditions (pH 5.0), it adopts an amphipathic α-helical structure.[1][2][3][4] This transformation is crucial for its function, enabling it to interact with and disrupt lipid bilayers, ultimately forming transmembrane pores.[1][2][3] This pH-sensitivity makes this compound a promising tool for intracellular drug and gene delivery, facilitating the endosomal escape of therapeutic payloads.[1][5]
These application notes provide detailed protocols for the chemical synthesis and purification of the this compound peptide, along with methods for its characterization.
This compound Peptide Specifications
| Property | Description | Reference |
| Amino Acid Sequence | H-Trp-Glu-Ala-Ala-Leu-Ala-Glu-Ala-Leu-Ala-Glu-Ala-Leu-Ala-Glu-His-Leu-Ala-Glu-Ala-Leu-Ala-Glu-Ala-Leu-Glu-Ala-Leu-Ala-Ala-OH | [6] |
| Molecular Formula | C136H215N33O45 | [6] |
| Molecular Weight | 3032.29 g/mol | [6] |
| Purity (Typical) | >95% (after HPLC purification) | [7] |
Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis using Fmoc/HATU chemistry is a standard and effective method for producing this compound.[8]
Workflow for this compound Peptide Synthesis
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Materials and Reagents
-
Resin: Gly-PEG-PS resin
-
Amino Acids: Fmoc-protected amino acids
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Reagent: 20% Piperidine in DMF
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)-based cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Precipitation Solvent: Cold diethyl ether
Protocol
-
Resin Swelling: Swell the Gly-PEG-PS resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine and by-products.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid with HATU and DIPEA in DMF and couple it to the deprotected resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the this compound sequence.
-
Final Deprotection: After coupling the final amino acid (Tryptophan), perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove side-chain protecting groups by treating with a TFA-based cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Collection and Drying: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Lyophilization: Lyophilize the crude peptide to obtain a fluffy white powder.
Purification Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying crude synthetic peptides.[9][10] The separation is based on the hydrophobicity of the peptide and impurities.[9]
Workflow for this compound Peptide Purification
Caption: RP-HPLC purification workflow for this compound peptide.
Materials and Reagents
-
HPLC System: Preparative RP-HPLC system with a UV detector
-
Column: C4 or C18 Vydac (or equivalent) preparative column[8]
-
Solvent A (Aqueous): 0.1% TFA in water[9]
-
Solvent B (Organic): 0.1% TFA in acetonitrile (ACN)[9]
Protocol
-
Sample Preparation: Dissolve the crude lyophilized this compound peptide in a minimal amount of Solvent A.
-
Column Equilibration: Equilibrate the preparative RP-HPLC column with a starting mixture of Solvent A and Solvent B (e.g., 95% A/5% B).
-
Injection: Inject the dissolved crude peptide onto the equilibrated column.
-
Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. Monitor the elution profile at 210-220 nm.[9]
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the pure this compound peptide as a white powder.
Typical HPLC Gradient Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 250 mm | C18, 22 x 250 mm |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Gradient | 20% to 80% B over 30 min | 38% to 80% B over 40 min[8] |
| Detection | 214 nm | 220 nm |
Characterization
Mass Spectrometry
Confirm the identity of the purified this compound peptide by determining its molecular weight.
-
Technique: Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) Mass Spectrometry.[8][11]
-
Expected Mass: The theoretical molecular weight of this compound is 3032.29 Da. The observed mass should correspond to the protonated molecule [M+H]+.[6][11]
Mechanism of Action: pH-Dependent Membrane Disruption
The functionality of this compound is intrinsically linked to its structural transition in response to pH changes.
Caption: this compound's pH-dependent mechanism of action.
At the neutral pH of the extracellular environment, this compound remains in a non-interactive, random coil state.[1] Upon endocytosis, the pH within the endosome drops to approximately 5.0. This acidic environment triggers the protonation of the glutamic acid residues in the this compound sequence, leading to a conformational shift into an amphipathic α-helix.[2][3] This helical structure allows this compound to insert into the endosomal membrane, where multiple this compound peptides aggregate to form a transmembrane pore, facilitating the release of co-administered therapeutic agents into the cytoplasm.[1][2][3]
Storage and Handling
-
Lyophilized Powder: Store at -20°C or below for long-term stability.[8]
-
Stock Solutions: For preparing stock solutions, dissolve the lyophilized peptide in MilliQ water with 0.1% NH4OH.[8] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Avoid repeated freeze-thaw cycles.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the successful synthesis, purification, and characterization of the this compound peptide. The use of standard Fmoc-based solid-phase peptide synthesis followed by RP-HPLC purification consistently yields high-purity this compound suitable for research and drug development applications. Understanding its pH-dependent mechanism of action is key to leveraging its potential in advanced drug delivery systems.
References
- 1. This compound Peptide | CRB1001125 | Biosynth [biosynth.com]
- 2. This compound: a designed synthetic pH-responsive amphipathic peptide with applications in drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Secondary structure and orientation of the amphipathic peptide this compound in lipid structures. An infrared-spectroscopic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound peptide [novoprolabs.com]
- 7. agilent.com [agilent.com]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 9. bachem.com [bachem.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. Mass Spectrometry of Peptides – Techniques and Analysis [genosphere-biotech.com]
Application Notes and Protocols for Fluorescent Labeling of GALA Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fluorescent labeling of the GALA peptide, a synthetic, pH-responsive peptide with wide-ranging applications in drug and gene delivery. This document details the chemistry of labeling, specific protocols for conjugation with common fluorescent dyes, methods for characterization, and protocols for key functional assays.
Introduction to this compound Peptide
This compound is a 30-amino acid synthetic peptide renowned for its ability to disrupt endosomal membranes in a pH-dependent manner.[1][2] Its sequence, rich in glutamic acid, alanine, and leucine repeats (EALA), allows it to undergo a conformational change from a random coil at physiological pH (~7.4) to an amphipathic α-helix in the acidic environment of the endosome (pH 5.0-6.5).[3][4] This structural transition is critical for its function, as the α-helical form can insert into and permeabilize lipid bilayers, facilitating the release of therapeutic cargo into the cytoplasm.[3] Fluorescently labeling this compound is an invaluable tool for studying its mechanism of action, cellular uptake, and intracellular trafficking.[5][6]
Fluorescent Labeling Strategies for this compound
The most common strategies for labeling peptides like this compound involve the covalent attachment of a fluorescent dye to either the N-terminal α-amino group or the ε-amino group of a lysine side chain. The choice of labeling strategy depends on the specific research question and the desired properties of the labeled peptide.
N-terminal Labeling: This is often the preferred method as it ensures a single, specific labeling site, provided the peptide sequence does not contain other primary amines that could react under the labeling conditions.[7] Amine-reactive dyes, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanates (like FITC), are commonly used.[8][9]
Side-Chain Labeling: If the this compound sequence is modified to include a lysine residue, its side-chain amine can be targeted for labeling. This approach is useful if the N-terminus needs to remain unmodified for biological activity.
Data Presentation: Photophysical Properties of Fluorescently Labeled this compound
The choice of fluorescent dye can impact the photophysical properties and biological activity of the this compound peptide. The following table summarizes the properties of commonly used fluorescent dyes for peptide labeling. Note: The specific quantum yield and fluorescence lifetime of the dye-GALA conjugate may vary depending on the local environment and should be determined experimentally.
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Molar Mass ( g/mol ) | Reactive Group |
| Fluorescein Isothiocyanate (FITC) | ~495 | ~519 | 389.38 | Isothiocyanate |
| 5(6)-Carboxyfluorescein, NHS ester | ~492 | ~517 | 473.4 | NHS Ester |
| Tetramethylrhodamine (TMR), NHS ester | ~550 | ~575 | 527.55 | NHS Ester |
| Cyanine3 (Cy3), NHS ester | ~550 | ~570 | ~766 | NHS Ester |
| Cyanine5 (Cy5), NHS ester | ~650 | ~670 | ~792 | NHS Ester |
| Alexa Fluor™ 488, NHS ester | ~495 | ~519 | 643.41 | NHS Ester |
| Alexa Fluor™ 647, NHS ester | ~650 | ~668 | ~1250 | NHS Ester |
Experimental Protocols
Protocol 1: N-Terminal Labeling of this compound Peptide with FITC
This protocol describes the labeling of the N-terminus of the this compound peptide with fluorescein isothiocyanate (FITC).
Materials:
-
This compound peptide (synthetically produced, purified)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve the this compound peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMF or DMSO to a concentration of 1 mg/mL.
-
Labeling Reaction: Add the FITC solution to the peptide solution at a molar ratio of 1.5:1 to 3:1 (FITC:peptide). Mix gently and incubate for 2-4 hours at room temperature in the dark.
-
Purification:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.4).
-
Apply the reaction mixture to the column.
-
Elute with PBS. The first colored band to elute is the FITC-labeled this compound peptide. The second, slower-moving band is the unreacted FITC.
-
Collect the fractions containing the labeled peptide.
-
-
Characterization and Storage:
-
Confirm the successful labeling and purity of the FITC-GALA conjugate by analytical HPLC and mass spectrometry (MALDI-TOF or ESI-MS).[10][11]
-
Determine the concentration of the labeled peptide by measuring the absorbance at 280 nm (for the peptide) and 495 nm (for FITC).
-
Lyophilize the purified product for long-term storage at -20°C, protected from light.
-
Protocol 2: Characterization of Fluorescently Labeled this compound
A. High-Performance Liquid Chromatography (HPLC):
-
System: Reverse-phase HPLC (RP-HPLC) with a C18 column.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Detection: UV detector at 220 nm and 280 nm, and a fluorescence detector set to the excitation and emission wavelengths of the specific dye.
-
Analysis: Compare the retention time of the labeled peptide to the unlabeled peptide. A successful conjugation will result in a new peak with a longer retention time. The purity of the labeled peptide can be assessed by the peak area.
B. Mass Spectrometry (MS):
-
Analysis: Determine the molecular weight of the labeled peptide. The mass should correspond to the mass of the this compound peptide plus the mass of the fluorescent dye. This confirms the covalent attachment of the dye.
C. Fluorescence Spectroscopy:
-
Instrument: Fluorometer.
-
Procedure:
-
Dissolve the labeled peptide in a suitable buffer (e.g., PBS).
-
Measure the excitation and emission spectra to confirm the presence of the fluorophore.
-
Determine the quantum yield relative to a standard dye to assess the fluorescence brightness of the conjugate.
-
Protocol 3: this compound-Mediated Liposome Leakage Assay (Calcein Release)
This assay measures the ability of fluorescently labeled this compound to permeabilize lipid vesicles, a key indicator of its membrane-disrupting activity.
Materials:
-
Fluorescently labeled this compound peptide (e.g., FITC-GALA)
-
Lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) in a 4:1 molar ratio)
-
Calcein
-
HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Triton X-100 (20% solution)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Liposome Preparation:
-
Dissolve lipids in chloroform in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. Dry the film under vacuum for at least 2 hours.
-
Hydrate the lipid film with a solution of 50 mM calcein in HEPES buffer.
-
Subject the lipid suspension to 5-10 freeze-thaw cycles.
-
Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).
-
-
Purification of Calcein-Loaded Liposomes:
-
Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion column equilibrated with HEPES buffer.[12]
-
-
Leakage Assay:
-
Dilute the calcein-loaded liposomes in HEPES buffer to a final lipid concentration of 25-50 µM in a fluorescence cuvette.
-
Record the baseline fluorescence (F₀) at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.
-
Add the fluorescently labeled this compound peptide to the liposome suspension at the desired concentration.
-
Monitor the increase in fluorescence over time (F) as calcein is released and its self-quenching is relieved.
-
After the desired time, add Triton X-100 to a final concentration of 0.1% to lyse all liposomes and measure the maximum fluorescence (Fₘₐₓ).
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at each time point using the following formula: % Leakage = [(F - F₀) / (Fₘₐₓ - F₀)] * 100
-
Protocol 4: Cellular Uptake and Endosomal Escape Visualization by Confocal Microscopy
This protocol allows for the direct visualization of the internalization and subsequent cytoplasmic delivery of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound peptide (e.g., FITC-GALA)
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS) for fixing
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture: Plate HeLa cells on glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.
-
Incubation with Labeled this compound:
-
Replace the culture medium with fresh, serum-free medium containing the fluorescently labeled this compound peptide at a final concentration of 1-10 µM.
-
Incubate the cells for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C in a CO₂ incubator.
-
-
Washing and Fixing:
-
Wash the cells three times with cold PBS to remove unbound peptide.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
Incubate the cells with DAPI or Hoechst stain for 5-10 minutes to label the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
-
Confocal Imaging:
-
Visualize the cells using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorescent dye and the nuclear stain.
-
Acquire z-stack images to analyze the intracellular localization of the labeled this compound peptide.
-
Analysis: Initially, the fluorescently labeled this compound will appear as punctate structures within the cytoplasm, indicating its localization in endosomes. As endosomal escape occurs, a more diffuse fluorescence signal will be observed throughout the cytoplasm.
-
Visualizations
Experimental Workflow for this compound Labeling
Caption: Workflow for fluorescent labeling and characterization of the this compound peptide.
This compound-Mediated Endosomal Escape Pathway
Caption: Mechanism of this compound-facilitated endosomal escape of therapeutic cargo.
References
- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Structural effects and lipid membrane interactions of the pH-responsive this compound peptide with fatty acid acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Peptide Labeling Service - Creative Peptides [creative-peptides.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. encapsula.com [encapsula.com]
In Vitro Assessment of GALA Peptide Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GALA is a synthetic, 30-amino acid amphipathic peptide designed to mimic the fusogenic domains of viral proteins. Its sequence, rich in glutamic acid, alanine, and leucine repeats (WEAALAEALAEALAEHLAEALAEALEALAA), confers a remarkable pH-sensitive behavior. At physiological pH (7.4), this compound exists in a disordered, random coil conformation. However, in the acidic environment of endosomes (pH 5.0-6.0), the glutamic acid residues become protonated, triggering a conformational change to an amphipathic α-helix.[1][2] This helical structure allows this compound to insert into and disrupt lipid bilayers, facilitating the release of entrapped molecules from endosomes into the cytoplasm. This unique property makes this compound a valuable tool for enhancing the intracellular delivery of therapeutic agents, including nucleic acids, proteins, and small molecule drugs.
These application notes provide a detailed overview of the in vitro methods used to characterize the activity of the this compound peptide. The protocols described herein are fundamental for assessing its membrane-disruptive capabilities, a critical step in the development of this compound-based delivery systems.
Mechanism of Action: pH-Dependent Membrane Disruption
The primary mechanism of this compound's action is its pH-triggered conformational change, which leads to membrane permeabilization. This process can be summarized in the following steps:
-
Acid-Induced Conformational Change: At neutral pH, the negatively charged glutamic acid residues cause electrostatic repulsion, maintaining the peptide in a random coil state. In an acidic environment, these residues are neutralized, allowing the peptide to fold into a stable, amphipathic α-helix.
-
Membrane Insertion: The α-helical this compound exposes a hydrophobic face that readily partitions into the lipid bilayer of the endosomal membrane.
-
Pore Formation: Once inserted into the membrane, this compound monomers are thought to aggregate, forming a transmembrane pore or channel.[1][2] It is suggested that a functional pore is composed of 8-12 this compound monomers.[1] This pore allows for the leakage of entrapped contents from the vesicle.
Caption: pH-dependent mechanism of this compound peptide action.
Key In Vitro Assays
Two primary in vitro assays are used to quantify the membrane-disruptive activity of the this compound peptide: the calcein leakage assay and the hemolysis assay.
Calcein Leakage Assay
This assay utilizes liposomes encapsulating the fluorescent dye calcein at a self-quenching concentration. Disruption of the liposomal membrane by this compound leads to the release of calcein into the surrounding buffer, resulting in its dequenching and a measurable increase in fluorescence.
Hemolysis Assay
The hemolysis assay uses red blood cells (RBCs) as a model for biological membranes. The lytic activity of this compound against the RBC membrane causes the release of hemoglobin, which can be quantified spectrophotometrically.
Experimental Protocols
Protocol 1: Calcein Leakage Assay
This protocol details the preparation of calcein-loaded liposomes and the subsequent measurement of this compound-induced leakage.
Materials:
-
Egg phosphatidylcholine (EPC) or other desired lipid composition
-
Calcein
-
Sephadex G-50 or similar size-exclusion chromatography resin
-
HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Citrate buffer (10 mM Citrate, 150 mM NaCl, pH 5.0)
-
This compound peptide stock solution (e.g., 1 mg/mL in water or buffer)
-
Triton X-100 (10% v/v solution) for 100% leakage control
-
Fluorometer and 96-well black microplates
Procedure:
-
Liposome Preparation:
-
Dissolve lipids in chloroform in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Dry the film under vacuum for at least 1 hour.
-
Hydrate the lipid film with a solution of 50 mM calcein in HEPES buffer.
-
Subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the liposomes through polycarbonate membranes with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).
-
-
Removal of Unencapsulated Calcein:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with HEPES buffer.
-
Apply the liposome suspension to the column and elute with HEPES buffer.
-
Collect the turbid fractions containing the liposomes, which will be separated from the free calcein.
-
-
Leakage Assay:
-
Dilute the calcein-loaded liposomes in either HEPES buffer (pH 7.4) or citrate buffer (pH 5.0) in the wells of a 96-well plate.
-
Add varying concentrations of the this compound peptide to the wells.
-
For negative control (0% leakage), add buffer only.
-
For positive control (100% leakage), add Triton X-100.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes), protecting from light.
-
Measure the fluorescence intensity (Excitation: 495 nm, Emission: 515 nm).
-
-
Data Analysis:
-
Calculate the percentage of leakage using the following formula: % Leakage = [(F_sample - F_0) / (F_100 - F_0)] * 100 Where:
-
F_sample is the fluorescence of the this compound-treated sample.
-
F_0 is the fluorescence of the buffer-only control.
-
F_100 is the fluorescence of the Triton X-100 treated control.
-
-
Caption: Experimental workflow for the calcein leakage assay.
Protocol 2: Hemolysis Assay
This protocol describes how to assess the lytic activity of this compound against red blood cells.
Materials:
-
Fresh human or animal red blood cells (RBCs) with an anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate-phosphate buffer, pH 5.5
-
This compound peptide stock solution
-
Triton X-100 (1% v/v solution in PBS) for 100% hemolysis control
-
Spectrophotometer and 96-well clear microplates
Procedure:
-
Preparation of RBC Suspension:
-
Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet three times with cold PBS (pH 7.4) by resuspension and centrifugation.
-
Resuspend the washed RBCs in the desired buffer (PBS for pH 7.4 or citrate-phosphate buffer for acidic pH) to a final concentration of 2% (v/v).
-
-
Hemolysis Assay:
-
Add the 2% RBC suspension to the wells of a 96-well plate.
-
Add varying concentrations of the this compound peptide to the wells.
-
For negative control (0% hemolysis), add buffer only.
-
For positive control (100% hemolysis), add 1% Triton X-100.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
-
Measurement of Hemoglobin Release:
-
Measure the absorbance of the hemoglobin in the supernatant at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_0) / (Abs_100 - Abs_0)] * 100 Where:
-
Abs_sample is the absorbance of the this compound-treated sample.
-
Abs_0 is the absorbance of the buffer-only control.
-
Abs_100 is the absorbance of the Triton X-100 treated control.
-
-
Data Presentation
The following tables provide representative data for the in vitro activity of the this compound peptide.
Table 1: pH-Dependent Calcein Leakage Induced by this compound Peptide
| This compound Concentration (µM) | % Leakage at pH 7.4 | % Leakage at pH 5.0 |
| 0.1 | < 5% | 15% |
| 0.5 | < 5% | 45% |
| 1.0 | < 5% | 80% |
| 2.0 | < 5% | > 95% |
Table 2: Concentration-Dependent Hemolysis Induced by this compound Peptide at pH 5.5
| This compound Concentration (µM) | % Hemolysis |
| 1 | 5% |
| 5 | 25% |
| 10 | 60% |
| 20 | 90% |
Troubleshooting and Considerations
-
Peptide Solubility: Ensure that the this compound peptide is fully dissolved before use. Aggregated peptide can lead to inconsistent results.
-
Liposome Stability: Monitor the stability of the calcein-loaded liposomes, as they can be prone to spontaneous leakage over time.
-
RBC Fragility: The fragility of RBCs can vary between donors and species. It is important to use fresh blood and handle the cells gently to minimize spontaneous hemolysis.
-
Buffer Composition: The ionic strength and composition of the buffers can influence peptide-membrane interactions. Maintain consistency across experiments.
Conclusion
The in vitro assessment of this compound peptide activity through calcein leakage and hemolysis assays is crucial for characterizing its membrane-disruptive properties. The protocols and data presented in these application notes provide a framework for researchers to evaluate this compound and its derivatives for their potential in drug and gene delivery applications. The pH-dependent nature of this compound's activity is a key feature that can be harnessed to achieve targeted intracellular delivery, and its careful in vitro characterization is the first step towards this goal.
References
Application Notes and Protocols for the Quantification of Galacturonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the accurate quantification of galacturonic acid, a key component of pectins and other polysaccharides relevant in food science, pharmaceuticals, and biofuel research. The following sections describe colorimetric, enzymatic, and chromatographic methods, offering a range of options in terms of sensitivity, specificity, and equipment requirements.
m-Hydroxybiphenyl Colorimetric Method
This colorimetric assay, based on the work of Blumenkrantz and Asboe-Hansen, is a widely used method for the quantification of uronic acids, including galacturonic acid. The principle involves the dehydration of galacturonic acid to furfural derivatives by concentrated sulfuric acid, which then react with m-hydroxybiphenyl to produce a colored product.
Application Notes:
This method is robust and suitable for routine analysis of samples with relatively high concentrations of galacturonic acid. It is important to note that neutral sugars can interfere with the assay by producing brown-colored derivatives. The subtraction of this background absorbance is crucial for accurate quantification.[1] Due to the use of concentrated sulfuric acid, appropriate safety precautions must be taken.
Experimental Protocol
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Tetraborate (Na₂B₄O₇·10H₂O)
-
m-Hydroxybiphenyl (3-phenylphenol)
-
Sodium Hydroxide (NaOH)
-
Galacturonic Acid Standard
-
Spectrophotometer or Microplate Reader capable of measuring absorbance at 520 nm
Reagent Preparation:
-
Sulfuric Acid-Tetraborate Solution: Dissolve 125 mg of sodium tetraborate in 100 mL of concentrated sulfuric acid. This solution should be prepared fresh and cooled on ice.
-
m-Hydroxybiphenyl Reagent: Dissolve 150 mg of m-hydroxybiphenyl in 100 mL of 0.5% (w/v) NaOH. This solution should be stored in a dark bottle and is stable for about one week.[2]
Procedure:
-
Sample Preparation: If the sample is a polysaccharide, it must first be hydrolyzed to release free galacturonic acid. This is typically achieved by treating the sample with concentrated sulfuric acid.[1]
-
Reaction Setup:
-
Pipette 200 µL of the sample or standard solution into a glass test tube.
-
Add 1.2 mL of the cold sulfuric acid-tetraborate solution and mix thoroughly by vortexing.
-
Heat the tubes in a boiling water bath for 5 minutes.
-
Cool the tubes in an ice bath.
-
-
Color Development:
-
Add 20 µL of the m-hydroxybiphenyl reagent to each tube and vortex immediately.
-
Incubate the tubes at room temperature for 10-20 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance of the solution at 520 nm against a reagent blank.
-
To correct for interference from neutral sugars, prepare a parallel set of samples and standards where the m-hydroxybiphenyl reagent is replaced with 0.5% NaOH solution. Subtract the absorbance of this "sugar blank" from the sample readings.[1]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of galacturonic acid (e.g., 0-100 µg/mL).
-
Determine the concentration of galacturonic acid in the samples by comparing their absorbance to the standard curve.
-
Enzymatic Method using Uronate Dehydrogenase
This enzymatic assay offers high specificity for the quantification of D-glucuronic and D-galacturonic acids. The enzyme uronate dehydrogenase oxidizes the uronic acid in the presence of nicotinamide adenine dinucleotide (NAD+), leading to the formation of NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of uronic acid in the sample.
Application Notes:
This method is highly specific and sensitive, making it suitable for the analysis of complex biological samples where colorimetric methods may suffer from interference. The assay can be performed at room temperature or 37°C and is amenable to a microplate format for high-throughput screening.
Experimental Protocol
Materials:
-
Uronate Dehydrogenase
-
Nicotinamide Adenine Dinucleotide (NAD+)
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Galacturonic Acid Standard
-
Spectrophotometer or Microplate Reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Setup: In a cuvette or microplate well, combine:
-
Sample or standard solution
-
Buffer solution
-
NAD+ solution
-
-
Initial Absorbance: Mix the components and measure the initial absorbance at 340 nm (A₁).
-
Enzymatic Reaction: Add uronate dehydrogenase to initiate the reaction.
-
Final Absorbance: Incubate at a controlled temperature (e.g., 25°C or 37°C) for approximately 5-10 minutes, or until the reaction is complete. Measure the final absorbance at 340 nm (A₂).
-
Calculation:
-
Calculate the change in absorbance (ΔA = A₂ - A₁).
-
Prepare a standard curve by plotting the ΔA against the concentration of galacturonic acid standards.
-
Determine the concentration of galacturonic acid in the samples from the standard curve.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC provides a powerful tool for the separation and quantification of galacturonic acid, especially in complex mixtures. The method often involves an initial enzymatic hydrolysis of pectin-containing samples to liberate galacturonic acid monomers, followed by chromatographic separation and detection.[3][4]
Application Notes:
The combination of pectinase hydrolysis with HPLC analysis (PH-HPLC) is a precise approach that avoids the degradation of galacturonic acid that can occur with acid hydrolysis.[3] Detection is typically performed using a UV detector at a low wavelength (around 210 nm).[1][5] For enhanced sensitivity and specificity, pre-column derivatization with a UV-active label like p-aminobenzoic acid (p-ABA) can be employed.[6]
Experimental Protocol (PH-HPLC)
Materials:
-
Pectinase
-
Buffer solution for enzymatic hydrolysis (e.g., sodium acetate buffer, pH 4.5)
-
HPLC system with a UV detector
-
HPLC column suitable for organic acid analysis (e.g., C18 or a specific organic acid column)
-
Mobile phase (e.g., dilute phosphoric acid or sulfuric acid)
-
Galacturonic Acid Standard
-
Syringe filters (0.22 µm)
Procedure:
-
Enzymatic Hydrolysis:
-
Suspend the pectin-containing sample in the hydrolysis buffer.
-
Add pectinase (e.g., 2250 U/g of pectin) and incubate at an optimal temperature (e.g., 50°C) for a sufficient time to ensure complete hydrolysis (e.g., 24 hours).[3]
-
-
Sample Preparation for HPLC:
-
Terminate the enzymatic reaction (e.g., by boiling).
-
Centrifuge the sample to remove any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Quantification:
-
Prepare a calibration curve using galacturonic acid standards.
-
Identify the galacturonic acid peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of galacturonic acid in the sample by integrating the peak area and comparing it to the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS offers the highest sensitivity and specificity for the quantification of galacturonic acid. A common approach involves the degradation of galacturonic acid to a characteristic product, 5-formyl-2-furancarboxylic acid (5FFA), which is then quantified by UHPLC-ESI-MS.[7] The use of a stable isotope-labeled internal standard, such as ¹³C₆-galacturonic acid, is recommended to compensate for variability in degradation and extraction.[7]
Application Notes:
This method is particularly advantageous for analyzing samples with very low concentrations of galacturonic acid or for complex matrices where high selectivity is required. The initial degradation step is crucial and needs to be carefully optimized.
Experimental Protocol
Materials:
-
Concentrated Sulfuric Acid
-
¹³C₆-galacturonic acid (internal standard)
-
UHPLC-ESI-MS system
-
Solvents for extraction and chromatography (e.g., ethyl acetate, acetonitrile, water, formic acid)
-
Galacturonic Acid Standard
Procedure:
-
Sample Preparation and Degradation:
-
To the sample, add the ¹³C₆-galacturonic acid internal standard.
-
Carefully add concentrated sulfuric acid and heat under optimized conditions to convert galacturonic acid to 5FFA.[7]
-
-
Extraction:
-
Extract the 5FFA and its labeled counterpart from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
LC-MS Analysis:
-
UHPLC System: A system capable of gradient elution.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Single Ion Monitoring (SIM) of the deprotonated molecules of 5FFA and its ¹³C-labeled internal standard.[7]
-
-
Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of 5FFA to the peak area of the internal standard against the concentration of galacturonic acid standards.
-
Determine the concentration of galacturonic acid in the sample using the calibration curve.
-
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of the described analytical methods.
| Method | Principle | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| m-Hydroxybiphenyl | Colorimetric | Typically in the µg/mL range | - | - | Simple, inexpensive, high-throughput | Interference from neutral sugars, use of corrosive reagents |
| Enzymatic (Uronate Dehydrogenase) | Spectrophotometric (UV) | 5 to 150 µ g/assay [6] | ~15.5 mg/L[6] | - | High specificity, mild reaction conditions | Cost of enzyme, limited to D-galacturonic and D-glucuronic acids |
| HPLC-UV | Chromatographic Separation | 7.1 to 155.0 mg/L (with derivatization)[6] | 0.8 mg/L (with derivatization)[6] | 2.6 mg/L (with derivatization)[6] | Good selectivity, can separate from other organic acids | May require derivatization for high sensitivity |
| LC-MS | Chromatographic Separation with Mass Detection | - | - | - | High sensitivity and specificity, robust | Complex instrumentation, sample preparation can be extensive |
Visualizations
Caption: Workflow for the m-Hydroxybiphenyl colorimetric assay.
Caption: Workflow for the enzymatic quantification of galacturonic acid.
Caption: Workflow for the PH-HPLC method for galacturonic acid.
Caption: Logical workflow for LC-MS quantification of galacturonic acid.
References
- 1. pectinworld.com [pectinworld.com]
- 2. agritrop.cirad.fr [agritrop.cirad.fr]
- 3. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of galacturonic acid in pectin-containing samples using a stable isotope dilution approach and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GALA Peptide Transfection Technical Support Center
Welcome to the technical support center for GALA peptide-mediated transfection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of the this compound peptide in delivering nucleic acids and other macromolecules into cells.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and how does it work?
The this compound peptide is a synthetic, pH-responsive fusogenic peptide designed to facilitate the delivery of cargo molecules from endosomes into the cytoplasm. Its sequence, typically a repeating motif of glutamic acid-alanine-leucine-alanine (EALA), allows it to undergo a conformational change in the acidic environment of the endosome.[1][2] At neutral pH, this compound exists as a random coil, but as the pH drops within the endosome (pH 5.0-6.5), it adopts an amphipathic α-helical structure.[2] This α-helix inserts into the endosomal membrane, leading to membrane disruption and the release of the cargo into the cytoplasm, a critical step for successful transfection.[2][3]
Q2: What types of cargo can be delivered using the this compound peptide?
This compound has been successfully used to deliver a variety of macromolecules, including:
-
Plasmid DNA (pDNA)[3]
-
Messenger RNA (mRNA)[4]
-
Small interfering RNA (siRNA)
-
Proteins and other peptides
Its versatility makes it a valuable tool for gene therapy, protein replacement therapy, and targeted drug delivery.
Q3: How is the this compound peptide typically formulated for transfection?
This compound can be incorporated into delivery systems in several ways:
-
Electrostatic complexation: this compound can be mixed with positively charged complexes of nucleic acids and cationic lipids (lipoplexes) or polymers (polyplexes).[3]
-
Covalent conjugation: this compound can be chemically conjugated to lipids (e.g., cholesterol-GALA) or polymers, which then self-assemble with the cargo.[3]
-
Post-modification: The this compound peptide can be attached to pre-formed nucleic acid-polyplexes, for instance, via click chemistry.[4]
General Protocol for this compound-mediated Transfection
This protocol provides a general workflow for transfecting cells with a nucleic acid cargo using a pre-formed this compound-lipid or this compound-polymer complex. Optimization will be required for specific cell types and cargo.
Materials:
-
This compound peptide conjugate (e.g., Chol-GALA) or this compound peptide for complexation
-
Cationic lipid or polymer (e.g., DOTAP, PEI)
-
Nucleic acid cargo (e.g., pDNA, mRNA)
-
Opti-MEM® I Reduced Serum Medium or other serum-free medium
-
Cells in culture
-
Appropriate cell culture plates and reagents
Experimental Workflow Diagram:
Protocol Steps:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.
-
Complex Formation: a. Dilute the nucleic acid cargo in serum-free medium. b. In a separate tube, dilute the this compound-lipid or this compound-polymer conjugate in serum-free medium. c. Combine the diluted nucleic acid and the this compound-conjugate solution. Mix gently by pipetting. d. Incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.
-
Transfection: a. Gently add the this compound-nucleic acid complexes to the cells. b. Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
Post-Transfection: a. After the incubation period, remove the medium containing the complexes and replace it with fresh, complete cell culture medium. b. Return the cells to the incubator and culture for 24-72 hours before assaying for gene expression or the desired downstream effect.
Troubleshooting Guide
Issue 1: Low Transfection Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal this compound-to-Cargo Ratio | Titrate the concentration of the this compound peptide or this compound-conjugate relative to a fixed amount of nucleic acid. The optimal ratio is cell-type and cargo-dependent. |
| Low Peptide Density on Complexes | If using a post-modification strategy, increasing the density of this compound on the surface of the polyplex can enhance transfection efficiency.[4] For example, one study saw an increase from 23% to 36% in RAW 246.7 cells by increasing this compound density.[4] |
| Presence of Serum | Serum proteins can interfere with complex formation and uptake. Perform complex formation in a serum-free medium. While transfection can proceed in the presence of serum, efficiency may be reduced.[4] |
| Cell Type Specificity | This compound-mediated transfection efficiency can be highly cell-type dependent. For example, this compound-modified polyplexes showed high efficiency in dendritic cells (up to 50%) but very low efficiency (<5%) in HEK293T cells.[4] Consider screening different cell lines if possible. |
| Inefficient Endosomal Escape | This is the primary function of this compound. If low efficiency persists despite optimization, verify the endosomal escape capability using an assay such as a calcein release assay. |
| Incorrect Complex Formation | Ensure that the complex formation is done in a serum-free medium and for the recommended incubation time (typically 15-30 minutes). |
Issue 2: High Cell Cytotoxicity
| Potential Cause | Recommended Solution |
| High Concentration of this compound or Delivery Vehicle | Reduce the concentration of the this compound peptide and/or the cationic lipid/polymer used in the formulation. Perform a dose-response curve to find the optimal balance between transfection efficiency and cell viability. |
| Prolonged Incubation Time | Decrease the incubation time of the transfection complexes with the cells. An incubation of 4-6 hours is often sufficient. |
| Low Cell Confluency | Ensure that cells are at an optimal confluency (70-90%) at the time of transfection. Cells at a lower density can be more sensitive to the toxic effects of transfection reagents.[5] |
| Inherent Toxicity of the Delivery System | Some cationic lipids and polymers can be inherently toxic. Consider switching to a different, less toxic delivery vehicle in combination with this compound. |
Mechanism of this compound-Mediated Endosomal Escape
The effectiveness of this compound hinges on its pH-sensitive conformational change, which allows it to disrupt the endosomal membrane and release its cargo into the cytoplasm.
Quantitative Data Summary
The following table summarizes reported transfection efficiencies of this compound-based systems in different cell lines. Note that direct comparison can be challenging due to variations in experimental conditions.
| Cell Line | Cargo | This compound Formulation | Transfection Efficiency (%) | Reference |
| D1 dendritic cells | EGFP-mRNA | This compound-polyplex | ~50% | [4] |
| RAW 246.7 macrophages | EGFP-mRNA | This compound-polyplex | ~36% | [4] |
| DC 2.4 dendritic cells | EGFP-mRNA | This compound-polyplex | ~28% | [4] |
| HEK293T | EGFP-mRNA | This compound-polyplex | <5% | [4] |
This technical support guide provides a starting point for troubleshooting and optimizing your this compound peptide-mediated transfection experiments. For further details, please consult the cited literature.
References
- 1. Application of a fusiogenic peptide this compound for intracellular delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a designed synthetic pH-responsive amphipathic peptide with applications in drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 4. mRNA Polyplexes with Post-Conjugated this compound Peptides Efficiently Target, Transfect, and Activate Antigen Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
GALA পেপটাইড কার্যকলাপের জন্য pH শর্ত অপ্টিমাইজ করা: একটি প্রযুক্তিগত সহায়তা কেন্দ্র
গবেষক, বিজ্ঞানী এবং ওষুধ উন্নয়ন পেশাদারদের জন্য, GALA পেপটাইডের কার্যকলাপ অপ্টিমাইজ করার জন্য pH শর্তাবলী বোঝা অত্যন্ত গুরুত্বপূর্ণ। এই প্রযুক্তিগত সহায়তা কেন্দ্রটি this compound পেপটাইড সম্পর্কিত পরীক্ষা-নিরীক্ষার সময় উদ্ভূত নির্দিষ্ট সমস্যাগুলির সমাধান এবং প্রায়শই জিজ্ঞাসিত প্রশ্নগুলির (FAQs) উত্তর দেওয়ার জন্য ডিজাইন করা হয়েছে।
প্রায়শই জিজ্ঞাসিত প্রশ্ন (FAQs)
প্রশ্ন ১: this compound পেপটাইড কী এবং এটি কীভাবে কাজ করে?
This compound একটি সিন্থেটিক, pH-সংবেদনশীল পেপটাইড যা ভাইরাল ফিউশন প্রোটিনের কার্যকলাপ অনুকরণ করার জন্য ডিজাইন করা হয়েছে।[1][2] এর প্রাথমিক কাজ হলো এন্ডোসোম থেকে সাইটোসোলে থেরাপিউটিক এজেন্ট যেমন ওষুধ বা জিন পৌঁছে দেওয়া। নিরপেক্ষ pH (প্রায় ৭.৪) পরিবেশে, this compound একটি র্যান্ডম কয়েল গঠনে থাকে এবং এটি পানিতে দ্রবণীয়।[1][3] যখন পরিবেশের pH অম্লীয় হয়ে যায় (প্রায় ৫.০-৬.০), যেমনটি এন্ডোসোমের অভ্যন্তরে দেখা যায়, this compound একটি অ্যাম্ফিপ্যাথিক আলফা-হেলিক্স কাঠামো গঠন করে।[1][3][4] এই হেলিকাল কাঠামোটি পেপটাইডকে কোষের মেমব্রেনের সাথে আবদ্ধ হতে এবং মেমব্রেনকে ব্যাহত করতে সক্ষম করে, যার ফলে এন্ডোসোম থেকে আবদ্ধ বস্তু মুক্তি পায়।[1][5]
প্রশ্ন ২: this compound পেপটাইডের কার্যকলাপের জন্য সর্বোত্তম pH পরিসীমা কত?
This compound পেপটাইডের কার্যকলাপ pH-এর উপর অত্যন্ত নির্ভরশীল। এর সর্বোচ্চ কার্যকলাপ অম্লীয় পরিবেশে, বিশেষত pH ৫.০ এর কাছাকাছি দেখা যায়।[1][2][3] নিরপেক্ষ pH (৭.০ বা তার বেশি) তে, this compound প্রায় নিষ্ক্রিয় থাকে কারণ এর গ্লুটামিক অ্যাসিডের অবশিষ্টাংশগুলি ডিপ্রোটোনেটেড এবং ঋণাত্মক চার্জযুক্ত থাকে, যা আলফা-হেলিক্স গঠনকে বাধা দেয়।[6][7] pH ৬.০ এর নিচে নামতে শুরু করলে এর কার্যকলাপ দ্রুত বৃদ্ধি পায়।[8]
প্রশ্ন ৩: this compound পেপটাইডের কার্যকলাপকে কোন কারণগুলি প্রভাবিত করতে পারে?
pH ছাড়াও, বেশ কয়েকটি কারণ this compound পেপটাইডের কার্যকলাপকে প্রভাবিত করতে পারে:
-
লিপিড কম্পোজিশন: মেমব্রেনের লিপিড কম্পোজিশন, যেমন ফসফোলিপিডের অ্যাসিটাইল চেইনের দৈর্ঘ্য এবং কোলেস্টেরলের উপস্থিতি, this compound-এর মেমব্রেন সন্নিবেশ এবং ছিদ্র গঠনের প্রক্রিয়াকে প্রভাবিত করে।[1]
-
পেপটাইড ঘনত্ব: this compound দ্বারা মেমব্রেন লিকেজ এবং ফিউশন পেপটাইডের ঘনত্বের উপর নির্ভরশীল।[3][5] একটি নির্দিষ্ট ঘনত্বের উপরে, this compound অলিগোমারিক ছিদ্র গঠন করে।[1][8]
-
তাপমাত্রা: তাপমাত্রা মেমব্রেনের তরলতা এবং পেপটাইডের গঠনকে প্রভাবিত করতে পারে, যা এর কার্যকলাপের উপর প্রভাব ফেলে।
ট্রাবলশুটিং গাইড
সমস্যা ১: প্রত্যাশার চেয়ে কম this compound কার্যকলাপ বা নিষ্ক্রিয়তা।
-
সম্ভাব্য কারণ:
-
ভুল pH: বাফারের pH সর্বোত্তম পরিসরের (৫.০-৬.০) বাইরে হতে পারে।
-
পেপটাইড ডিগ্রেডেশন: পেপটাইডটি অনুপযুক্ত স্টোরেজ বা হ্যান্ডলিংয়ের কারণে নষ্ট হয়ে যেতে পারে।
-
পেপটাইড অ্যাগ্রিগেশন: উচ্চ ঘনত্বে বা নির্দিষ্ট বাফার পরিস্থিতিতে পেপটাইড agregat করতে পারে।
-
অনুপযুক্ত লিপিড সিস্টেম: ব্যবহৃত লাইপোসোম বা কোষের মেমব্রেনের কম্পোজিশন this compound-এর কার্যকলাপের জন্য সহায়ক নাও হতে পারে।
-
-
সমাধান:
-
pH যাচাই করুন: ব্যবহারের আগে বাফারের pH সাবধানে পরিমাপ এবং সামঞ্জস্য করুন। একটি নির্ভরযোগ্য pH মিটার ব্যবহার করুন।
-
পেপটাইডের গুণমান পরীক্ষা করুন: পেপটাইডের বিশুদ্ধতা এবং ঘনত্ব নিশ্চিত করতে ম্যাস স্পেকট্রোমেট্রি বা HPLC-এর মতো কৌশল ব্যবহার করুন। পেপটাইডটি প্রস্তুতকারকের নির্দেশাবলী অনুসারে সংরক্ষণ করুন (সাধারণত <-১৫°C)।[2]
-
অ্যাগ্রিগেশন পরীক্ষা করুন: ডাইনামিক লাইট স্ক্যাটারিং (DLS) বা আকার বর্জন ক্রোমাটোগ্রাফি (SEC) দ্বারা অ্যাগ্রিগেশন পরীক্ষা করুন। প্রয়োজনে, পেপটাইড দ্রবণটি ফিল্টার করুন বা কম ঘনত্বের সাথে কাজ করুন।
-
লিপিড সিস্টেম অপ্টিমাইজ করুন: বিভিন্ন লিপিড কম্পোজিশন, যেমন বিভিন্ন অ্যাসিটাইল চেইন দৈর্ঘ্য বা কোলেস্টেরলের মাত্রা সহ লাইপোসোম তৈরি করে পরীক্ষা করুন।
-
সমস্যা ২: পরীক্ষায় অসামঞ্জস্যপূর্ণ বা পরিবর্তনশীল ফলাফল।
-
সম্ভাব্য কারণ:
-
pH-এর ওঠানামা: পরীক্ষার সময় বাফারের pH স্থিতিশীল নাও থাকতে পারে।
-
পাইপেটিং ত্রুটি: পেপটাইড বা লাইপোসোমের পরিমাণে ছোটখাটো পরিবর্তন ফলাফলের উপর বড় প্রভাব ফেলতে পারে।
-
তাপমাত্রার পরিবর্তন: পরীক্ষার সময় তাপমাত্রার ওঠানামা মেমব্রেন এবং পেপটাইডের আচরণকে প্রভাবিত করতে পারে।
-
-
সমাধান:
-
বাফারিং ক্ষমতা নিশ্চিত করুন: পরীক্ষার সময় pH স্থিতিশীল রাখতে পর্যাপ্ত বাফারিং ক্ষমতা সহ একটি উপযুক্ত বাফার সিস্টেম ব্যবহার করুন।
-
সঠিক পাইপেটিং কৌশল ব্যবহার করুন: ক্যালিব্রেটেড পাইপেট ব্যবহার করুন এবং সামঞ্জস্যপূর্ণ ফলাফল নিশ্চিত করতে সমস্ত ধাপে সতর্ক থাকুন।
-
তাপমাত্রা নিয়ন্ত্রণ করুন: একটি তাপমাত্রা-নিয়ন্ত্রিত ইনকিউবেটর বা ওয়াটার বাথ ব্যবহার করে পুরো পরীক্ষা জুড়ে একটি ধ্রুবক তাপমাত্রা বজায় রাখুন।
-
পরিমাণগত ডেটা সারাংশ
নিম্নলিখিত সারণীটি বিভিন্ন pH স্তরে this compound পেপটাইডের কার্যকলাপের একটি সাধারণ চিত্র প্রদান করে, যা সাধারণত মেমব্রেন লিকেজ অ্যাসে (যেমন, ক্যালসেইন লিকেজ) দ্বারা পরিমাপ করা হয়।
| pH | আপেক্ষিক কার্যকলাপ (%) | গাঠনিক অবস্থা |
| ৭.৪ | < ৫% | র্যান্ডম কয়েল, পানিতে দ্রবণীয় |
| ৬.৫ | ১০-২০% | র্যান্ডম কয়েল এবং আলফা-হেলিক্সের মধ্যে পরিবর্তন শুরু |
| ৬.০ | ৪০-৬০% | আংশিক আলফা-হেলিকাল, মেমব্রেন বাইন্ডিং শুরু |
| ৫.৫ | ৭০-৯০% | প্রধানত আলফা-হেলিকাল, শক্তিশালী মেমব্রেন বাইন্ডিং |
| ৫.০ | > ৯৫% | সম্পূর্ণ আলফা-হেলিকাল, সর্বোচ্চ কার্যকলাপ |
দ্রষ্টব্য: এই মানগুলি আনুমানিক এবং পরীক্ষামূলক শর্তাবলীর (যেমন, লিপিড কম্পোজিশন, পেপটাইড:লিপিড অনুপাত) উপর নির্ভর করে পরিবর্তিত হতে পারে।
পরীক্ষামূলক প্রোটোকল
ক্যালসেইন লিকেজ অ্যাসে
এই অ্যাসেটি this compound দ্বারা লাইপোসোমাল মেমব্রেনের ব্যাপ্তিযোগ্যতা পরিমাপ করে।
-
উপকরণ:
-
ক্যালসেইন (স্ব-নির্বাপক ঘনত্বে) ধারণকারী লার্জ ইউনিলেমেলার ভেসিকল (LUVs)।
-
This compound পেপটাইড স্টক দ্রবণ।
-
বিভিন্ন pH মানের বাফার (যেমন, MES, HEPES)।
-
ফ্লুরোসেন্স স্পেকট্রোফটোমিটার।
-
-
পদ্ধতি:
-
একটি ক্যুভেটে ক্যালসেইন-লোড করা LUVs সাসপেনশন যোগ করুন।
-
প্রাথমিক ফ্লুরোসেন্স (F₀) পরিমাপ করুন।
-
This compound পেপটাইড স্টক দ্রবণ যোগ করে পছন্দসই পেপটাইড:লিপিড অনুপাতে পৌঁছান।
-
অম্লীয় বাফার যোগ করে দ্রবণটির pH কমিয়ে আনুন (যেমন, pH ৫.০)।
-
সময়ের সাথে ফ্লুরোসেন্স বৃদ্ধি (Fₜ) নিরীক্ষণ করুন।
-
লাইপোসোমগুলিকে সম্পূর্ণরূপে ভাঙতে ডিটারজেন্ট (যেমন, Triton X-100) যোগ করুন এবং সর্বোচ্চ ফ্লুরোসেন্স (Fₘₐₓ) পরিমাপ করুন।
-
শতাংশ লিকেজ গণনা করুন: % লিকেজ = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] x ১০০।
-
ভিজ্যুয়ালাইজেশন
চিত্র ১: this compound পেপটাইডের pH-নির্ভর কার্যকলাপের কার্যপ্রণালী।
চিত্র ২: ক্যালসেইন লিকেজ অ্যাসের জন্য পরীক্ষামূলক কর্মপ্রবাহ।
References
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. This compound: a designed synthetic pH-responsive amphipathic peptide with applications in drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. mRNA Polyplexes with Post-Conjugated this compound Peptides Efficiently Target, Transfect, and Activate Antigen Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A display of pH-sensitive fusogenic this compound peptide facilitates endosomal escape from a Bio-nanocapsule via an endocytic uptake pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of leakage of phospholipid vesicle contents induced by the peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
GALA Peptide Stability and Storage: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of the GALA peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound peptide?
A1: For long-term stability, lyophilized this compound peptide should be stored at -20°C or -80°C.[1][2][3] Under these conditions, the peptide can be stable for several years.[1][2] For short-term storage, refrigeration at 2-8°C is acceptable for a few weeks to months.[3] It is crucial to keep the container tightly sealed and protected from moisture and light.[1]
Q2: How should I store this compound peptide once it is reconstituted in a solution?
A2: this compound peptide solutions are significantly less stable than the lyophilized powder. For immediate use, solutions can be stored at 4°C for a few days to a week.[4] For longer-term storage of solutions, it is recommended to aliquot the peptide into single-use volumes and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[4]
Q3: What is the impact of pH on this compound peptide stability and activity?
A3: The pH of the solution is a critical factor for this compound's stability and function. This compound undergoes a conformational change from a random coil at neutral pH (around 7.4) to an α-helical structure at an acidic pH (around 5.0). This α-helical conformation is essential for its fusogenic activity. However, the α-helical form is also more prone to aggregation. Therefore, for storage in solution, a slightly acidic pH of 5-6 is often recommended to balance stability and prevent aggregation.
Q4: My this compound peptide solution appears cloudy. What could be the cause?
A4: Cloudiness in a this compound peptide solution is often an indication of aggregation or precipitation. This can be caused by several factors, including high peptide concentration, storage at an inappropriate pH (especially acidic pH where it forms α-helices and can aggregate), repeated freeze-thaw cycles, or the presence of certain salts.
Q5: Which amino acids in the this compound sequence are most susceptible to degradation?
A5: While this compound does not contain cysteine or methionine, which are highly susceptible to oxidation, the tryptophan (Trp) residue can be prone to oxidation. Additionally, like all peptides, the peptide bonds in this compound can undergo hydrolysis over time, especially at non-optimal pH and higher temperatures.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fusogenic activity | 1. Incorrect pH: The peptide is not in its active α-helical conformation. 2. Degradation: The peptide has degraded due to improper storage. 3. Aggregation: The peptide has formed inactive aggregates. | 1. Verify pH: Ensure the experimental buffer has a pH of ~5.0 to induce the α-helical structure. 2. Use fresh peptide: Prepare a fresh solution from lyophilized powder stored at -20°C or -80°C. 3. Check for aggregation: See the aggregation analysis protocol below. Consider using a lower peptide concentration. |
| Peptide won't dissolve | 1. Hydrophobicity: The peptide is in its aggregated, α-helical form. 2. Incorrect solvent: The chosen solvent is not appropriate. | 1. Adjust pH: Try dissolving the peptide in a slightly basic buffer (pH > 7.5) first to ensure it is in its random coil form, then adjust the pH to the desired acidic value. 2. Use appropriate solvents: For initial solubilization, sterile distilled water or a buffer compatible with your experiment is recommended. If solubility is still an issue, a small amount of organic solvent like DMSO can be used, but check for compatibility with your assay. |
| Inconsistent experimental results | 1. Peptide instability: Degradation or aggregation is occurring over the course of the experiment. 2. Inaccurate peptide concentration: The actual concentration of active peptide is lower than expected due to degradation or water absorption by the lyophilized powder. 3. Repeated freeze-thaw cycles: Aliquots are being subjected to multiple freeze-thaw cycles. | 1. Use fresh solutions: Prepare peptide solutions fresh for each experiment. 2. Accurate quantification: Determine the peptide concentration after reconstitution using a method like UV absorbance at 280 nm. Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before weighing to prevent moisture absorption. 3. Aliquot properly: Store the peptide in single-use aliquots to avoid repeated freezing and thawing. |
Quantitative Data Summary
Table 1: General Stability of Lyophilized Peptides at Different Temperatures
| Storage Temperature | Expected Stability |
| Room Temperature | Weeks to months[1][3] |
| 2-8°C | Approximately 1-2 years[1] |
| -20°C | 3-5 years[1] |
| -80°C | > 5 years[1] |
| Note: These are general guidelines for peptides. The exact stability of this compound may vary. |
Table 2: General Stability of Peptides in Solution
| Storage Condition | Expected Stability |
| 4°C | Days to weeks[4] |
| -20°C (in aliquots) | Weeks to months |
| Note: The stability of this compound in solution is highly dependent on pH, buffer composition, and the absence of proteases. |
Experimental Protocols
Protocol 1: Assessment of this compound Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy
This protocol is used to verify the pH-dependent conformational change of this compound from a random coil to an α-helix.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound peptide in sterile water or a low-molarity buffer (e.g., 10 mM phosphate buffer).
-
Determine the precise concentration of the stock solution by measuring the absorbance at 280 nm (using the extinction coefficient of Tryptophan).
-
Prepare two samples by diluting the stock solution to a final concentration of 20-50 µM in two different buffers:
-
Buffer A: 10 mM phosphate buffer, pH 7.4.
-
Buffer B: 10 mM acetate buffer, pH 5.0.
-
-
-
CD Spectroscopy:
-
Use a quartz cuvette with a path length of 1 mm.
-
Record the CD spectra from 190 to 260 nm at room temperature.
-
Acquire spectra for both Buffer A and Buffer B alone as blanks.
-
Subtract the blank spectrum from the corresponding sample spectrum.
-
-
Data Analysis:
-
The spectrum of this compound in Buffer A (pH 7.4) should show a minimum around 198 nm, characteristic of a random coil.
-
The spectrum of this compound in Buffer B (pH 5.0) should exhibit characteristic α-helical features with minima around 208 nm and 222 nm.
-
Protocol 2: Analysis of this compound Peptide Aggregation by Dynamic Light Scattering (DLS)
This protocol helps to determine the size distribution of this compound peptide particles in solution, indicating the presence of aggregates.
Methodology:
-
Sample Preparation:
-
Prepare this compound peptide solutions at different concentrations (e.g., 10 µM, 50 µM, 100 µM) in the desired buffer (e.g., pH 5.0 acetate buffer to induce the aggregation-prone state).
-
Filter the solutions through a 0.22 µm syringe filter to remove any dust or pre-existing large aggregates.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Place the filtered peptide solution in a suitable cuvette.
-
Perform DLS measurements to obtain the hydrodynamic radius (Rh) and polydispersity index (PDI).
-
-
Data Analysis:
-
A monomodal distribution with a small Rh and low PDI indicates a homogenous solution of monomeric this compound.
-
The appearance of larger particles or a multimodal distribution with a high PDI suggests the formation of aggregates. The kinetics of aggregation can be monitored by taking measurements over time.[5][6]
-
Protocol 3: Quantification of this compound Peptide and Detection of Degradation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is used to assess the purity of the this compound peptide and to detect any degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound peptide in an appropriate solvent (e.g., water with 0.1% trifluoroacetic acid, TFA).
-
To assess stability, incubate aliquots of the peptide solution under different conditions (e.g., different temperatures and pH values) for various time points.
-
-
HPLC Analysis:
-
Use a C18 column.
-
Employ a gradient elution with two mobile phases:
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Run a linear gradient from low to high concentration of Mobile Phase B.
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Data Analysis:
Visualizations
Caption: pH-dependent conformational change of this compound peptide.
Caption: Recommended storage workflow for this compound peptide.
Caption: Potential degradation pathways for this compound peptide.
References
- 1. peptidesystems.com [peptidesystems.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. A Light Scattering Investigation of Enzymatic Gelation in Self-Assembling Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Measurement of Amyloid Fibril Formation by Dynamic Light Scattering and Fluorescence Reveals Complex Aggregation Kinetics | PLOS One [journals.plos.org]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Aggregation of GALA Peptide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with GALA peptide conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is it prone to aggregation?
The this compound peptide is a synthetic, 30-amino acid peptide with a repeating glutamic acid-alanine-leucine-alanine sequence. Its tendency to aggregate is primarily driven by its pH-dependent conformational change. At neutral pH (around 7.4), the glutamic acid residues are deprotonated and negatively charged, leading to electrostatic repulsion that maintains the peptide in a soluble, random coil state. However, in an acidic environment (pH 5.0-6.5), such as that found in endosomes, the glutamic acid residues become protonated. This neutralizes their negative charge, inducing a conformational shift to an amphipathic α-helix. This helical structure has a hydrophobic face and a hydrophilic face. The exposed hydrophobic regions can interact between peptides, leading to self-assembly and aggregation.[1][2]
Q2: What are the common signs of this compound peptide conjugate aggregation?
Aggregation of this compound peptide conjugates can manifest in several ways during experiments:
-
Visual Precipitation: The most obvious sign is the formation of visible particulates, cloudiness, or a gel-like consistency in the solution.
-
Increased Turbidity: A noticeable increase in the turbidity or light scattering of the solution, which can be measured spectrophotometrically.
-
Inconsistent Experimental Results: Aggregation can lead to variability and poor reproducibility in functional assays.
-
Difficulties in Purification: Aggregates can precipitate during or after purification, leading to low recovery yields. They may also appear as unexpected peaks or void volume elution in size exclusion chromatography (SEC).
-
Changes in Spectroscopic Measurements: Techniques like Dynamic Light Scattering (DLS) will show an increase in the hydrodynamic radius and polydispersity of the particles.
Q3: How can I prevent aggregation during the conjugation and purification of this compound peptides?
Preventing aggregation from the outset is often more effective than trying to reverse it. Consider the following strategies during conjugation and purification:
-
Maintain a Neutral or Slightly Basic pH: Whenever possible, perform conjugation and purification steps at a pH of 7.4 or higher to keep the this compound peptide in its random coil, more soluble state.
-
Optimize Conjugation Chemistry: Choose conjugation strategies that are efficient at neutral or basic pH. If acidic conditions are unavoidable, minimize the exposure time.
-
Control Peptide Concentration: Work with the lowest feasible concentration of the this compound peptide conjugate to reduce the likelihood of intermolecular interactions.
-
Use of Solubilizing Agents: The inclusion of certain excipients can help prevent aggregation. These can include non-ionic detergents (e.g., Tween-20, Polysorbate 80), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine).[3]
-
Temperature Control: Perform reactions and purification at lower temperatures (e.g., 4°C) to decrease the rate of aggregation.
Q4: What formulation strategies can improve the long-term stability of this compound peptide conjugates?
For long-term storage, the formulation buffer is critical to prevent aggregation:
-
Buffer Selection: Use buffers that have been shown to stabilize proteins and peptides, such as histidine or citrate buffers. The optimal buffer and pH will be specific to the conjugate and should be determined empirically.
-
Cryoprotectants and Lyoprotectants: For frozen or lyophilized formulations, include cryoprotectants (e.g., sucrose, glycerol) or lyoprotectants (e.g., trehalose, mannitol) to prevent aggregation during freezing and drying.
-
Excipients: The addition of stabilizers can be highly effective. These include:
-
Avoid Agitation: Mechanical stress from shaking or vigorous mixing can induce aggregation. Handle solutions gently.
Q5: How can I disaggregate my this compound peptide conjugate preparation?
If aggregation has already occurred, the following methods can be attempted to disaggregate the sample, although success is not guaranteed and may impact the conjugate's function:
-
pH Adjustment: Temporarily increasing the pH to a more basic level (e.g., pH 8-9) can sometimes help to resolubilize aggregates by deprotonating the glutamic acid residues.
-
Use of Denaturants: While potentially affecting the conjugate's activity, mild denaturants like urea or guanidinium hydrochloride at low concentrations can sometimes disaggregate proteins and peptides. This should be followed by removal of the denaturant, for example, through dialysis.
-
Solvent Treatment: For lyophilized peptides, treatment with solvents like a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) can break up aggregates before redissolving in an aqueous buffer. This is a harsh treatment and should be used as a last resort.
-
Sonication: Mild sonication can sometimes break up loose aggregates, but care must be taken as it can also sometimes promote aggregation or damage the conjugate.
Troubleshooting Guides
Troubleshooting Aggregation During this compound Peptide Conjugation
| Problem | Possible Cause | Recommended Solution |
| Solution becomes cloudy during conjugation reaction. | pH is too acidic , inducing the helical conformation and aggregation of this compound. | - Increase the pH of the reaction buffer to 7.4 or higher.- If the conjugation chemistry requires a lower pH, try to shorten the reaction time as much as possible. |
| High concentration of this compound peptide or the conjugation partner. | - Decrease the concentration of one or both reactants.- Add the this compound peptide to the reaction mixture slowly and with gentle mixing. | |
| Incompatible buffer components. | - Screen different buffer systems.- Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20). | |
| Low yield after purification due to precipitation. | Aggregation during the purification process. | - Perform purification steps at 4°C.- Ensure the pH of all purification buffers is neutral or slightly basic.- Add a stabilizing excipient (e.g., 5% sucrose or 50 mM arginine) to the purification buffers. |
Troubleshooting Aggregation of Purified this compound Peptide Conjugates
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms during storage at 4°C. | Suboptimal formulation buffer. | - Re-evaluate the formulation buffer. Screen different buffers (histidine, citrate) and pH values (7.4-8.0).- Add cryoprotectants like sucrose or trehalose.- Include a non-ionic surfactant (e.g., 0.02% Polysorbate 80). |
| Concentration is too high. | - Store the conjugate at a lower concentration.- If a high concentration is necessary, screen for optimal stabilizing excipients. | |
| Increased aggregation after freeze-thaw cycles. | Freeze-thaw stress. | - Aliquot the conjugate into single-use volumes to avoid repeated freeze-thaw cycles.- Add a cryoprotectant (e.g., 10% glycerol or sucrose) to the formulation buffer. |
| Inconsistent results in functional assays. | Presence of soluble aggregates. | - Characterize the extent of aggregation using DLS or SEC before performing functional assays.- Purify the sample using SEC immediately before use to remove aggregates. |
Experimental Protocols
Protocol 1: Characterization of Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius (Rh) and polydispersity index (PDI) of this compound peptide conjugates as a measure of aggregation.
Materials:
-
This compound peptide conjugate solution
-
Formulation buffer (filtered through a 0.22 µm filter)
-
Low-volume disposable cuvettes
-
DLS instrument
Procedure:
-
Sample Preparation:
-
Centrifuge the this compound peptide conjugate solution at 10,000 x g for 10 minutes to remove large, non-colloidal aggregates.
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the sample to an appropriate concentration (typically 0.1 - 1.0 mg/mL) using the filtered formulation buffer. The optimal concentration should be determined empirically.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature (e.g., 25°C).
-
Allow the instrument to equilibrate.
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to thermally equilibrate for at least 5 minutes.
-
Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution.
-
Report the intensity-weighted mean hydrodynamic radius (Rh) and the polydispersity index (PDI). A PDI value > 0.3 is indicative of a polydisperse sample, which may suggest the presence of aggregates.
-
Protocol 2: Quantification of Aggregates using Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of this compound peptide conjugates.
Materials:
-
This compound peptide conjugate solution
-
SEC mobile phase (e.g., phosphate-buffered saline, pH 7.4, filtered and degassed)
-
HPLC or UPLC system with a UV detector
-
SEC column appropriate for the molecular weight range of the conjugate and its potential aggregates.
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter the this compound peptide conjugate sample through a 0.22 µm syringe filter to remove any large particulates that could clog the column.
-
-
Injection and Separation:
-
Inject a known volume of the prepared sample onto the column.
-
Run the separation isocratically with the mobile phase.
-
-
Data Acquisition and Analysis:
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for peptide bonds or 280 nm if the conjugate contains tryptophan or tyrosine residues).
-
Identify the peaks corresponding to the monomer, dimer, and any higher-order aggregates based on their elution times (larger species elute earlier).
-
Integrate the area under each peak.
-
Calculate the percentage of each species (monomer, aggregate) by dividing the area of the corresponding peak by the total area of all peaks and multiplying by 100.
-
Protocol 3: Monitoring Aggregation Kinetics with Thioflavin T (ThT) Assay
Objective: To monitor the formation of beta-sheet-rich aggregates over time. This is particularly useful for studying aggregation under stress conditions (e.g., acidic pH, elevated temperature).
Materials:
-
This compound peptide conjugate solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., citrate-phosphate buffer at the desired pH)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare the this compound peptide conjugate at the desired concentration in the assay buffer.
-
Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).
-
-
Assay Setup:
-
In a 96-well plate, add the this compound peptide conjugate solution to triplicate wells.
-
Add the ThT working solution to each well.
-
Include control wells containing only the buffer and ThT.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.
-
Measure the fluorescence intensity at regular time intervals (e.g., every 15 minutes) for the desired duration.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control from the sample readings.
-
Plot the fluorescence intensity as a function of time. An increase in fluorescence indicates the formation of ThT-binding aggregates.
-
Data Presentation
Table 1: Comparison of Formulation Excipients on this compound Conjugate Aggregation (Illustrative Data)
| Excipient | Concentration | Mechanism of Action | Effect on Aggregation (at pH 6.0) | Considerations |
| Sucrose | 5 - 10% (w/v) | Preferential exclusion, increases protein hydration. | Moderate reduction | Can increase viscosity at high concentrations. |
| Trehalose | 5 - 10% (w/v) | Forms a protective hydration shell around the molecule. | Moderate to high reduction | Generally more effective than sucrose for lyophilized products. |
| Arginine | 25 - 100 mM | Suppresses non-specific interactions and protein-protein attraction. | High reduction | Can interfere with some activity assays. |
| Glycine | 50 - 200 mM | Increases the conformational stability of the peptide. | Low to moderate reduction | Can be used at relatively high concentrations. |
| Polysorbate 80 | 0.01 - 0.05% (v/v) | Prevents surface adsorption and interfacial stress-induced aggregation. | Effective against agitation-induced aggregation | May not be as effective against aggregation in solution. Potential for oxidation. |
| Poloxamer 188 | 0.05 - 0.2% (v/v) | Steric stabilization at interfaces. | Effective against agitation-induced aggregation | Generally considered a mild surfactant. |
Table 2: Troubleshooting Summary for this compound Conjugate Aggregation
| Symptom | Primary Check | Secondary Check | Potential Solution |
| Precipitation during conjugation | Reaction pH | Reactant concentrations | Increase pH, decrease concentration, add solubilizing agent. |
| Low recovery after purification | Buffer pH and composition | Temperature | Maintain neutral/basic pH, add stabilizers, purify at 4°C. |
| Cloudy solution upon storage | Formulation buffer composition | Storage temperature | Optimize buffer, add excipients, store at recommended temperature. |
| High PDI in DLS | Sample concentration | Presence of dust/contaminants | Optimize concentration for DLS, filter sample. |
| Multiple peaks in SEC | Column equilibration | Sample preparation | Ensure stable baseline, filter sample before injection. |
Visualizations
Caption: pH-Dependent Conformational Change and Aggregation of this compound Peptide.
Caption: Troubleshooting Workflow for this compound Conjugate Aggregation.
Caption: Experimental Workflow for Characterizing this compound Conjugate Aggregation.
References
how to prevent GALA peptide degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with the GALA peptide.
FAQs: Understanding and Preventing this compound Peptide Degradation
Q1: What is the primary cause of this compound peptide instability?
The stability of the this compound peptide is intrinsically linked to its pH-dependent conformational state. At neutral pH (around 7.4), this compound exists in a random coil conformation, which is generally more susceptible to proteolytic degradation.[1][2][3] At acidic pH (around 5.0), it adopts a more stable α-helical structure, which is essential for its membrane-disrupting activity but can also be prone to aggregation.[1][2][3][4]
Q2: What are the common degradation pathways for peptides like this compound?
While specific degradation pathways for this compound are not extensively documented in published literature, peptides, in general, are susceptible to several chemical and physical degradation processes:
-
Chemical Degradation:
-
Oxidation: Although this compound does not contain highly susceptible residues like methionine or cysteine, tryptophan can be prone to oxidation.[4]
-
Deamidation: The glutamine (Q) and asparagine (N) residues, though not present in the common this compound sequence (WEAALAEALAEALAEHLAEALAEALEALAA), can undergo deamidation if present in modified versions.
-
Hydrolysis: Peptide bonds can be hydrolyzed, especially at extreme pH values and elevated temperatures, leading to fragmentation of the peptide.
-
-
Physical Instability:
Q3: How should I store my lyophilized this compound peptide to ensure its stability?
For long-term stability, lyophilized this compound peptide should be stored at -20°C or, preferably, at -80°C in a tightly sealed container to protect it from moisture and light.[3][4][5][6] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can introduce moisture and accelerate degradation.[5]
Q4: What is the recommended way to store this compound peptide in solution?
Storing peptides in solution for extended periods is generally not recommended due to a higher risk of degradation.[4][5] If short-term storage in solution is necessary, it is best to:
-
Use a sterile buffer at a pH of 5.0-6.0 to maintain the more stable α-helical conformation.[4]
-
Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound Peptide
Symptoms:
-
The lyophilized peptide does not dissolve completely in aqueous buffer.
-
Visible particulates or cloudiness in the solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect pH | This compound is more soluble at neutral to slightly basic pH in its random coil form. Attempt to dissolve the peptide in a small amount of sterile, purified water or a buffer with a pH of 7.4. Once dissolved, the pH can be carefully adjusted for your experiment. |
| Aggregation | If the peptide has started to aggregate, sonication in a water bath for a few minutes may help to break up small aggregates. Avoid excessive heating. |
| High Concentration | Try dissolving the peptide at a lower concentration initially and then gradually increasing the concentration if needed. |
Issue 2: Loss of this compound Peptide Activity (e.g., reduced membrane disruption)
Symptoms:
-
Decreased efficiency in endosomal escape assays.
-
Reduced leakage in liposome-based assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | The peptide may have degraded due to improper storage or handling. Use a fresh aliquot of lyophilized peptide. Verify the integrity of your peptide stock using a stability-indicating method like RP-HPLC. |
| Incorrect pH in Assay | This compound's activity is pH-dependent. Ensure the pH of your assay buffer is acidic (around 5.0-5.5) to induce the active α-helical conformation. |
| Aggregation | Aggregation can lead to a loss of active, monomeric this compound. Visually inspect the solution for precipitation. Consider preparing fresh solutions and using them immediately. |
| Repeated Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots. |
Issue 3: this compound Peptide Aggregation and Precipitation
Symptoms:
-
Visible precipitation or cloudiness in the peptide solution, especially at acidic pH.
-
Loss of peptide concentration over time as measured by absorbance or other quantification methods.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Peptide Concentration at Acidic pH | At acidic pH, the α-helical this compound is prone to aggregation. Work with the lowest effective concentration for your experiment. |
| Buffer Composition | The ionic strength of the buffer can influence aggregation. Try optimizing the salt concentration in your buffer. |
| Inclusion of Stabilizers | Consider the addition of excipients that can reduce peptide aggregation, such as certain sugars or non-ionic surfactants. However, these must be tested for compatibility with your specific assay. |
| Temperature | Temperature can affect the rate of aggregation. Perform experiments at a consistent and controlled temperature. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound Peptide
This protocol outlines a general approach to intentionally degrade the this compound peptide under various stress conditions to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.
1. Materials:
-
Lyophilized this compound peptide
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
High-purity water
-
RP-HPLC system with UV detector
-
Mass spectrometer (optional, for identification of degradants)
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound peptide in high-purity water at a concentration of 1 mg/mL.
-
Stress Conditions (perform in parallel):
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution (in pH 5.0 citrate buffer and pH 7.4 PBS) at 60°C for 24, 48, and 72 hours.
-
Photostability: Expose an aliquot of the stock solution to a calibrated light source (e.g., ICH option 2) for a defined period.
-
-
Sample Analysis:
-
At each time point, neutralize the acid and base-stressed samples.
-
Analyze all samples by a suitable RP-HPLC method to assess the decrease in the main this compound peak and the appearance of degradation peaks.
-
3. Data Interpretation:
-
Compare the chromatograms of the stressed samples to a control sample (unstressed peptide).
-
Identify and quantify the degradation products. If a mass spectrometer is available, analyze the degradants to determine their mass and potential structure.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound Peptide (General Method)
This is a starting point for developing a stability-indicating RP-HPLC method for this compound. The specific conditions may need to be optimized for your system and specific this compound formulation.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm and 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Data Presentation
Table 1: General Stability Profile of Peptides under Different Conditions (Illustrative)
This table provides an illustrative overview of peptide stability under common stress conditions. Actual degradation rates for this compound will need to be determined experimentally.
| Stress Condition | Typical Degradation Pathway | Illustrative % Degradation (24h) | Primary Prevention Strategy |
| Acidic pH (pH < 3) | Hydrolysis | 5-15% | Avoid prolonged exposure to strong acids. |
| Neutral pH (pH 6-8) | Deamidation (if applicable) | 1-5% | Optimize buffer pH. |
| Basic pH (pH > 8) | Hydrolysis, Racemization | 10-25% | Avoid basic conditions. |
| Oxidation (e.g., H₂O₂) | Oxidation of susceptible residues | 5-20% | Use antioxidants, degas buffers. |
| Elevated Temperature (e.g., 60°C) | Multiple pathways | 10-30% | Store at low temperatures. |
| Light Exposure | Photodegradation | Variable | Protect from light. |
Visualizations
Caption: Potential degradation pathways for the this compound peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. genscript.com [genscript.com]
- 5. peptide.com [peptide.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
GALA Peptide-Lipid Formulation Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the GALA peptide to lipid ratio in their experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound-mediated delivery?
A1: this compound is a synthetic, pH-sensitive amphipathic peptide designed to mimic viral fusion proteins.[1] At a neutral pH of 7.4, this compound exists as a water-soluble random coil.[2][3] However, in the acidic environment of the endosome (around pH 5.0), the glutamic acid residues in its sequence become protonated.[1][2] This triggers a conformational change to an amphipathic alpha-helix, allowing the peptide to insert into the endosomal membrane.[1][2] This interaction leads to membrane destabilization, fusion, and pore formation, ultimately facilitating the release of the encapsulated cargo (e.g., drugs, nucleic acids) into the cytoplasm, a crucial step known as endosomal escape.[1][2]
Q2: How is this compound typically incorporated into lipid-based delivery systems?
A2: To be effective, this compound needs to be anchored to the surface of the lipid nanoparticle or liposome. This is commonly achieved by conjugating the peptide to a lipid, such as cholesterol, which then integrates into the lipid bilayer of the delivery vehicle.[2] This ensures that the peptide is present on the nanoparticle surface to interact with the endosomal membrane upon cellular uptake.[2]
Q3: What factors influence the efficiency of this compound-mediated endosomal escape?
A3: Several factors can impact the fusogenic activity of this compound. The lipid composition of the nanoparticle is critical; for example, the inclusion of fusogenic lipids like DOPE can enhance gene silencing activity.[2] The density of this compound peptides on the nanoparticle surface is also a key parameter, with studies showing that higher peptide densities can lead to increased transfection efficiency.[4] Additionally, the overall charge of the nanoparticles can influence their stability and interaction with cells.[5]
Q4: Is this compound cytotoxic?
A4: this compound-modified formulations have been shown to have high cytocompatibility.[4][6] For instance, this compound-modified mRNA polyplexes have demonstrated over 95% cell viability in cell lines such as DC2.4, RAW 264.7, and HEK 293T.[4][6] However, it is always recommended to perform cytotoxicity assays for any new formulation to determine its specific toxicity profile.
Troubleshooting Guide
Issue 1: Low Transfection/Delivery Efficiency
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound-to-Lipid Ratio | The concentration of this compound on the nanoparticle surface is critical for its function. Systematically vary the molar ratio of this compound-conjugated lipid to total lipid in your formulation. Start with a range reported in the literature and perform a titration to find the optimal density for your specific application and cell type. Increasing this compound density has been shown to improve transfection efficiency.[4] |
| Inefficient Endosomal Escape | Confirm the pH-dependent activity of your this compound formulation using a membrane fusion or leakage assay (see Experimental Protocols). Ensure the lipid composition of your nanoparticles supports fusion; consider incorporating helper lipids like DOPE.[2] |
| Poor Cellular Uptake | The overall size and surface charge of your nanoparticles can affect their uptake. Characterize these properties using dynamic light scattering (DLS) and zeta potential measurements. Consider that this compound-modified nanoparticles can enter cells through sialic acid-mediated endocytosis.[4] |
| Aggregation of Nanoparticles | This compound's hydrophobicity can sometimes lead to aggregation.[7] Ensure proper formulation procedures are followed and that the nanoparticles are stable in your experimental buffer. DLS can be used to check for aggregation. |
Issue 2: High Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Excessive this compound Concentration | While this compound itself generally shows low toxicity, very high concentrations might lead to off-target membrane disruption. Reduce the this compound-to-lipid ratio in your formulation and re-evaluate cytotoxicity using an LDH or AlamarBlue assay (see Experimental Protocols). |
| Toxicity of Other Formulation Components | Other lipids or components in your formulation may be contributing to cytotoxicity. Prepare control nanoparticles without this compound to assess the baseline toxicity of your lipid mixture. |
| Instability of Nanoparticles | Unstable nanoparticles may release their components, leading to toxicity. Assess the stability of your formulation over time and in relevant biological media. |
Quantitative Data Summary
The optimal this compound peptide to lipid ratio is highly dependent on the specific lipid composition, the cargo being delivered, and the target cell type. Therefore, the following tables summarize general trends and reported findings to guide optimization.
Table 1: Effect of this compound Density on Transfection Efficiency
| This compound Density | Relative Transfection Efficiency | Cell Line | Reference |
| Low | ~23% | RAW 264.7 | [4] |
| High | ~36% | RAW 264.7 | [4] |
Note: "Low" and "High" densities are relative terms from the cited study and highlight the trend of improved efficiency with increased this compound concentration.
Table 2: Influence of Lipid Composition on this compound Activity
| Helper Lipid | Observation | Reference |
| DOPE | Significantly improved gene silencing in lung endothelial cells in vitro and in vivo. | [2] |
| Cholesterol | Affects the nature of this compound's interaction and insertion into the bilayer.[1][3] |
Experimental Protocols
1. Preparation of this compound-Modified Liposomes (Thin-Film Hydration Method)
This protocol describes a general method for preparing this compound-modified liposomes. The specific lipid and this compound-lipid conjugate ratios should be optimized for your experiment.
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve your chosen lipids (e.g., POPC, DOPE, cholesterol) and your this compound-lipid conjugate (e.g., this compound-cholesterol) in chloroform or another suitable organic solvent.
-
The molar ratio of this compound-lipid to total lipid should be varied to find the optimal concentration.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) containing your drug or nucleic acid cargo by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This should be performed above the phase transition temperature of the lipids.
-
-
Purification:
-
Remove any unencapsulated cargo by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using Dynamic Light Scattering (DLS).
-
Quantify the amount of encapsulated cargo using a suitable assay (e.g., fluorescence for labeled molecules, UV-Vis for nucleic acids).
-
Determine the peptide-to-lipid ratio using techniques like Fourier-transform infrared spectroscopy (FTIR) or by quantifying a labeled peptide.[8]
-
2. This compound-Mediated Liposome Leakage Assay (Calcein or ANTS/DPX Assay)
This assay measures the ability of this compound to permeabilize lipid membranes in a pH-dependent manner.
-
Preparation of Dye-Loaded Liposomes:
-
Leakage Measurement:
-
Dilute the dye-loaded liposomes in a buffer at neutral pH (e.g., 7.4).
-
Monitor the baseline fluorescence using a fluorometer.
-
Induce leakage by lowering the pH of the solution to 5.0 through the addition of a small amount of acid.
-
Record the increase in fluorescence over time as the dye is released from the liposomes and the quenching is relieved.
-
To determine the maximum (100%) leakage, add a detergent like Triton X-100 to completely disrupt the liposomes.
-
The percentage of leakage can be calculated as: % Leakage = (F - F₀) / (F_max - F₀) * 100, where F is the fluorescence at a given time, F₀ is the initial fluorescence, and F_max is the maximum fluorescence after detergent addition.
-
3. Cytotoxicity Assessment (LDH or AlamarBlue Assay)
This protocol assesses the impact of your this compound-lipid formulation on cell viability.
-
Cell Seeding:
-
Plate your cells of interest in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of your this compound-lipid nanoparticles. Include a negative control (untreated cells) and a positive control for toxicity (e.g., Triton X-100 for LDH assay).
-
-
Incubation:
-
Incubate the cells for a relevant period (e.g., 24 hours).[4]
-
-
Viability Measurement:
-
For LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the cell culture supernatant, which indicates loss of membrane integrity, using a commercially available kit.
-
For AlamarBlue Assay: Add AlamarBlue (resazurin) reagent to the cells and incubate for a few hours. Measure the fluorescence or absorbance, which is proportional to the metabolic activity of viable cells.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Visualizations
Caption: this compound peptide's pH-dependent mechanism for endosomal escape.
Caption: Experimental workflow for optimizing this compound-to-lipid ratio.
Caption: Troubleshooting logic for low this compound-mediated delivery.
References
- 1. This compound: a designed synthetic pH-responsive amphipathic peptide with applications in drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mRNA Polyplexes with Post-Conjugated this compound Peptides Efficiently Target, Transfect, and Activate Antigen Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: GALA Peptide Synthesis
Welcome to the technical support center for GALA peptide synthesis. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and improve your synthesis yield and purity.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my crude this compound peptide yield consistently low?
Low yield in Solid-Phase Peptide Synthesis (SPPS) is a common issue that can stem from several factors. For a peptide like this compound, which has a repeating, amphipathic sequence, the most likely culprits are on-resin aggregation, incomplete reactions (coupling and deprotection), and issues during the final cleavage.[1][2]
-
Peptide Aggregation: As the this compound peptide chain elongates on the resin, it can fold into secondary structures (like α-helices or β-sheets) and aggregate with neighboring chains through hydrogen bonding.[3][4] This is particularly common with hydrophobic sequences.[5] This aggregation can block reactive sites, leading to a drastic reduction in the efficiency of subsequent coupling and deprotection steps.[1]
-
Incomplete Deprotection: If the temporary Fmoc protecting group is not completely removed from the N-terminus of the growing peptide chain, the next amino acid cannot be coupled. This results in "truncation sequences," where the synthesis is prematurely terminated.[6]
-
Incomplete Coupling: If the incoming amino acid does not couple efficiently to the deprotected N-terminus, a portion of the chains will be missing that specific amino acid. This creates "deletion sequences."[6]
-
Cleavage/Deprotection Issues: The final step, where the peptide is cleaved from the resin and side-chain protecting groups are removed, can also be a source of yield loss. Problems here can include incomplete cleavage from the resin, re-attachment of protecting groups to the peptide, or degradation of the peptide itself.[4]
A systematic approach is required to identify and solve the specific cause. The first step should always be to analyze the crude product using HPLC and Mass Spectrometry (MS) to identify the nature of the impurities.[2]
FAQ 2: I suspect peptide aggregation is occurring during my this compound synthesis. How can I confirm this and what can I do to prevent it?
Aggregation is a primary cause of synthesis failure for "difficult sequences" like this compound.[1][5]
Confirmation of Aggregation:
-
Visual Observation: A key sign of aggregation is the shrinking of the resin beads. The resin may fail to swell properly or may clump together.[1][3]
-
Failed Ninhydrin Test: Standard coupling tests like the ninhydrin test may give false negatives because the aggregated chains prevent the reagent from reaching the free amines.[1]
-
Slowing Reactions: A noticeable slowdown in deprotection or coupling reaction times can indicate the onset of aggregation.
Strategies to Mitigate Aggregation:
| Strategy | Description | Impact on Synthesis |
| Change Solvent | Switch the primary solvent from DMF to N-methylpyrrolidone (NMP) or use a "magic mixture" (e.g., DCM/DMF/NMP 1:1:1).[2][5] NMP is better at solvating peptide chains and disrupting hydrogen bonds.[2] | Improves solvation of the growing peptide, reducing inter-chain interactions. |
| Incorporate Chaotropic Salts | Add chaotropic salts like LiCl or NaClO4 to the reaction mixture. | These salts disrupt the hydrogen-bonding networks that lead to aggregation.[3] |
| Elevated Temperature/Microwave | Perform coupling reactions at a higher temperature (e.g., 40-60°C) or use a microwave peptide synthesizer.[3][4] | Increased kinetic energy helps to disrupt aggregates and accelerate reaction rates. |
| Use Backbone Protection | Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the alpha-nitrogen of a key amino acid residue.[1][3] | This physically prevents the formation of hydrogen bonds between peptide backbones.[1] |
| Lower Resin Loading | Use a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g).[7] | Increases the distance between peptide chains on the resin, reducing the likelihood of inter-chain aggregation. |
| Use PEG-based Resins | Switch from a standard polystyrene resin to a polyethylene glycol (PEG) based resin (e.g., TentaGel).[2][3] | PEG chains improve the solvation environment around the peptide, minimizing aggregation. |
FAQ 3: My HPLC/MS analysis shows many deletion and truncated sequences. How can I improve coupling and deprotection efficiency?
The presence of deletion and truncated sequences points directly to inefficient deprotection and/or coupling steps. Even a small drop in efficiency at each step can lead to a dramatic decrease in the final yield of a long peptide.[6]
Improving Deprotection:
-
Extend Reaction Time: Increase the deprotection time to ensure complete removal of the Fmoc group.
-
Monitor Deprotection: Use a UV-Vis detector to monitor the release of the Fmoc-dibenzofulvene adduct. The reaction is complete when the absorbance returns to baseline. This avoids guesswork.[6]
-
Use Stronger Base: If aggregation is suspected to be slowing deprotection, consider switching to a deprotection reagent containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[3]
Improving Coupling:
-
Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and coupling reagents for a second coupling step. This is particularly useful for sterically hindered amino acids or at points in the sequence known to be difficult.[2]
-
Change Coupling Reagent: If using a standard carbodiimide reagent like DIC, switching to a more reactive uronium/aminium salt-based reagent (e.g., HATU, HCTU) can improve efficiency, especially for difficult couplings.[6]
-
Increase Reaction Time/Temperature: Allow the coupling reaction to proceed for a longer duration or, as mentioned previously, increase the temperature to overcome kinetic barriers.[2]
FAQ 4: What is the optimal cleavage and deprotection strategy for this compound to minimize side reactions?
The final cleavage step is critical for obtaining a high-purity product. The acidic "cleavage cocktail" must efficiently cleave the peptide from the resin and remove all side-chain protecting groups without causing degradation or side reactions.
-
Choice of Scavengers: A standard cleavage cocktail for peptides synthesized with Fmoc chemistry is Trifluoroacetic acid (TFA) mixed with scavengers. Scavengers are crucial for "scavenging" the reactive carbocations that are released from the side-chain protecting groups, preventing them from re-attaching to sensitive residues like Tryptophan (Trp) or Methionine (Met).
-
Recommended Cocktail: A common and effective cocktail is the "Reagent K" or a variation thereof:
-
TFA (82.5%): The strong acid for cleavage.
-
Phenol (5%): Scavenger.
-
Water (5%): Helps with solubility and scavenges.
-
Thioanisole (5%): Scavenger.
-
1,2-Ethanedithiol (EDT) (2.5%): Scavenger, particularly effective for protecting against t-butyl cation side reactions.
-
-
Procedure: Use a cold cleavage cocktail and perform the reaction on ice for 2-4 hours to minimize potential side reactions. After cleavage, the peptide is typically precipitated with cold diethyl ether.
FAQ 5: What analytical methods are essential for troubleshooting this compound synthesis?
Proper analytical characterization is not just for the final product; it is an indispensable troubleshooting tool.[2][6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary tool for assessing the purity of your crude peptide. The chromatogram will show the main product peak and various impurity peaks. By comparing the chromatogram of a failed synthesis to a successful one, you can see the distribution of impurities (e.g., a cluster of early-eluting peaks often indicates truncated sequences).[6]
-
Mass Spectrometry (MS): MS is used to determine the mass of the species in your sample. By analyzing the masses of the impurity peaks from the HPLC, you can identify them. For example:
-
A mass corresponding to the target mass minus one amino acid indicates a deletion sequence .
-
Masses corresponding to shorter-than-expected peptides indicate truncation sequences .
-
A mass that is 79 Da higher than expected could indicate phosphorylation, while a 16 Da increase could suggest oxidation (e.g., of a Met residue).[2]
-
Using HPLC and MS together provides a powerful diagnostic profile of your synthesis, allowing you to pinpoint the specific step that is failing and select the appropriate corrective action.
Experimental Protocols
Protocol 1: Test Cleavage to Monitor Synthesis Progress
This protocol is recommended for long or difficult syntheses (peptides >20 amino acids) to check the integrity of the synthesis at an intermediate stage.
-
Sample Collection: After a critical coupling step (e.g., after residue 10 or 15), carefully remove a small sample of the peptide-resin (approx. 5-10 mg) and dry it under vacuum.
-
Cleavage: Place the resin in a small microcentrifuge tube. Add 200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).
-
Reaction: Cap the tube and let it react at room temperature for 1.5-2 hours.
-
Isolation: Centrifuge the tube to pellet the resin. Carefully transfer the supernatant containing the cleaved peptide into a new tube.
-
Precipitation: Add 1 mL of cold diethyl ether to the supernatant to precipitate the peptide.
-
Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Re-dissolve the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS. This will confirm if the synthesis is proceeding correctly up to that point.
Protocol 2: Improved Synthesis Conditions for Aggregation-Prone Sequences
This protocol incorporates several strategies to combat aggregation during SPPS.
-
Resin Selection: Start with a low-loading (0.1-0.3 mmol/g) PEG-based resin (e.g., ChemMatrix® or TentaGel® S RAM).[2][7]
-
Solvent System: Use N-methylpyrrolidone (NMP) as the primary solvent for all washing, deprotection, and coupling steps instead of DMF.[2]
-
Deprotection: Use a solution of 20% Piperidine in NMP for deprotection steps. For difficult sequences, consider adding 0.1 M HOBt to the deprotection solution to aid solvation.
-
Coupling:
-
Use a highly reactive coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Use 4 equivalents of Fmoc-amino acid, 3.9 equivalents of HATU, and 6 equivalents of DIPEA relative to the resin loading.
-
Perform the coupling at an elevated temperature (e.g., 50°C for 10-20 minutes).[3]
-
-
Double Coupling: For known difficult regions or hydrophobic residues, perform a second coupling reaction after the first one is complete.[2]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low this compound peptide synthesis yield.
Caption: Troubleshooting flowchart for low this compound peptide synthesis yield.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. google.com [google.com]
GALA Peptide Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GALA peptide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what are its key characteristics?
A1: this compound is a synthetic, 30-amino acid peptide designed for its pH-sensitive fusogenic properties. Its sequence is rich in glutamic acid, alanine, and leucine (EALA repeats).[1][2][3] A key feature of this compound is its conformational change in response to pH shifts. At a neutral pH (around 7.4), the peptide is in a random coil conformation and is generally water-soluble.[2][3][4] As the pH becomes acidic (around 5.0), this compound transitions to an amphipathic α-helical structure, which allows it to interact with and disrupt lipid membranes.[1][2][5][6] This property is widely utilized for promoting the endosomal escape of therapeutic molecules.[1][5][7]
Q2: My lyophilized this compound peptide won't dissolve in water at neutral pH. What should I do?
A2: While this compound is generally soluble in water at neutral pH, several factors can hinder dissolution. Here are some troubleshooting steps:
-
Ensure Proper Reconstitution Technique: Before adding any solvent, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation. Briefly centrifuge the vial to collect all the powder at the bottom.[8]
-
Start with a Small Amount: Always test the solubility with a small portion of the peptide before dissolving the entire sample.[8][9]
-
Use Sterile, Deionized Water: Start by attempting to dissolve the peptide in high-purity, sterile water.
-
Gentle Agitation: After adding the solvent, gently swirl or vortex the vial. Avoid vigorous shaking, as this can promote aggregation.[9]
-
Sonication: If the peptide is still not dissolving, sonication can be used to aid dissolution. A common protocol is to sonicate for short bursts (e.g., 10-15 seconds) while keeping the sample on ice to prevent heating.[8][9]
-
Consider Peptide Purity and Counterions: The purity of the peptide and the presence of counterions, such as trifluoroacetic acid (TFA), can affect solubility. TFA is often a remnant of the peptide synthesis and purification process and can influence the peptide's net charge and hydrophobicity.
Q3: The this compound peptide solution appears cloudy or contains visible particles. What does this indicate and how can I fix it?
A3: A cloudy or particulate-containing solution is a sign of peptide aggregation or incomplete dissolution.[9] Aggregation can be influenced by factors such as concentration, pH, temperature, and the presence of salts. Here’s how to address this:
-
pH Adjustment: this compound's solubility is highly dependent on pH. If you observe aggregation at neutral pH, a slight adjustment of the pH might be necessary. Since this compound has a net negative charge at neutral pH due to its glutamic acid residues, adding a small amount of a dilute basic solution (e.g., 0.1% ammonium hydroxide) can sometimes improve solubility. However, be cautious as significant pH changes can affect the peptide's structure and function.
-
Use of Organic Solvents: For persistent aggregation, a small amount of an organic solvent can be used as a primary dissolving agent.
-
Dissolve the this compound peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO).[10]
-
Once fully dissolved, slowly add the aqueous buffer to the peptide-DMSO solution with gentle mixing. This dropwise addition helps prevent the peptide from precipitating out of the solution.
-
-
Filtration: If small particulates remain, the solution can be filtered through a 0.22 µm syringe filter to remove insoluble aggregates. However, this may result in a loss of total peptide concentration.[11]
Troubleshooting Guide: this compound Peptide Solubility
This guide provides a systematic approach to overcoming common solubility issues with the this compound peptide.
| Problem | Possible Cause | Recommended Solution |
| Lyophilized peptide is difficult to dissolve in aqueous buffer at neutral pH. | High peptide concentration, improper reconstitution technique, peptide aggregation. | 1. Ensure the peptide vial has equilibrated to room temperature before opening. 2. Start with a higher volume of buffer to achieve a lower initial concentration. 3. Use gentle vortexing or sonication to aid dissolution.[8][9] 4. If the issue persists, consider initial solubilization in a small volume of DMSO followed by dilution in the desired buffer.[10] |
| The peptide solution is cloudy or forms a precipitate over time. | Peptide aggregation, buffer incompatibility, improper storage. | 1. Check the pH of the solution; adjust if necessary. 2. Prepare fresh solutions before each experiment. 3. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 4. If using a buffer containing salts, try dissolving the peptide in water first and then adding the concentrated buffer. |
| Inconsistent experimental results. | Inaccurate peptide concentration due to incomplete solubilization or aggregation. | 1. Visually inspect the peptide solution for any signs of precipitation before use. 2. Centrifuge the solution and use the supernatant if there are concerns about aggregates. 3. Consider quantifying the peptide concentration after solubilization using a method like UV spectroscopy (measuring absorbance at 280 nm, if the sequence contains Trp or Tyr) or a peptide-specific colorimetric assay. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Peptide
-
Equilibration: Remove the vial of lyophilized this compound peptide from storage and allow it to sit at room temperature for at least 15-20 minutes before opening. This prevents the condensation of atmospheric moisture, which can affect the peptide's stability and solubility.
-
Centrifugation: Briefly centrifuge the vial (e.g., at 1000 x g for 1 minute) to ensure that all the lyophilized powder is at the bottom of the tube.[8]
-
Solvent Addition: Add the desired volume of sterile, deionized water or a suitable buffer (e.g., PBS, Tris) at neutral pH. The choice of solvent may depend on the downstream application.
-
Dissolution: Gently vortex or swirl the vial to dissolve the peptide. Avoid vigorous shaking. If the peptide does not dissolve readily, sonicate the vial in a water bath for 10-15 second intervals, keeping the sample on ice in between to prevent heating.
-
Visual Inspection: A successfully solubilized peptide solution should be clear and free of any visible particles.
-
Storage: For short-term storage, keep the solution at 4°C. For long-term storage, aliquot the solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Testing of this compound Peptide
This protocol provides a systematic way to determine the optimal solvent and pH for your this compound peptide.
-
Initial Screening:
-
Dispense a small, known amount of lyophilized this compound peptide into several microcentrifuge tubes.
-
To each tube, add a small volume (e.g., 10-20 µL) of a different solvent to be tested (e.g., sterile water, PBS, 10% acetic acid, 0.1% ammonium hydroxide).
-
Gently agitate and visually inspect for dissolution.
-
-
pH Profile:
-
Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Attempt to dissolve a small amount of this compound in each buffer to determine the pH range in which it is most soluble.
-
-
Organic Solvent Co-solubilization:
-
If the peptide is poorly soluble in aqueous buffers, attempt to dissolve it in a minimal volume of DMSO first.
-
Once dissolved, slowly add the desired aqueous buffer to the DMSO solution while gently mixing. Observe for any signs of precipitation.
-
-
Concentration Dependence:
-
Once a suitable solvent is identified, test the solubility at different concentrations to determine the peptide's solubility limit.
-
Visualizations
Caption: this compound-mediated endosomal escape pathway.
Caption: Workflow for troubleshooting this compound peptide solubility.
References
- 1. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 2. This compound: a designed synthetic pH-responsive amphipathic peptide with applications in drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A display of pH-sensitive fusogenic this compound peptide facilitates endosomal escape from a Bio-nanocapsule via an endocytic uptake pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Cell-Penetrating & Endosomal Escape Peptides - Creative Peptides [creative-peptides.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. jpt.com [jpt.com]
- 10. genscript.com [genscript.com]
- 11. Workflow of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Galacturonic Acid Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with galacturonic acid assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying galacturonic acid?
A1: The most prevalent methods are colorimetric assays, such as the m-hydroxydiphenyl (mHP) method and the 3,5-dimethylphenol (DMP) method, which are often adapted for microplate formats for high-throughput analysis.[1][2][3] Enzymatic assays using uronate dehydrogenase offer higher specificity.[4] For complex samples, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) provide accurate quantification by separating galacturonic acid from interfering substances.[5]
Q2: What are the primary substances that interfere with colorimetric galacturonic acid assays?
A2: The main interfering substances in colorimetric assays are neutral sugars (e.g., glucose, mannose) and proteins.[1][6] These molecules can react with the assay reagents to produce colored compounds or browning, leading to an overestimation of the galacturonic acid content. Phenolic compounds can also interfere by forming chromophores that absorb at similar wavelengths.[2]
Q3: How can I minimize interference from neutral sugars in my assay?
A3: Several strategies can be employed to mitigate interference from neutral sugars:
-
Method Selection: The m-hydroxydiphenyl method is generally less susceptible to interference from neutral sugars compared to the carbazole method.[7] The 3,5-dimethylphenol (DMP) method, particularly in the presence of chloride ions, has also been shown to be more specific for uronic acids.[2]
-
Chemical Additives: The addition of sulfamate to the reaction mixture can effectively suppress the browning caused by neutral sugars during the heating step in concentrated sulfuric acid.[7]
-
Kinetic Considerations: Taking absorbance readings rapidly after the addition of the coloring reagent can help minimize the contribution from slower-reacting neutral sugars.[2]
-
Chromatographic Separation: For samples with high levels of interfering sugars, separating galacturonic acid from the sample matrix using techniques like HPLC prior to quantification is a highly effective approach.[5]
Q4: Can proteins in my sample affect the assay results?
A4: Yes, proteins are a known source of interference in the m-hydroxydiphenyl reaction for uronic acids.[1][6] It is recommended to precipitate and remove proteins from the sample before performing the assay.
Q5: My sample contains unknown components. How can I check for interference?
A5: To check for interference in your specific sample matrix, you can perform an internal standard addition.[4] This involves spiking a known amount of galacturonic acid into your sample and a blank. If the recovery of the added standard is significantly different from 100%, it indicates the presence of interfering substances.[4]
Troubleshooting Guides
Issue 1: High Background Absorbance or Inconsistent Blank Readings
| Possible Cause | Suggested Solution |
| Contaminated Reagents | Prepare fresh reagents, particularly the sulfuric acid and colorimetric reagent solutions. Use high-purity water and acid. |
| Browning Reaction | This is often due to the reaction of neutral sugars with hot sulfuric acid.[7] Add sulfamate to the reaction mixture to suppress this effect.[7] Ensure the temperature and incubation times are strictly controlled. |
| Microplate Incompatibility | Ensure you are using appropriate microplates. For assays involving strong acids and heating, glass microtiter plates are recommended.[3] |
| Incomplete Mixing | Ensure thorough mixing of reagents in the microplate wells before reading the absorbance. |
Issue 2: Poor Standard Curve Linearity or Low Sensitivity
| Possible Cause | Suggested Solution |
| Incorrect Wavelength | Verify that the spectrophotometer is set to the correct wavelength for the chromophore being measured (e.g., ~520-525 nm for the m-hydroxydiphenyl method).[8] |
| Degraded Standard | Prepare a fresh galacturonic acid standard solution. Store stock solutions at 4°C as recommended.[4] |
| Inaccurate Pipetting | Calibrate your pipettes and use proper pipetting techniques, especially when handling viscous concentrated sulfuric acid. |
| Fading of Chromophore | The colored product can be unstable and fade over time.[2][3] Read the absorbance of all samples and standards within a consistent and short timeframe after color development. Using a microplate reader minimizes this variability.[2] |
Issue 3: Overestimation of Galacturonic Acid Content
| Possible Cause | Suggested Solution |
| Interference from Neutral Sugars | This is a major cause of overestimation.[3][7] Consider using a modified protocol with sulfamate[7] or the DMP method in the presence of chloride.[2] Alternatively, use a more specific enzymatic assay or an HPLC-based method.[4][5] |
| Interference from Proteins | Remove proteins from your sample prior to the assay using a suitable precipitation method.[1] |
| Incorrect Blank Subtraction | Ensure you are using a proper sample blank that includes the sample matrix without the colorimetric reagent to account for endogenous color. |
Data Summary
Table 1: Common Colorimetric Assays for Galacturonic Acid
| Assay Method | Key Reagent | Max. Absorbance (nm) | Common Interferences | Notes |
| m-hydroxydiphenyl | m-hydroxydiphenyl | ~520 | Neutral sugars, proteins[1][6] | Widely used; can be adapted for microplates.[1] |
| 3,5-dimethylphenol (DMP) | 3,5-dimethylphenol | ~450 | Neutral sugars (less so in the presence of chloride)[2] | Chromophore can be unstable over time.[2] |
| Carbazole | Carbazole | ~530 | Neutral sugars (significant interference)[7] | Largely replaced by m-hydroxydiphenyl due to better specificity.[7] |
Experimental Protocols & Workflows
Protocol 1: Modified m-hydroxydiphenyl Assay for Uronic Acids
This protocol is based on the method by Blumenkrantz and Asboe-Hansen, with modifications to reduce interference.
Reagents:
-
Sulfuric acid (concentrated, analytical grade) with 0.0125 M sodium tetraborate.
-
m-hydroxydiphenyl reagent: 0.15% (w/v) in 0.5% (w/v) NaOH. Store in the dark at 4°C.
-
Sulfamate solution: 0.5% (w/v) ammonium sulfamate in water.
-
Galacturonic acid standard solutions (e.g., 0-100 µg/mL).
Procedure:
-
Sample Preparation: Dilute samples to an appropriate concentration range.
-
Reaction Setup:
-
Pipette 200 µL of sample or standard into a glass test tube.
-
Add 1.2 mL of the sulfuric acid/tetraborate solution.
-
Vortex thoroughly and heat in a water bath at 100°C for 5 minutes.
-
Cool the tubes in an ice bath.
-
-
Interference Correction (Optional):
-
Add 20 µL of the sulfamate solution to each tube to suppress browning from neutral sugars.[7] Vortex to mix.
-
-
Color Development:
-
Add 20 µL of the m-hydroxydiphenyl reagent.
-
Vortex immediately and let the solution stand at room temperature for 20 minutes.
-
-
Measurement:
-
Measure the absorbance at 520 nm.
-
To correct for background, prepare a parallel set of tubes for each sample where the m-hydroxydiphenyl reagent is replaced with 0.5% NaOH. Subtract this background absorbance.
-
Caption: Workflow for the modified m-hydroxydiphenyl assay.
Protocol 2: Enzymatic Assay with Uronate Dehydrogenase
This protocol offers high specificity for D-glucuronic and D-galacturonic acids.[4]
Reagents:
-
Assay Buffer (e.g., Tris buffer, pH 8.0).
-
NAD+ solution.
-
Uronate Dehydrogenase enzyme solution.
-
D-Galacturonic acid standard solutions.
Procedure:
-
Reaction Setup: In a 1 cm cuvette or microplate well, combine:
-
2.1 mL Assay Buffer/Distilled Water.
-
0.1 mL Sample or Standard.
-
0.2 mL NAD+ solution.
-
-
Initial Absorbance: Mix and read the absorbance at 340 nm (A1).
-
Enzymatic Reaction:
-
Add 0.02 mL of Uronate Dehydrogenase suspension.
-
Mix thoroughly.
-
-
Final Absorbance: Incubate at room temperature for approximately 10 minutes, or until the reaction is complete (no further change in absorbance). Read the final absorbance at 340 nm (A2).[4]
-
Calculation:
-
Calculate the change in absorbance (ΔA = A2 - A1).
-
Determine the concentration based on the ΔA of the standards and the molar extinction coefficient of NADH.
-
Caption: Workflow for the enzymatic uronate dehydrogenase assay.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common issues in colorimetric galacturonic acid assays.
Caption: Logical troubleshooting flow for galacturonic acid assays.
References
- 1. Two mathematical models for the correction of carbohydrate and protein interference in the determination of uronic acids by the m-hydroxydiphenyl method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of uronic acids without interference from neutral sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agritrop.cirad.fr [agritrop.cirad.fr]
Technical Support Center: Optimizing Galacturonic Acid Yield from Pectin Hydrolysis
Welcome to the technical support center for galacturonic acid production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the hydrolysis of pectin to yield D-galacturonic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during pectin hydrolysis experiments, providing direct answers and actionable solutions.
1. Why is my galacturonic acid yield consistently low?
Low yield is a frequent challenge that can stem from several factors throughout the experimental workflow. Here’s a breakdown of potential causes and how to address them:
-
Suboptimal Hydrolysis Conditions: The efficiency of both acid and enzymatic hydrolysis is highly dependent on parameters like temperature, pH, and reaction time.[1][2][3] Ensure these are optimized for your specific pectin source and hydrolysis method.
-
Incomplete Hydrolysis: The complex, heterogeneous structure of pectin can make complete depolymerization challenging.[4][5][6] Consider extending hydrolysis time or employing a combined chemical and enzymatic approach for more recalcitrant pectins.[6][7]
-
Degradation of Galacturonic Acid: Harsh hydrolysis conditions, particularly with strong acids and high temperatures, can lead to the degradation of the liberated galacturonic acid, forming byproducts like furfural.[4][5][8]
-
Pectin Source and Quality: The source of pectin significantly impacts its composition, including the galacturonic acid content and the degree of esterification, which in turn affects hydrolysis efficiency.[1][9][10][11] Pectin from sources like citrus peels and apple pomace generally has a high galacturonic acid content.[9][12] Commercially available pectin should have a galacturonic acid content of at least 65%.[9][13][14]
-
Presence of Inhibitors: For enzymatic hydrolysis, the presence of inhibitors in the pectin source or introduced during the process can significantly reduce enzyme activity.[15][16][17] Tannins and other phenolic compounds are known inhibitors of pectinase.[15]
2. How do I choose between acid and enzymatic hydrolysis?
The choice between acid and enzymatic hydrolysis depends on your specific experimental goals, available resources, and desired product purity.
| Feature | Acid Hydrolysis | Enzymatic Hydrolysis |
| Pros | - Relatively inexpensive reagents. - Can be faster for complete hydrolysis. | - Highly specific, leading to fewer byproducts and higher purity.[4][5][18] - Milder reaction conditions, preventing degradation of galacturonic acid.[4][5] - Environmentally friendly.[18] |
| Cons | - Harsh conditions can degrade galacturonic acid.[4][5] - Can produce undesirable byproducts.[8] - Corrosive reagents pose safety and environmental concerns.[9] | - Enzymes can be more expensive. - Enzyme activity can be inhibited by compounds in the pectin source.[15][16] - Can be slower to achieve complete hydrolysis.[4] |
3. My enzymatic hydrolysis is not working efficiently. What could be the problem?
Several factors can impede the efficiency of enzymatic hydrolysis:
-
Incorrect Enzyme or Enzyme Concentration: Ensure you are using the appropriate pectinolytic enzymes (e.g., polygalacturonase, pectin lyase) for your pectin type.[19][20][21] The enzyme concentration must also be optimized; too low a concentration will result in incomplete hydrolysis.[2]
-
Suboptimal pH and Temperature: Pectinases have optimal pH and temperature ranges for activity.[22] Operating outside these ranges will drastically reduce their efficiency. For example, Pectinex Ultra SP-L works well at a pH of 4.8 and a temperature of 50°C.[2]
-
Product Inhibition: High concentrations of the product, galacturonic acid, can inhibit the activity of some pectinases.[2][23]
-
Presence of Inhibitors: As mentioned, natural inhibitors like tannins can be present in the pectin source.[15] Pre-treatment of the pectin source may be necessary to remove these compounds.
-
Degree of Esterification: The effectiveness of certain pectinases is dependent on the degree of methyl esterification of the pectin.[24] For instance, polygalacturonases prefer pectin with a low degree of esterification.
4. I am observing byproducts in my final product. How can I minimize their formation?
Byproduct formation is a common issue, particularly with acid hydrolysis.
-
Optimize Acid Hydrolysis Conditions: Use milder acid concentrations (e.g., citric acid) and lower temperatures to minimize the degradation of galacturonic acid into furfural and other byproducts.[1][3][9]
-
Switch to Enzymatic Hydrolysis: Enzymatic hydrolysis is highly specific and operates under milder conditions, significantly reducing the formation of unwanted byproducts.[4][5][18]
-
Purification: After hydrolysis, purification steps such as electrodialysis can be employed to separate galacturonic acid from byproducts and unreacted substrates.[18]
5. How can I accurately quantify the galacturonic acid in my samples?
Accurate quantification is crucial for determining your yield. Several methods are available, each with its own advantages and disadvantages.
| Method | Advantages | Disadvantages |
| Colorimetric (e.g., m-hydroxydiphenyl) | - Relatively simple and inexpensive. | - Can be interfered with by neutral sugars and other compounds, leading to inaccurate results.[25][26][27] |
| High-Performance Liquid Chromatography (HPLC) | - High sensitivity, accuracy, and specificity.[25] - Does not require sample derivatization.[25] | - Requires specialized equipment. |
| Gas Chromatography (GC) | - High analytical sensitivity.[25] | - Requires derivatization of the sample, which can be complex and introduce errors.[25] |
| LC-MS | - Highly sensitive and precise for total galacturonic acid content.[28] | - Requires specialized equipment and expertise. |
For the most accurate results, HPLC or LC-MS methods are recommended.[5][25][28] A combination of pectinase hydrolysis followed by HPLC analysis (PH-HPLC) has been shown to be a precise method for quantification.[4][5]
Experimental Protocols
Protocol 1: Acid Hydrolysis of Pectin
This protocol outlines a general procedure for the acid hydrolysis of pectin using citric acid.
-
Preparation: Weigh 1 gram of dry pectin and suspend it in 100 mL of deionized water.
-
pH Adjustment: Adjust the pH of the pectin suspension to 2.0 using citric acid.[1]
-
Hydrolysis: Heat the mixture to 90°C in a water bath with constant stirring for 3 hours.[1]
-
Cooling and Neutralization: After 3 hours, cool the reaction mixture to room temperature. Neutralize the solution to pH 7.0 with sodium hydroxide.
-
Precipitation: Add three volumes of 96% ethanol to the neutralized solution to precipitate the hydrolyzed pectin fragments and separate them from the galacturonic acid in the supernatant.
-
Separation: Centrifuge the mixture to pellet the precipitate. Collect the supernatant containing the galacturonic acid.
-
Quantification: Analyze the concentration of galacturonic acid in the supernatant using HPLC or another suitable method.
Protocol 2: Enzymatic Hydrolysis of Pectin
This protocol provides a general method for the enzymatic hydrolysis of pectin using a commercial pectinase preparation.
-
Substrate Preparation: Prepare a 4.0 g/L solution of pectin in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 4.8).[2][4]
-
Enzyme Addition: Add the pectinase enzyme to the pectin solution. An enzyme loading of 2250 U/g of pectin is a good starting point, but this should be optimized for your specific enzyme and substrate.[4][5]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C for Pectinex Ultra SP-L) with constant agitation for 24 hours.[2][4][5]
-
Enzyme Inactivation: After incubation, inactivate the enzyme by heating the mixture in a boiling water bath for 15 minutes.[2]
-
Clarification: Centrifuge the reaction mixture to remove any insoluble material.
-
Quantification: Filter the supernatant through a 0.45 µm filter and analyze the galacturonic acid content by HPLC.[2]
Data Presentation
Table 1: Comparison of Optimal Conditions for Acid Hydrolysis of Pectin from Grape Pomace[1]
| Parameter | Optimal Condition |
| Acid Type | Citric Acid |
| pH | 2.0 |
| Temperature | 90°C |
| Time | 3 hours |
| Particle Size | ≥125–<200 µm |
Table 2: Kinetic Parameters for Enzymatic Hydrolysis of Citrus Pectin with Pectinex Ultra SP-L[2]
| Parameter | Value |
| rmax (Maximum reaction rate) | 1.10 g/(L·min) |
| Km (Michaelis constant) | 10.42 g/L |
| KIGA (Product inhibition constant) | 10.05 g/L |
Visualizations
Caption: General workflow for the production and analysis of galacturonic acid from pectin.
Caption: Troubleshooting flowchart for low galacturonic acid yield.
References
- 1. The Influence of Extraction Conditions on the Yield and Physico-Chemical Parameters of Pectin from Grape Pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic of the hydrolysis of pectin galacturonic acid chains and quantification by ionic chromatography | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. D-Galacturonic acid reduction by S. cerevisiae for L-galactonate production from extracted sugar beet press pulp hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Extraction of Pectin from Various Sources and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pectin and Pectin-Based Composite Materials: Beyond Food Texture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and physicochemical properties of pectins extracted from agroindustrial by-products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Properties of Pectin Extracted from By-product in Citrus Processing [e-jkfn.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. journals.uchicago.edu [journals.uchicago.edu]
- 16. ars.usda.gov [ars.usda.gov]
- 17. Inhibition of Pectinase and Cellulase by Certain Plants | Semantic Scholar [semanticscholar.org]
- 18. A wholly biological method for galactaric acid production from pectin by the combination of enzymatic hydrolysis and resting-cell catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Antisense inhibition of a pectate lyase gene supports a role for pectin depolymerization in strawberry fruit softening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pectinolytic enzymes-solid state fermentation, assay methods and applications in fruit juice industries: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Purification and Properties of Polygalacturonase Produced by Thermophilic Fungus Thermoascus aurantiacus CBMAI-756 on Solid-State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. tandfonline.com [tandfonline.com]
- 26. agritrop.cirad.fr [agritrop.cirad.fr]
- 27. researchgate.net [researchgate.net]
- 28. Quantification of galacturonic acid in pectin-containing samples using a stable isotope dilution approach and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GALA and KALA Peptides for Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
In the realm of non-viral gene delivery, the quest for efficient and safe vectors is paramount. Among the promising candidates are synthetic peptides capable of traversing cellular barriers and delivering nucleic acid cargo. This guide provides a detailed comparison of two such peptides: GALA and KALA. While both are designed to facilitate endosomal escape of genetic material, their distinct physicochemical properties lead to different mechanisms of action, transfection efficiencies, and cytotoxicity profiles. This document aims to provide an objective comparison based on available experimental data to aid researchers in selecting the appropriate peptide for their specific gene delivery applications.
At a Glance: this compound vs. KALA
| Feature | This compound | KALA |
| Amino Acid Sequence | WEAA LAEALAEALAEHLAEALAEALEALAA | WEAK LAKALAKALAKHLAKALAKALKA |
| Charge at Neutral pH | Anionic | Cationic |
| Mechanism of Action | pH-dependent conformational change to a fusogenic α-helix in the acidic endosome, leading to membrane disruption and endosomal escape. | Cationic nature allows for direct electrostatic interaction with and condensation of negatively charged nucleic acids. Forms an α-helical structure at physiological pH that can destabilize endosomal membranes. |
| Key Advantage | pH-sensitivity offers targeted action within the endosome, potentially reducing off-target membrane disruption. | Ability to directly bind and compact nucleic acids simplifies formulation. |
| Primary Uptake Pathway | Clathrin-mediated endocytosis when formulated in liposomes.[1][2][3] | Electrostatic interaction with the cell surface followed by endocytosis. |
Performance Data: A Quantitative Comparison
The following tables summarize quantitative data on nanoparticle characteristics, transfection efficiency, and cytotoxicity for this compound and KALA peptides from various studies. It is crucial to note that the experimental conditions, such as the formulation composition, cell type, and nucleic acid cargo, vary between studies. Therefore, a direct comparison of absolute values should be made with caution.
Nanoparticle Characteristics
| Peptide | Formulation | Particle Size (nm) | Zeta Potential (mV) | Reference |
| This compound | mRNA polyplexes (p(HPMA-DMAE-co-PDTEMA-co-AzEMAm)) | 350 - 400 | -5 to -8 | [1] |
| This compound | This compound-His-ZHER2-BNC | ~100 | Not Reported | |
| KALA | PEG-KALA coated DNA/PEI complexes | 200 - 400 | Positive | [2] |
| KALA | DNA complexes at N/P ratio of 10 | ~150 | Positive |
Transfection Efficiency
| Peptide | Cell Type | Nucleic Acid | Transfection Efficiency | Reference |
| This compound | D1 dendritic cells | EGFP-mRNA | ~50% | [4] |
| This compound | RAW 246.7 macrophages | EGFP-mRNA | ~36% | [4] |
| KALA | Various cell lines | Plasmid DNA | Mediates transfection (quantitative data not specified) | [5] |
| KALA | C2C12 cells | Plasmid DNA | High-level gene expression (comparable to commercial cationic liposome) |
Cytotoxicity
Experimental Protocols
Formulation of Peptide-Nucleic Acid Nanoparticles
a) this compound-Lipid Nanoparticle Formulation (Post-insertion method)
This protocol is a representative example for incorporating this compound into pre-formed liposomes.
Materials:
-
Pre-formed liposomes (e.g., composed of DOTAP/DOPE/Cholesterol)
-
Cholesterol-conjugated this compound (Chol-GALA)
-
Nucleic acid (plasmid DNA or mRNA)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Nuclease-free water
Procedure:
-
Liposome Preparation: Prepare cationic liposomes using a standard method such as lipid film hydration followed by extrusion.
-
Complexation: Gently mix the nucleic acid with the pre-formed liposomes at a desired charge ratio (+/-) and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
This compound Insertion: Add Chol-GALA to the liposome-nucleic acid complexes. The amount of Chol-GALA to add should be empirically determined but is typically in the range of 1-5 mol% of the total lipid.
-
Incubation: Incubate the mixture at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for 30-60 minutes to facilitate the insertion of Chol-GALA into the lipid bilayer.
-
Cooling and Characterization: Allow the formulation to cool to room temperature. Characterize the nanoparticles for size, zeta potential, and nucleic acid encapsulation efficiency.
b) KALA-DNA Nanoparticle Formulation (Direct complexation)
This protocol describes the direct complexation of the cationic KALA peptide with nucleic acids.
Materials:
-
KALA peptide
-
Nucleic acid (plasmid DNA)
-
Complexation buffer (e.g., 20 mM HEPES, pH 7.4)
-
Nuclease-free water
Procedure:
-
Prepare Solutions: Dissolve the KALA peptide and nucleic acid separately in the complexation buffer to the desired concentrations.
-
Complexation: Add the KALA peptide solution to the nucleic acid solution dropwise while gently vortexing. The ratio of KALA to nucleic acid (N/P ratio, referring to the ratio of nitrogen atoms in the peptide to phosphate groups in the nucleic acid) should be optimized for efficient condensation and transfection. Common N/P ratios range from 5 to 20.
-
Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable nanoparticles.
-
Characterization: Characterize the resulting nanoparticles for size, zeta potential, and their ability to condense the nucleic acid using techniques like gel retardation assay.
In Vitro Transfection Assay
This protocol outlines a general procedure for transfecting mammalian cells with this compound or KALA-based nanoparticles.
Materials:
-
Mammalian cells (e.g., HEK293, HeLa, or a cell line relevant to the research)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
This compound or KALA nanoparticles encapsulating a reporter gene (e.g., GFP or luciferase)
-
96-well or 24-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in the culture plates 24 hours prior to transfection to achieve 70-90% confluency on the day of transfection.
-
Preparation of Transfection Complexes: Dilute the peptide-nucleic acid nanoparticles in serum-free medium to the desired final concentration.
-
Transfection:
-
Wash the cells once with PBS.
-
Remove the PBS and add the diluted nanoparticle suspension to the cells.
-
Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh complete culture medium.
-
Incubate the cells for another 24-48 hours.
-
-
Analysis: Analyze the expression of the reporter gene using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).
Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the cytotoxicity of the peptide-based gene delivery systems.
Materials:
-
Mammalian cells
-
Complete cell culture medium
-
This compound or KALA nanoparticles (without nucleic acid as a control, and with nucleic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the nanoparticles. Include wells with untreated cells as a negative control and a positive control for cell death.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Signaling Pathways and Cellular Mechanisms
This compound-Mediated Gene Delivery
This compound-functionalized nanoparticles are typically internalized by the cell through clathrin-mediated endocytosis . Once inside the endosome, the acidic environment triggers a conformational change in the this compound peptide from a random coil to an α-helix. This amphipathic α-helix inserts into the endosomal membrane, causing destabilization and pore formation, which ultimately leads to the release of the nucleic acid cargo into the cytoplasm.[1][2][3]
References
- 1. Application of a Fusiogenic Peptide this compound for Intracellular Delivery | Springer Nature Experiments [experiments.springernature.com]
- 2. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. mRNA Polyplexes with Post-Conjugated this compound Peptides Efficiently Target, Transfect, and Activate Antigen Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and characterization of a cationic peptide that binds to nucleic acids and permeabilizes bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanosized, peptide-based multicomponent DNA delivery systems: optimization of endosome escape activity - PubMed [pubmed.ncbi.nlm.nih.gov]
GALA Peptide vs. Chloroquine: A Comparative Guide to Endosomal Escape Efficacy
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic molecules to the cytosol remains a critical challenge in drug development. A major hurdle is the entrapment of therapeutics within endosomes following cellular uptake. To overcome this, various strategies have been developed to facilitate "endosomal escape." This guide provides a detailed comparison of two prominent agents used for this purpose: the synthetic fusogenic peptide GALA and the lysosomotropic agent chloroquine. We will delve into their mechanisms of action, present available experimental data on their efficacy, detail relevant experimental protocols, and visualize key pathways and workflows.
Mechanisms of Endosomal Escape
This compound Peptide: this compound is a synthetic, 30-amino acid peptide designed to mimic the fusogenic domains of viral proteins. Its mechanism is pH-dependent. At the neutral pH of the extracellular environment, this compound exists in a random coil conformation. However, upon internalization into the acidic environment of the endosome (pH 5.0-6.5), the glutamic acid residues in its sequence become protonated. This triggers a conformational change to an amphipathic α-helix, enabling this compound to insert into and destabilize the endosomal membrane, ultimately leading to pore formation and the release of endosomal contents into the cytoplasm.[1][2]
Chloroquine: Chloroquine is a weak base that readily diffuses across cellular membranes, including the endosomal membrane, in its uncharged state. Within the acidic lumen of the endosome, chloroquine becomes protonated and trapped, leading to an influx of protons and chloride ions. This "proton sponge effect" causes osmotic swelling and, eventually, the rupture of the endosome, releasing its cargo into the cytosol.[3] Chloroquine has also been shown to interfere with endosomal trafficking and maturation by affecting the function of Rab GTPases, such as Rab5 and Rab7, and to induce lysosomal membrane permeabilization.[4][5][6][7][8][9]
Comparative Efficacy and Cytotoxicity
Direct comparative studies providing quantitative data on the endosomal escape efficacy of this compound versus chloroquine under identical experimental conditions are limited. However, we can infer their relative performance from individual studies.
Data Summary:
| Agent | Assay | Cell Line | Cargo | Efficacy Metric | Result | Citation |
| This compound Peptide | Calcein Release Assay | Dendritic Cells (D1) | Calcein | Increased cytosolic fluorescence | Significantly higher than control | [7][10] |
| Luciferase Reporter Assay | Various | Plasmid DNA | Gene expression level | Significant improvement in gene expression | [6] | |
| Protein Delivery | H460, HeLa, A549, SMCC-7721 | BLF1-HBP protein | Growth inhibition | At least 20-fold greater than protein alone | [11] | |
| Chloroquine | Antisense Oligonucleotide (ASO) Knockdown | Stabilin-1 and -2 cell lines | Phosphorothioate ASOs | Target mRNA knockdown | >50% knockdown enhancement | [4] |
| Luciferase Reporter Assay | LLC1 cells | Luciferase-expressing tumor cells | Inhibition of tumor nodules | >50% inhibition in Par-4+/+ mice | [12] |
Cytotoxicity:
| Agent | Cell Line | Cytotoxicity Metric | Result | Citation |
| This compound Peptide | DC2.4, RAW 264.7, HEK 293T | AlamarBlue assay | >95% viability | |
| Chloroquine | ARPE-19 | LDH release assay | Cell death observed at 120 µM | [4] |
| Bladder cancer cells | Cell viability assay | Dose-dependent decrease in viability | [8] |
Experimental Protocols
Calcein Release Assay for Endosomal Escape
This assay measures the release of the fluorescent dye calcein from endosomes into the cytosol.
Protocol:
-
Cell Preparation: Seed cells in a suitable culture plate and allow them to adhere overnight.
-
Calcein Loading: Incubate the cells with a self-quenching concentration of Calcein AM (e.g., 1-5 µM) for 30-60 minutes at 37°C. Calcein AM is a non-fluorescent, cell-permeable dye that is cleaved by intracellular esterases to the fluorescent, membrane-impermeable calcein.
-
Treatment: Wash the cells to remove extracellular Calcein AM. Add fresh media containing the endosomal escape agent (this compound peptide or chloroquine) complexed with a delivery vehicle if necessary.
-
Incubation: Incubate for a specified period (e.g., 1-4 hours) to allow for endocytosis and endosomal escape.
-
Imaging and Quantification: Observe the cells using a fluorescence microscope. Endosomal entrapment will appear as punctate fluorescence. A diffuse cytosolic and nuclear fluorescence indicates successful endosomal escape. Quantify the fluorescence intensity in the cytosol or nucleus of multiple cells using image analysis software.[7][10][13][14][15][16][17]
Luciferase Reporter Gene Assay for Transfection Efficacy
This assay quantifies the expression of a reporter gene (luciferase) delivered to the cell, which serves as an indirect measure of successful endosomal escape and subsequent nuclear delivery.
Protocol:
-
Complex Formation: Prepare complexes of a plasmid DNA encoding luciferase with a transfection reagent, with or without the addition of this compound or chloroquine.
-
Cell Transfection: Seed cells in a multi-well plate. Add the transfection complexes to the cells and incubate for a period typically ranging from 24 to 48 hours.
-
Cell Lysis: Wash the cells and lyse them using a suitable lysis buffer.
-
Luminometry: Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.
-
Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase expressed and, therefore, the efficiency of gene delivery. A co-transfected plasmid expressing a different reporter (e.g., Renilla luciferase) is often used to normalize for transfection efficiency.[5][12][14][18][19][20][21][22][23]
Visualizations
Mechanism of Action
Caption: this compound peptide's pH-dependent conformational change and mechanism of endosomal escape.
Caption: Chloroquine's "proton sponge effect" leading to endosomal rupture.
Experimental Workflow
Caption: Workflow for the Calcein Release Assay to measure endosomal escape.
Signaling Pathway
Caption: Impact of this compound and Chloroquine on the endosomal maturation pathway.
Conclusion
Both this compound peptide and chloroquine are effective agents for promoting the endosomal escape of therapeutic molecules. This compound operates through a pH-triggered fusogenic mechanism, offering a targeted approach to endosomal disruption with reportedly low cytotoxicity. Chloroquine, a well-established lysosomotropic agent, functions via the proton sponge effect and by interfering with endosomal trafficking pathways. The choice between these two agents will depend on the specific application, the nature of the cargo to be delivered, and the cell type being targeted. The experimental protocols and data presented in this guide provide a foundation for researchers to make informed decisions and design experiments to optimize cytosolic delivery. Further head-to-head comparative studies are warranted to definitively delineate the relative efficacy and safety profiles of these two important tools in drug delivery.
References
- 1. This compound: a designed synthetic pH-responsive amphipathic peptide with applications in drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Mitochondrial membrane permeabilization is a critical step of lysosome-initiated apoptosis induced by hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triarylpyridine Compounds and Chloroquine Act in Concert to Trigger Lysosomal Membrane Permeabilization and Cell Death in Cancer Cells [mdpi.com]
- 11. Effective Therapeutic Drug Delivery by GALA3, an Endosomal Escape Peptide with Reduced Hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chloroquine-Inducible Par-4 Secretion Is Essential for Tumor Cell Apoptosis and Inhibition of Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcein Release Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 16. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. mdpi.com [mdpi.com]
- 19. Validating a Firefly Luciferase-Based High-Throughput Screening Assay for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. research.rug.nl [research.rug.nl]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Luciferase Assays and Reporters | GeneCopoeia™ [genecopoeia.com]
A Comparative Analysis of GALA Peptide Analogs for Enhanced Intracellular Delivery
For Researchers, Scientists, and Drug Development Professionals
The GALA peptide, a synthetic 30-amino acid peptide, has garnered significant attention in the field of drug and gene delivery for its pH-sensitive fusogenic properties, which facilitate the escape of therapeutic payloads from endosomes into the cytoplasm. This guide provides a comparative analysis of this compound and two of its prominent analogs: the cationic KALA peptide and the hydrophobically modified GALA3. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers in selecting the optimal peptide for their specific intracellular delivery applications.
Peptide Characteristics and Mechanism of Action
This compound's sequence (WEAALAEALAEALAEHLAEALAEALEALAA) is designed to undergo a conformational change from a random coil at physiological pH (7.4) to an amphipathic α-helix in the acidic environment of the endosome (pH 5.0-6.0).[1][2] This structural transition is crucial for its function. The glutamic acid residues become protonated at low pH, reducing their negative charge and allowing the peptide to insert into the endosomal membrane, ultimately leading to membrane disruption and the release of endosomally trapped molecules.[1][2]
The analogs KALA and GALA3 were developed to enhance or modify the properties of the parent this compound peptide.
-
KALA: In this analog, the glutamic acid (E) residues of this compound are replaced with lysine (K) residues (WEAKLAKALAKALAKHLAKALAKALKACEA).[3] This substitution confers a net positive charge to the peptide at physiological pH, enabling it to directly interact with and condense negatively charged cargo such as nucleic acids.[1][2][3]
-
GALA3: This analog features a reduction in hydrophobicity compared to the original this compound peptide. This modification has been shown to significantly enhance the efficiency of endosomal escape for protein drugs.[4]
The fundamental mechanism of this compound-mediated endosomal escape involves a pH-triggered conformational change, membrane insertion, and subsequent destabilization.
Comparative Performance Data
While a single study with a direct head-to-head quantitative comparison of this compound, KALA, and GALA3 is not available, the existing literature provides valuable insights into their relative performance. The following tables summarize key findings from various studies. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
| Peptide | Key Structural Modification | Primary Advantage | Limitations | Reference |
| This compound | Original pH-sensitive sequence | Well-characterized pH-dependent fusogenic activity | Lacks intrinsic ability to bind negatively charged cargo | [1][2] |
| KALA | Glutamic acid to Lysine substitution (cationic) | Can directly condense and deliver nucleic acids | Higher concentrations can be cytotoxic | [3][5] |
| GALA3 | Reduced hydrophobicity | Enhanced endosomal escape efficiency for proteins | Less characterized for nucleic acid delivery | [4] |
Table 1: Key Characteristics of this compound and its Analogs
| Performance Metric | This compound | KALA | GALA3 | Comments | Reference |
| Endosomal Escape | Effective | More effective than this compound in some systems | Significantly higher than this compound for protein cargo | A split GFP assay showed KALA to be more efficient than this compound for nanogel delivery. GALA3 showed higher cytosolic delivery of a fusion protein. | [4][5] |
| Nucleic Acid Delivery | Requires a cationic carrier | Can directly mediate transfection | Not extensively studied for this purpose | KALA's positive charge allows for complexation with DNA/siRNA. | [3] |
| Cytotoxicity | Generally low | Can be toxic at higher concentrations | Reported to have high cytocompatibility | The cationic nature of KALA can lead to increased membrane disruption and toxicity. | [5][6] |
Table 2: Comparative Performance of this compound Analogs
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of these peptides. Below are representative protocols for key experiments.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound and its analogs is typically achieved through Fmoc-based solid-phase peptide synthesis.
Experimental Workflow for SPPS
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the crude peptide in a water/acetonitrile mixture. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC. Lyophilize the pure fractions to obtain the final peptide product.
Fusogenic Activity Assessment: Liposome Leakage Assay (ANTS/DPX Assay)
This assay measures the ability of the peptide to disrupt lipid membranes by quantifying the release of encapsulated fluorescent probes.
Protocol:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of a suitable lipid mixture (e.g., dioleoylphosphatidylcholine (DOPC) and cholesterol) encapsulating the fluorescent dye 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and its quencher, p-xylene-bis-pyridinium bromide (DPX). The fluorescence of ANTS is quenched by DPX when they are in close proximity within the liposome.
-
Assay Setup: Dilute the ANTS/DPX-containing liposomes in a buffer at the desired pH (e.g., pH 7.4 and pH 5.5) in a fluorometer cuvette.
-
Peptide Addition: Add the this compound analog to the cuvette at various concentrations.
-
Fluorescence Measurement: Monitor the increase in ANTS fluorescence over time. As the peptide disrupts the liposome membrane, ANTS and DPX are released and diluted, leading to an increase in ANTS fluorescence.
-
Data Analysis: Calculate the percentage of leakage by normalizing the fluorescence signal to the maximum fluorescence obtained by adding a detergent (e.g., Triton X-100) to completely lyse the liposomes.
Cellular Uptake and Endosomal Escape Quantification
Flow cytometry and confocal microscopy are powerful techniques to quantify cellular uptake and visualize endosomal escape.
Experimental Workflow for Endosomal Escape Quantification
Protocol:
-
Cell Culture: Plate the cells of interest in appropriate culture vessels and allow them to adhere overnight.
-
Complex Formation: Prepare complexes of the this compound analog with a fluorescently labeled cargo (e.g., FITC-dextran or a fluorescently labeled protein/nucleic acid).
-
Incubation: Treat the cells with the peptide-cargo complexes for a defined period (e.g., 4-24 hours).
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound complexes.
-
Analysis:
-
Flow Cytometry: Harvest the cells and analyze them by flow cytometry to determine the percentage of cells that have taken up the cargo and the mean fluorescence intensity (MFI), which corresponds to the amount of internalized cargo. For endosomal escape, a reporter system like the Galectin-9 assay can be used, where the recruitment of fluorescently tagged Galectin-9 to damaged endosomes is quantified.
-
Confocal Microscopy: Fix the cells and stain with an endosomal/lysosomal marker (e.g., LysoTracker). Image the cells using a confocal microscope to visualize the subcellular localization of the cargo. Co-localization of the cargo with the endosomal marker indicates entrapment, while a diffuse cytoplasmic signal suggests successful endosomal escape.
-
Conclusion
The choice between this compound, KALA, and GALA3 depends heavily on the specific application and the nature of the cargo to be delivered. This compound remains a robust, well-understood fusogenic peptide for neutral or positively charged cargo. KALA offers the distinct advantage of directly delivering nucleic acids, though its potential for cytotoxicity needs to be carefully managed. GALA3 appears to be a promising candidate for the enhanced delivery of protein therapeutics due to its improved endosomal escape efficiency. The experimental protocols provided herein offer a framework for researchers to systematically evaluate and compare these and other this compound analogs to identify the most effective delivery vehicle for their therapeutic or research needs.
References
- 1. This compound: a designed synthetic pH-responsive amphipathic peptide with applications in drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and characterization of a cationic peptide that binds to nucleic acids and permeabilizes bilayers [pubmed.ncbi.nlm.nih.gov]
- 4. Effective Therapeutic Drug Delivery by GALA3, an Endosomal Escape Peptide with Reduced Hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating Endosomal Escape of Caspase-3-Containing Nanomaterials Using Split GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mRNA Polyplexes with Post-Conjugated this compound Peptides Efficiently Target, Transfect, and Activate Antigen Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fusogenic Peptides: GALA vs. HA2 and KALA
For researchers, scientists, and drug development professionals, the selection of an appropriate fusogenic peptide is a critical step in the design of effective intracellular delivery systems. These peptides are instrumental in overcoming the endosomal barrier, a key bottleneck in the delivery of therapeutic cargo such as genes, proteins, and nanoparticles. This guide provides an objective comparison of three prominent fusogenic peptides: GALA, HA2, and KALA, supported by experimental data to inform your selection process.
This comparison focuses on their mechanisms of action, pH-sensitivity, fusogenic efficacy, and cytotoxicity. Detailed experimental protocols for key assays are also provided to enable replication and further investigation.
Introduction to Fusogenic Peptides
Fusogenic peptides are short amino acid sequences, either derived from viral fusion proteins or synthetically designed, that can disrupt lipid bilayers. This property is harnessed in drug delivery to promote the release of therapeutic agents from endosomes into the cytoplasm, thereby preventing their degradation in the lysosomal pathway. The ideal fusogenic peptide exhibits high efficacy at the acidic pH of the endosome while remaining inactive and non-toxic at the neutral pH of the extracellular environment.
-
This compound is a synthetic, 30-amino acid anionic peptide with a repeating glutamic acid-alanine-leucine-alanine (EALA) motif. Its fusogenic activity is triggered by the protonation of its glutamic acid residues in an acidic environment.[1][2]
-
HA2 is a peptide derived from the N-terminal region of the influenza virus hemagglutinin subunit 2. It is well-characterized for its role in the fusion of the viral envelope with the endosomal membrane.
-
KALA is a synthetic cationic peptide designed based on the this compound sequence, where glutamic acid is replaced by lysine. This modification imparts a net positive charge, allowing it to interact with negatively charged molecules like nucleic acids.[2]
Mechanism of Action
The fusogenic activity of these peptides is intrinsically linked to their pH-dependent conformational changes. At neutral pH, they typically exist in a random coil conformation. However, upon encountering the acidic environment of the late endosome (pH 5.0-6.0), they undergo a structural transition to an amphipathic α-helix. This helical structure allows the peptide to insert into the endosomal membrane, leading to membrane destabilization, pore formation, and eventual release of the endosomal contents.
References
GALA Peptide Pore Formation: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the GALA peptide's pore-forming capabilities against other alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate replication and validation.
Mechanism of this compound Peptide Pore Formation
The this compound peptide is a synthetic, 30-amino acid peptide designed to undergo a pH-dependent conformational change that triggers its interaction with lipid membranes.[1][2] At a neutral pH of 7.4, this compound exists in a disordered random coil state.[1] However, upon exposure to an acidic environment (pH 5.0-6.0), the glutamic acid residues within the peptide become protonated. This protonation induces a conformational shift to an amphipathic α-helix.[1] This helical structure allows the peptide to insert into the lipid bilayer of cell membranes or endosomes, where multiple this compound monomers oligomerize to form a transmembrane pore.[1] It is estimated that approximately 8 to 12 this compound monomers are required to form a functional pore.[3] This pore formation leads to the leakage of entrapped contents from vesicles or the endosomal escape of therapeutic molecules into the cytoplasm. The pore formation is a rapid process, initiating within seconds of the pH drop.[3]
Caption: Mechanism of this compound peptide-induced pore formation.
Comparative Analysis of Pore-Forming Peptides
The pore-forming ability of this compound is often compared to other peptides, including its own derivatives and the well-studied bee venom peptide, melittin. The following table summarizes key performance metrics based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Peptide | Optimal pH for Activity | Pore Stoichiometry (Monomers) | Key Characteristics | Supporting Experimental Data |
| This compound | ~5.0 - 6.0 | 8 - 12 | pH-dependent activity; "all or none" leakage mechanism.[3] | Induces up to 80% leakage from vesicles within 10 minutes at acidic pH.[1] |
| GALAdel3E | ~6.2 | Not Reported | Higher pH threshold for activity compared to this compound.[2] | Retains pH sensitivity and shows substantial leakage at pH 5.0.[2] |
| YALA | ~6.7 | Not Reported | Highest pH threshold among the this compound variants; improved activity in cholesterol-containing membranes.[2] | Retains pH sensitivity and demonstrates significant leakage at pH 5.0.[2] |
| Melittin | Broad (Active at neutral pH) | 4 - 8 (concentration dependent) | Highly potent but lacks pH sensitivity, leading to general cytotoxicity. | Induces rapid and extensive leakage from vesicles at neutral pH. |
Experimental Validation of Pore Formation: Calcein Leakage Assay
The calcein leakage assay is a standard method to quantify the extent of membrane permeabilization induced by pore-forming peptides.
Experimental Workflow
The workflow involves encapsulating a fluorescent dye, calcein, at a self-quenching concentration within lipid vesicles. Upon pore formation by a peptide, the dye is released into the surrounding buffer, leading to dequenching and an increase in fluorescence intensity.
Caption: Experimental workflow for the calcein leakage assay.
Detailed Experimental Protocol
1. Preparation of Calcein-Loaded Large Unilamellar Vesicles (LUVs):
-
Lipid Composition: A common lipid mixture is 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or a mixture of POPC and cholesterol. The choice of lipid can influence peptide activity.
-
Vesicle Formation:
-
Dissolve the desired lipids in chloroform in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with a calcein solution (e.g., 50-100 mM calcein in a buffered solution, pH 7.4). The high concentration ensures self-quenching of the dye.
-
Subject the hydrated lipid suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath to form multilamellar vesicles.
-
Extrude the vesicle suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder to create LUVs of a uniform size.
-
-
Purification: Separate the calcein-loaded LUVs from free, unencapsulated calcein using size-exclusion chromatography (e.g., a Sephadex G-50 column) equilibrated with the desired assay buffer.
2. Calcein Leakage Assay:
-
Reagents:
-
Calcein-loaded LUVs
-
Pore-forming peptide stock solution (e.g., this compound in a suitable solvent)
-
Assay buffer at various pH values (e.g., pH 7.4 and a range of acidic pHs from 6.5 to 5.0)
-
Triton X-100 solution (e.g., 10% v/v) for determining 100% leakage
-
-
Procedure:
-
Dilute the calcein-loaded LUV suspension to the desired lipid concentration in the assay buffer in a fluorescence cuvette or a 96-well plate.
-
Record the baseline fluorescence (F₀) at the appropriate excitation and emission wavelengths for calcein (typically ~495 nm and ~515 nm, respectively).
-
Add the pore-forming peptide to the LUV suspension at the desired peptide-to-lipid ratio. For pH-sensitive peptides like this compound, the initial incubation can be at neutral pH.
-
To induce pore formation with this compound, lower the pH of the solution by adding a small volume of an acidic buffer.
-
Monitor the increase in fluorescence intensity over time (F) as calcein is released and dequenched.
-
After the reaction reaches a plateau or at a defined endpoint, add a lytic concentration of Triton X-100 to disrupt all vesicles and release all encapsulated calcein. Record the maximum fluorescence (F₁₀₀).
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at a given time point using the following formula: % Leakage = [(F - F₀) / (F₁₀₀ - F₀)] * 100
-
Conclusion
The validation of this compound peptide's pore-forming ability is crucial for its application in drug delivery and biomedical research. The calcein leakage assay provides a robust and quantifiable method for this purpose. When compared to alternatives, this compound's key advantage is its pH-sensitivity, which allows for targeted membrane disruption in acidic environments like the endosome, potentially reducing off-target cytotoxicity associated with peptides like melittin. The this compound derivatives, GALAdel3E and YALA, offer the potential to fine-tune the pH at which pore formation is triggered, providing further control over its activity. Researchers should carefully consider the specific pH requirements of their application when selecting a pore-forming peptide. The provided protocols and comparative data serve as a valuable resource for the design and execution of validation studies.
References
comparative analysis of pectin from different sources
A comparative analysis of pectin from diverse botanical sources reveals significant variations in their physicochemical properties and functional performance. These differences, rooted in the molecular structure of the pectin from each source, dictate their suitability for various applications in the food, pharmaceutical, and biotechnology industries. The primary commercial sources for pectin are citrus peels and apple pomace, though other sources like sugar beet pulp, sunflower heads, and various fruit wastes are gaining attention for their unique properties.[1][2][3]
Pectin is a complex heteropolysaccharide found in the cell walls of plants.[2][4] Its structure primarily consists of a backbone of α-(1-4)-linked D-galacturonic acid residues.[5][6] The functional properties of pectin are largely determined by its molecular weight (Mw), degree of esterification (DE), and the presence of neutral sugar side chains and protein moieties.[4][7] The DE, which is the percentage of carboxyl groups esterified with methanol, is a critical parameter, classifying pectins into high-methoxyl (HM) pectins (DE > 50%) and low-methoxyl (LM) pectins (DE < 50%).[8][9]
Physicochemical and Functional Property Comparison
The source of pectin significantly impacts its extraction yield and key chemical parameters, which in turn influence its functionality. Citrus and apple pectins are known for their excellent gelling capabilities, particularly HM pectins which form gels in the presence of high sugar concentrations and at a low pH.[1][10] In contrast, sugar beet pectin, while a poor gelling agent, exhibits superior emulsifying properties due to its higher protein content and the presence of ferulic acid residues.[11][12]
Below is a summary of quantitative data compiled from various studies, comparing pectin from different sources.
| Property | Citrus Peels | Apple Pomace | Sugar Beet Pulp | Passion Fruit Peel | Dragon Fruit Peel | Watermelon Rind | Sunflower Heads |
| Yield (%) | 15 - 53[13][14] | ~20[15] | 15 - 30[1] | 15.71[16] | 10.93 - 20.22[8] | - | 16[14] |
| Degree of Esterification (DE, %) | 54.1 - 77.56[9][13] | High-Methoxyl[1] | Low (acetylated)[12] | >70[16] | 46.82 - 51.79[8] | >50[7] | - |
| Galacturonic Acid (GalA, %) | >65[16] | >65[16] | - | 23.21[16] | 77.21 - 83.12[8] | - | High[12] |
| Molecular Weight (Mw) | 333,000 g/mol [13] | High[7] | Lower[12] | - | 840 - 1210 kDa[8] | Intermediate[7] | High[12] |
| Primary Function | Gelling Agent[1] | Gelling Agent[1] | Emulsifier[11][12] | Thickening Agent[16] | Prebiotic, Viscosifier[8] | Emulsifier[7] | Gelling Agent[12] |
| Protein Content (%) | Low[7] | Low[7] | High[11][12] | - | - | High[7] | - |
Key Functional Properties Explained
Gelling Properties
The ability of pectin to form a gel is one of its most important commercial properties.
-
High-Methoxyl (HM) Pectin: Gels are formed through hydrogen bonding and hydrophobic interactions under conditions of low pH (typically 2.0-3.5) and high soluble solids content (e.g., >55% sucrose).[9][17] This makes them ideal for traditional jams and jellies.
-
Low-Methoxyl (LM) Pectin: Gels are formed in the presence of divalent cations, typically calcium ions (Ca²⁺), which cross-link the free carboxyl groups on different pectin chains, forming a structure often referred to as an "egg-box" model.[12][18] These gels are thermally reversible and do not require sugar, making them suitable for low-calorie products.
Emulsifying Properties
Pectin's ability to stabilize oil-in-water emulsions is linked to its molecular structure.
-
Protein Moiety: Pectins with a higher protein content, such as those from sugar beet and watermelon rind, are better emulsifiers.[7][11] The protein acts as an anchor by adsorbing at the oil-water interface, while the hydrophilic polysaccharide chains extend into the aqueous phase, providing steric stabilization.[7][12]
-
Hydrophobicity: The degree of esterification influences the hydrophilic/hydrophobic balance of the pectin molecule. A more balanced character can improve adsorption at the oil-water interface.[7]
-
Side Chains: The presence of longer sugar side chains can also contribute to the stabilization of oil droplets in emulsions.[7]
Experimental Protocols
Pectin Extraction (Acid Hydrolysis)
This is the most common commercial method for pectin extraction.[15] The protocol involves heating the plant material in an acidic aqueous medium to hydrolyze the protopectin into soluble pectin.
Methodology:
-
Preparation: The raw plant material (e.g., citrus peels, apple pomace) is washed, dried, and powdered.
-
Extraction: The powdered material is suspended in a dilute acid solution (e.g., hydrochloric acid, citric acid) at a pH between 1.5 and 3.0.[15][16]
-
Heating: The mixture is heated to a temperature between 60°C and 90°C for a duration of 1 to several hours.[15][19]
-
Filtration: The hot acid extract is filtered to remove the solid plant residues.
-
Precipitation: The pectin is precipitated from the filtered solution by adding an alcohol, such as ethanol or isopropanol.[15][16] This decreases the solubility of pectin, causing it to solidify.
-
Purification & Drying: The precipitated pectin is washed with alcohol to remove impurities, then dried to produce a powder.
Determination of Degree of Esterification (DE)
The DE is typically determined by a titrimetric method.
Methodology:
-
Sample Preparation: A known weight of dried pectin is moistened with ethanol and dissolved in deionized water.
-
Free Acid Titration: The solution is titrated with a standardized sodium hydroxide (NaOH) solution in the presence of an indicator (e.g., phenolphthalein) to determine the amount of free carboxyl groups (V1).
-
Saponification: A known excess of NaOH is added to the neutralized solution to de-esterify the pectin. This reaction is allowed to proceed for a set time (e.g., 2 hours).
-
Back Titration: The excess NaOH is back-titrated with a standardized acid (e.g., hydrochloric acid, HCl) to determine the amount of esterified carboxyl groups (V2).
-
Calculation: The DE is calculated using the formula: DE (%) = [V2 / (V1 + V2)] * 100
Structure-Function Relationship Visualization
The structural characteristics of pectin molecules directly correlate with their primary technological functions. Pectins from sources like citrus and apple, characterized by high galacturonic acid content and a high degree of esterification, are primarily used for their gelling ability. In contrast, pectins from sources like sugar beet, which possess a significant protein component and acetyl groups, are valued for their emulsifying capacity.
References
- 1. researchgate.net [researchgate.net]
- 2. Pectin [vitroid.github.io]
- 3. youtube.com [youtube.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. digital.csic.es [digital.csic.es]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Enhancing the Emulsification and Photostability Properties of Pectin from Different Sources Using Genipin Crosslinking Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pectin and Pectin-Based Composite Materials: Beyond Food Texture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Extraction, Identification, Evaluation and Comparative Study of Pectin Obtained from Various Natural Sources [ijraset.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Characterization and physicochemical properties of pectins extracted from agroindustrial by-products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Sci-Hub [sci-hub.box]
- 19. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Chemicals: A General Protocol
In a laboratory setting, the proper identification and disposal of chemical waste are paramount for ensuring the safety of personnel and protecting the environment. When faced with a substance referred to by a non-standard name such as "GALA," it is crucial to follow a systematic procedure to manage its disposal, as a specific protocol cannot be determined without accurate chemical identification. This guide provides a general framework for researchers, scientists, and drug development professionals to safely handle and dispose of unknown or unidentifiable chemicals.
Experimental Protocol: General Procedure for Disposal of Unknown Chemicals
1. Preliminary Assessment and Information Gathering:
-
Attempt to Identify: The first and most critical step is to make every effort to identify the chemical. Check for any partial labels, container markings, or associated documentation. Consult with colleagues or the principal investigator who may have knowledge of the substance.
-
Review Laboratory Records: Examine laboratory notebooks, inventory lists, and purchase orders to trace the origin and potential identity of the chemical.
2. Segregation and Safe Storage:
-
Isolate the Container: Until the chemical is identified, it should be treated as hazardous.[1][2] Isolate the container from other chemicals to prevent accidental mixing and potentially dangerous reactions.
-
Designated Storage Area: Store the container in a designated and properly ventilated satellite accumulation area for hazardous waste.[3] This area should be clearly marked and away from general laboratory traffic.
-
Use Appropriate Containers: Ensure the chemical is stored in a container that is in good condition, free of leaks, and compatible with the unknown substance.[1][4] If the original container is compromised, transfer the contents to a new, appropriate container.
3. Labeling of Unknown Chemical Waste:
-
Attach a Hazardous Waste Tag: All containers of chemical waste must be properly labeled.[5][6][7] Use your institution's official hazardous waste tag.
-
Mark as "Unknown": Clearly write "Unknown" on the label.[8]
-
Provide Available Information: Include any and all available information about the substance, such as its physical state (solid, liquid, gas), color, potential hazards (e.g., flammable, corrosive, reactive), and the process that generated the waste.[3][8] This information is vital for the safety of waste management personnel.
-
Include Contact Information: Provide the name and contact information of the principal investigator or the person responsible for the waste.[6]
4. Contacting Environmental Health and Safety (EHS):
-
Notify EHS: Once the unknown chemical is properly stored and labeled, contact your institution's Environmental Health and Safety (EHS) department.[8] EHS is responsible for the collection, identification, and proper disposal of hazardous waste.
-
Provide All Information: Relay all the information you have gathered about the unknown substance to the EHS personnel. They may need to perform tests to identify the chemical before it can be transported and disposed of in accordance with federal, state, and local regulations.[3][8]
5. Prohibited Disposal Methods:
-
Do Not Pour Down the Drain: Never dispose of unknown chemicals down the sink.[5][7][8] This can lead to environmental contamination and dangerous chemical reactions within the plumbing.
-
Do Not Place in Regular Trash: Unknown chemicals should never be disposed of in the regular trash, as this can endanger waste collection personnel and the public.[6]
Data Presentation
Due to the unidentified nature of "this compound," a quantitative data table for disposal cannot be provided. Specific disposal parameters such as concentration limits for drain disposal, incineration temperatures, or chemical neutralization quantities are entirely dependent on the precise chemical identity and its hazardous characteristics.
Disposal Workflow for an Unknown Chemical
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of an unidentified chemical in a laboratory setting.
Caption: Workflow for the safe disposal of an unidentified laboratory chemical.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Safe Laboratory Hazardous Waste Disposal Tips [emsllcusa.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. youtube.com [youtube.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling GALA Peptide
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide GALA. The following procedures and recommendations are designed to ensure a safe laboratory environment and maintain the integrity of your research.
Personal Protective Equipment (PPE) for this compound Peptide
While a specific Safety Data Sheet (SDS) for the this compound peptide is not publicly available, the following recommendations are based on established best practices for handling synthetic peptides, which are often treated as potentially hazardous until proven otherwise. The primary risks associated with handling lyophilized (powdered) peptides are inhalation and dermal or eye contact.
A tiered approach to PPE is recommended based on the quantity of this compound peptide being handled and the nature of the procedure.
| Tier | Quantity of this compound | Required Personal Protective Equipment |
| 1 | Small quantities (milligrams) for routine solution preparation and use | - Gloves: Nitrile or latex gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. |
| 2 | Larger quantities (grams) or when generating aerosols (e.g., weighing, sonicating) | - Gloves: Nitrile or latex gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. - Respiratory Protection: A NIOSH-approved N95 or higher-rated dust mask or respirator. |
Handling and Storage Protocols
Proper handling and storage are crucial for both safety and preserving the peptide's stability.
Lyophilized this compound Peptide
-
Handling:
-
Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation, which can degrade the peptide.
-
When weighing, do so in a well-ventilated area or a fume hood, especially when handling larger quantities.
-
Avoid creating dust.
-
Always wear appropriate PPE as outlined in the table above.
-
-
Storage:
-
Short-term: Store at -20°C.
-
Long-term: For optimal stability, store at -80°C.
-
This compound Peptide in Solution
-
Handling:
-
When reconstituting, use a sterile, appropriate solvent.
-
Vortexing is generally not recommended as it can cause aggregation. Gentle swirling or inversion is preferred.
-
Handle all solutions containing this compound in accordance with standard laboratory procedures for handling chemical solutions.
-
-
Storage:
-
Short-term: Store at 2-8°C for a few days.
-
Long-term: Aliquot the peptide solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Disposal Plan
Dispose of all this compound peptide waste, both solid and liquid, in accordance with local, state, and federal regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | - Contaminated PPE (gloves, masks). - Weighing papers, empty vials. - Procedure: Collect in a designated, sealed waste container labeled "Chemical Waste." |
| Liquid Waste | - Unused this compound peptide solutions. - Solvents used to rinse glassware. - Procedure: Collect in a designated, sealed, and properly labeled waste container for hazardous liquid waste. Do not pour down the drain. |
| Sharps Waste | - Needles, syringes, or pipette tips used to handle this compound solutions. - Procedure: Dispose of in a designated sharps container. |
Experimental Workflow for Safe this compound Handling
The following diagram illustrates the key decision points and procedural flow for safely handling the this compound peptide in a laboratory setting.
Caption: Workflow for the safe handling of this compound peptide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
